DL-Leucylglycylglycine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHGTYCRDRBSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036229 | |
| Record name | Leucylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4337-37-5, 18625-22-4, 1187-50-4, 3146-41-6 | |
| Record name | Leucylglycylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-DL-Leucylglycyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC523307 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC118380 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118380 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Leucylglycylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Leucylglycylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(N-DL-leucylglycyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-Leucylglycylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of DL-Leucylglycylglycine
Abstract
This guide provides a comprehensive, in-depth technical framework for the chemical synthesis, purification, and analytical characterization of the tripeptide DL-Leucylglycylglycine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that govern a successful synthesis. We will explore a robust solution-phase synthesis strategy employing orthogonal protecting groups and efficient coupling reagents. Subsequently, a multi-modal purification strategy is detailed, combining classical recrystallization with modern chromatographic techniques such as ion-exchange and reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. Finally, a suite of analytical methods for structural verification and purity assessment is presented. Each section is grounded in established chemical literature to ensure scientific integrity and reproducibility.
Foundational Principles of Synthesis Design
The synthesis of a peptide, even a seemingly simple tripeptide, is a study in controlled chemical reactivity. The primary challenge lies in forming specific amide (peptide) bonds in the desired sequence while preventing unwanted side reactions, such as the polymerization of amino acids or reactions involving amino acid side chains.[1][2] To achieve this control, a strategic approach involving protecting groups and coupling reagents is fundamental.
The Logic of Orthogonal Protecting Groups
A successful peptide synthesis hinges on the use of "orthogonal" protecting groups. This principle dictates that the protecting groups for the α-amino group and any reactive side chains must be removable under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[3] For the synthesis of this compound, we must protect the α-amino group of the incoming amino acid and the C-terminal carboxyl group of the growing peptide chain.
The two most dominant strategies in peptide synthesis are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies.
-
Boc Protection: Cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).
-
Fmoc Protection: Cleaved under basic conditions (e.g., piperidine).[4]
For this solution-phase synthesis, we will employ a Boc-based strategy for N-terminal protection and a simple methyl ester for C-terminal protection. This combination is highly effective; the Boc group can be removed with acid, while the methyl ester can be removed in a final saponification step with a base, ensuring orthogonality.
Carboxyl Group Activation and Peptide Bond Formation
The formation of an amide bond between a free amine and a carboxylic acid is thermodynamically unfavorable and requires the "activation" of the carboxyl group.[5] This is accomplished using coupling reagents that convert the carboxylate's hydroxyl group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amino group of the other amino acid.[6]
Common classes of coupling reagents include:
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and efficient.[5] They activate the carboxyl group to form a highly reactive O-acylisourea intermediate. To minimize the risk of racemization and side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with carbodiimides.[7]
-
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high efficiency, rapid reaction times, and low rates of racemization. They react with the carboxyl group to form activated esters in situ, which then readily react with the amine. HATU is generally considered more reactive than HBTU and is particularly useful for sterically hindered couplings.
Experimental Synthesis of this compound
The following section details a step-by-step solution-phase methodology for synthesizing this compound, commencing from the C-terminus.
Synthetic Workflow Overview
Caption: Solution-phase synthesis pathway for this compound.
Reagents and Stoichiometry
| Reagent | Molar Eq. (Step 1) | Molar Eq. (Step 3) | Purpose |
| Glycine Methyl Ester HCl | 1.0 | - | C-terminal residue |
| Boc-Glycine-OH | 1.05 | - | Second residue |
| Boc-DL-Leucine-OH | - | 1.05 | N-terminal residue |
| HATU | 1.05 | 1.05 | Coupling Reagent |
| DIPEA (N,N-Diisopropylethylamine) | 2.5 | 2.5 | Non-nucleophilic base |
| Trifluoroacetic Acid (TFA) | Excess | Excess | Boc deprotection |
| Sodium Hydroxide (NaOH) | - | Excess | Ester saponification |
| Solvents (DMF, DCM, Ethyl Acetate) | - | - | Reaction/Extraction media |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Boc-Gly-Gly-OMe
-
Suspend Glycine methyl ester hydrochloride (1.0 eq.) in Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) and stir until the solid dissolves.
-
In a separate flask, dissolve Boc-Glycine-OH (1.05 eq.) and HATU (1.05 eq.) in DMF.
-
Add DIPEA (1.5 eq.) to the Boc-Glycine-OH solution and stir for 5 minutes to pre-activate.
-
Add the activated Boc-Glycine-OH solution to the Glycine methyl ester solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion (typically 2-4 hours).
-
Perform an aqueous workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield Boc-Gly-Gly-OMe as a solid.
Step 2: N-terminal Deprotection of Dipeptide
-
Dissolve the crude Boc-Gly-Gly-OMe in Dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) (e.g., 25-50% v/v solution in DCM) and stir at room temperature for 1-2 hours.
-
Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with toluene several times to ensure complete removal of TFA.
-
The resulting product, H-Gly-Gly-OMe TFA salt, can be used in the next step without further purification.
Step 3: Synthesis of Boc-DL-Leu-Gly-Gly-OMe
-
Dissolve the H-Gly-Gly-OMe TFA salt from the previous step in DMF.
-
Follow the coupling procedure outlined in Step 1, using Boc-DL-Leucine-OH (1.05 eq.), HATU (1.05 eq.), and DIPEA (2.5 eq.).
-
After reaction completion, perform an aqueous workup as described in Step 1.
-
Evaporate the solvent to yield the protected tripeptide, Boc-DL-Leu-Gly-Gly-OMe.
Step 4: Final Deprotection and Saponification
-
First, remove the N-terminal Boc group by treating Boc-DL-Leu-Gly-Gly-OMe with TFA in DCM as described in Step 2.
-
After removing the TFA, dissolve the resulting crude H-DL-Leu-Gly-Gly-OMe TFA salt in a mixture of methanol and water.
-
Cool the solution in an ice bath and add 1M NaOH solution dropwise, monitoring the pH to maintain it around 11-12.
-
Stir the reaction for 1-2 hours, monitoring the disappearance of the starting material by TLC or HPLC.
-
Neutralize the solution to pH ~7 with 1M HCl.
-
Evaporate the methanol under reduced pressure. The remaining aqueous solution contains the crude this compound and salts.
Purification Methodologies
The crude product from the synthesis contains the target peptide, salts (NaCl, sodium trifluoroacetate), and minor organic impurities. A multi-step purification strategy is required to achieve high purity (>98%).[8]
Purification Strategy Decision Workflow
Caption: Decision tree for the purification of this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying peptides when a suitable solvent system can be identified, often achieving purity >95%.[9][10] It works by exploiting differences in solubility between the peptide and its impurities at different temperatures.
-
Solvent Screening: Test the solubility of the crude, desalted peptide in various solvent systems. Ideal systems are those where the peptide is sparingly soluble at room temperature but highly soluble when heated (e.g., water/ethanol, water/isopropanol).
-
Dissolution: Dissolve the crude peptide in a minimal amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then potentially cool further in a refrigerator. Crystals of the pure peptide should form.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to obtain the purified peptide.
Protocol 2: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge and is highly effective for purifying peptides from salts and other charged impurities.[11] The choice of resin (anion or cation exchanger) depends on the peptide's isoelectric point (pI) and the working pH.[12] this compound is zwitterionic at neutral pH.
-
Column Selection: For a peptide like Leu-Gly-Gly, a strong cation exchange column (e.g., sulfopropyl-based) can be used at a low pH (e.g., pH 3). At this pH, the carboxyl group is protonated and the peptide carries a net positive charge.
-
Equilibration: Equilibrate the column with a low-ionic-strength buffer at the desired pH (e.g., 20 mM ammonium formate, pH 3).
-
Loading: Dissolve the crude peptide in the equilibration buffer and load it onto the column.
-
Elution: Elute the bound peptide using a salt gradient (e.g., a linear gradient from 0 to 1 M NaCl or ammonium formate over several column volumes). The target peptide will elute at a specific salt concentration.[13]
-
Fraction Collection & Analysis: Collect fractions and analyze them by analytical HPLC to identify those containing the pure peptide.
-
Desalting: Pool the pure fractions and desalt them using RP-HPLC or dialysis before lyophilization.
Protocol 3: High-Purity Polishing with RP-HPLC
Reversed-phase HPLC is the standard method for achieving the highest purity levels for peptides.[14][15] It separates molecules based on hydrophobicity.[16]
-
Column: A preparative C18 column is typically used for peptides of this size.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile. The TFA acts as an ion-pairing agent to improve peak shape.[14]
-
-
Gradient Elution: Develop a shallow gradient of Solvent B that effectively separates the target peptide from closely eluting impurities. A typical starting point is a linear gradient from 5% to 50% Solvent B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the main product peak as detected by UV absorbance (typically at 214 nm or 220 nm).
-
Purity Analysis: Analyze the collected fractions using a high-resolution analytical HPLC method.
-
Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize (freeze-dry) to obtain the final product as a fluffy white powder.
Analytical Characterization
Rigorous analysis is essential to confirm the identity, structure, and purity of the final product.[17][18]
| Technique | Purpose | Expected Result for this compound |
| Analytical RP-HPLC | Purity Assessment | A single, sharp peak with >98% peak area. |
| Mass Spectrometry (ESI-MS) | Identity Confirmation | Molecular ion peak corresponding to [M+H]⁺ at m/z 246.14.[19] |
| ¹H NMR (in D₂O) | Structural Verification | Characteristic signals for Leucine (isobutyl group ~0.9 ppm, α-H ~4.0 ppm) and Glycine (α-H singlets ~3.8-4.0 ppm).[20][21] |
| ¹³C NMR (in D₂O) | Structural Verification | Distinct carbonyl signals (~170-175 ppm) and α-carbon signals for each residue.[22] |
Purity Assessment by Analytical HPLC
An analytical C18 column with a fast gradient (e.g., 5-95% acetonitrile in 15 minutes) is used to assess the purity of the final lyophilized product. The chromatogram should show a single major peak, and the purity is calculated based on the relative area of this peak.[23]
Identity Confirmation by Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide. For this compound (C₁₀H₁₉N₃O₄, Monoisotopic Mass: 245.1379 Da), the expected protonated molecular ion [M+H]⁺ will be observed at m/z 246.14.[19][24]
Structural Verification by NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide definitive structural confirmation.[21][25] In a solvent like D₂O, the spectrum will clearly show the isobutyl side chain protons of leucine (a doublet and a multiplet), the three distinct α-protons, and the amide backbone protons (which will exchange with deuterium). 2D NMR techniques like COSY and HMBC can be used to confirm the connectivity and sequence of the amino acid residues.[21]
Conclusion
The synthesis and purification of this compound, while straightforward in principle, demand careful execution and a strategic approach to protecting groups, coupling chemistry, and purification. By employing a robust solution-phase synthesis, followed by a logical, multi-modal purification strategy combining recrystallization and chromatography, it is possible to obtain this tripeptide with high yield and purity. Rigorous analytical characterization using HPLC, Mass Spectrometry, and NMR is the final, indispensable step to validate the success of the process, ensuring the product's identity and quality for subsequent research and development applications.
References
-
Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide. 4
-
Waters Corporation. Peptide Isolation & Purification Techniques. Link
-
Gilson. Chromatography and Detection Methods for Peptide Purification. 13
-
Biosynth. Protecting Groups in Peptide Synthesis. 3
-
National Institutes of Health. Protecting Groups in Peptide Synthesis. 1
-
National Institutes of Health. Ion-exchange HPLC for peptide purification. 11
-
SBS Genetech. Mastering Protecting Groups in Peptide Synthesis. 2
-
University of Calgary. Ch27: Peptide synthesis. Link
-
Alfa Chemistry. Separation & Purification of Peptide by Ion Chromatography. 8
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. 17
-
Downstream Column. Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. 26
-
International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 18
-
JPT Peptide Technologies. Peptide Characterization & Analytics. 27
-
ResearchGate. HPLC purification of peptides and miniature proteins. 28
-
Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup. 6
-
Aapptec Peptides. Coupling Reagents. 7
-
Creative Biostructure. Peptide Crystallization. 9
-
ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 29
-
Biovera. HPLC Analysis Methods for Peptide Characterization. 23
-
Creative Biostructure. Peptide Crystallization Service. 30
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Link
-
AAPPTec. Peptide Purification. 14
-
National Institutes of Health. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. 20
-
CSBio. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. 5
-
ResearchGate. Peptide purification using HPLC?. 12
-
Journal of Chemical Education. Solid-Phase Peptide Synthesis and 2D NMR Analysis of Unknown Tripeptides: An Advanced Undergraduate Synthesis and Spectroscopy Laboratory. 21
-
APC. Peptide Crystallization: Techniques, Challenges, and Solutions. 31
-
National Institutes of Health. HPLC Analysis and Purification of Peptides. 32
-
National Institutes of Health. Isolation, purification and amino acid sequence of a tripeptide from bovine pineal tissue displaying antigonadotropic properties. 33
-
ResearchGate. NMR of peptides. 25
-
National Institutes of Health. A Newcomer's Guide to Peptide Crystallography. 34
-
Sigma-Aldrich. Peptide Coupling Reagents Guide. 35
-
Cambrex. Crystallization process development: Peptide crystallization. 10
-
Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. 16
-
The Journal of Physical Chemistry B. Tripeptides on Gold Nanoparticles: Structural Differences between Two Reverse Sequences as Determined by Solid-State NMR and DFT Calculations. 22
-
Bachem. How do you purify the peptides?. 36
-
Scholarly Commons @ Pacific University. Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Purification of Tripeptides. 37
-
PubChem. Leu-Gly-Gly. 19
-
The Journal of Organic Chemistry. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. 38
-
PubChem. Leucylglycine. 39
-
The Journal of Organic Chemistry. THE SYNTHESIS OF l(—)-LEUCYLGLYCYLGLYCINE1. 40
-
Bachem. Peptide Purification Process & Methods: An Overview. 15
-
Quora. What role does glycylglycine play in protein sequencing and mass spectrometry?. 41
-
Innerbody Research. GHK-Cu Peptide | The benefits, side effects, and more. 42
-
NIST WebBook. Glycine, N-(N-glycyl-L-leucyl)-. 24
-
Asian Journal of Chemistry. Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. 43
-
National Institutes of Health. The synthesis of 1 (-)-leucylglycylglycine. 44
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 3. biosynth.com [biosynth.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. peptide.com [peptide.com]
- 8. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. cambrex.com [cambrex.com]
- 11. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gilson.com [gilson.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. hplc.eu [hplc.eu]
- 17. resolvemass.ca [resolvemass.ca]
- 18. ijsra.net [ijsra.net]
- 19. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. biovera.com.au [biovera.com.au]
- 24. Glycine, N-(N-glycyl-L-leucyl)- [webbook.nist.gov]
- 25. researchgate.net [researchgate.net]
- 26. downstreamcolumn.com [downstreamcolumn.com]
- 27. jpt.com [jpt.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 31. approcess.com [approcess.com]
- 32. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Isolation, purification and amino acid sequence of a tripeptide from bovine pineal tissue displaying antigonadotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. bachem.com [bachem.com]
- 37. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Purification of Tripeptides [scholarlycommons.pacific.edu]
- 38. pubs.acs.org [pubs.acs.org]
- 39. Leucylglycine | C8H16N2O3 | CID 79070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 40. pubs.acs.org [pubs.acs.org]
- 41. quora.com [quora.com]
- 42. innerbody.com [innerbody.com]
- 43. asianpubs.org [asianpubs.org]
- 44. The synthesis of 1 (-)-leucylglycylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DL-Leucylglycylglycine: Properties, Synthesis, and Applications in Scientific Research
Introduction
DL-Leucylglycylglycine is a tripeptide composed of the amino acids leucine, glycine, and glycine in sequence. As a racemic mixture of the D- and L-isomers of leucylglycylglycine, it serves as a valuable tool in various biochemical and pharmaceutical research areas. Its defined structure and susceptibility to enzymatic cleavage make it an ideal substrate for studying certain classes of peptidases. Furthermore, its nature as a tripeptide allows it to be a probe for investigating peptide transport mechanisms, a critical aspect of drug delivery and nutrient absorption. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and key applications for researchers and professionals in drug development.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental settings. The key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4337-37-5 | [1][2] |
| Molecular Weight | 245.28 g/mol | [1] |
| Molecular Formula | C₁₀H₁₉N₃O₄ | |
| Appearance | White to off-white powder or crystals | [1] |
| Synonyms | H-DL-Leu-Gly-Gly-OH, this compound | [1] |
| Purity | Commercially available in high purity (>99%) | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis of this compound
The synthesis of peptides like this compound involves the formation of amide (peptide) bonds between the carboxyl group of one amino acid and the amino group of the next. Historically, these syntheses were performed in solution, a method that, while effective, can be laborious. A foundational method for the synthesis of the L-isomer was described as early as 1947.[2][3]
Modern peptide synthesis is dominated by Solid-Phase Peptide Synthesis (SPPS), a more efficient and automatable method. The general workflow for SPPS is outlined below. While this is a generalized process, it represents the fundamental steps required to synthesize a tripeptide like this compound.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis of a tripeptide.
Core Applications in Research and Drug Development
Substrate for Peptidase Activity Assays
This compound is an effective substrate for various peptidases, particularly aminopeptidases, which cleave amino acids from the N-terminus of peptides and proteins. The enzymatic hydrolysis of this tripeptide can be monitored to determine enzyme kinetics, screen for inhibitors, or measure peptidase activity in biological samples.[4]
The rationale for using this compound in these assays is its defined cleavage site. Aminopeptidases will hydrolyze the peptide bond between the N-terminal leucine and the adjacent glycine, releasing leucine. The rate of this cleavage can be quantified, providing a direct measure of the enzyme's activity.
Investigating Peptide Transport Mechanisms
In the realm of drug development, understanding how substances are transported across cellular membranes is paramount. Small peptides are absorbed in the intestine and reabsorbed in the kidneys via specific transporters.[4][5] this compound, as a tripeptide, is a substrate for the proton-coupled oligopeptide transporter family (POT or SLC15), which includes PEPT1 and PEPT2.[6][7]
-
PEPT1 is a low-affinity, high-capacity transporter primarily found in the small intestine, responsible for the absorption of dietary di- and tripeptides.[5]
-
PEPT2 is a high-affinity, low-capacity transporter with a broader distribution, including the kidneys, where it is crucial for reabsorbing peptides from the glomerular filtrate.[4][5]
By using this compound in cellular uptake studies, researchers can characterize the activity of these transporters. This is critically important for the development of "peptidomimetic" drugs, which are designed to resemble small peptides to hijack these transporters for improved oral bioavailability and targeted delivery.[7]
Caption: Co-transport of H⁺ and a tripeptide (DL-LGG) via PEPT1/PEPT2.
Experimental Protocol: Aminopeptidase Activity Assay
This protocol provides a representative workflow for measuring aminopeptidase activity using this compound as a substrate. The assay is based on the quantification of the released leucine.
Principle: The aminopeptidase in the sample cleaves the N-terminal leucine from this compound. The reaction is stopped, and the amount of liberated leucine is quantified using a detection reagent (e.g., ninhydrin or a fluorometric reagent like fluorescamine) that reacts with the primary amine of the free amino acid.
Materials:
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Enzyme Source (e.g., cell lysate, purified enzyme)
-
Leucine standard solution
-
Stop Solution (e.g., 1 M HCl)
-
Detection Reagent
-
Microplate reader
Methodology:
-
Prepare Substrate Solution: Dissolve this compound in the assay buffer to a final concentration (e.g., 10 mM).
-
Prepare Leucine Standards: Create a standard curve by preparing serial dilutions of the leucine standard solution in the assay buffer.
-
Assay Setup: In a microplate, add the assay components in the following order:
-
Assay Buffer
-
Enzyme Source (add to test wells; add buffer to blank wells)
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add the this compound substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 30 minutes).
-
Stop Reaction: Add the stop solution to all wells to terminate the enzymatic reaction.
-
Detection: Add the detection reagent to all wells, including the leucine standards. Incubate as required by the reagent manufacturer.
-
Measurement: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the blank reading from all test wells.
-
Plot the standard curve of Leucine concentration versus absorbance/fluorescence.
-
Determine the concentration of leucine released in the test wells using the standard curve.
-
Calculate the enzyme activity (e.g., in nmol of leucine released per minute per mg of protein).
-
Caption: Step-by-step workflow for an aminopeptidase activity assay.
Conclusion
This compound is a versatile and valuable tripeptide for the scientific community. Its well-defined chemical and physical properties, coupled with its role as a substrate for both peptidases and peptide transporters, make it an indispensable tool. For researchers in biochemistry, it provides a reliable means to study enzyme kinetics and function. For professionals in drug development, it offers a crucial probe for investigating the mechanisms of drug absorption and delivery, thereby aiding in the design of more effective therapeutics. The methodologies described in this guide highlight its practical utility and underscore its importance in advancing both fundamental and applied scientific research.
References
- 1. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The synthesis of 1 (-)-leucylglycylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide transporters and their roles in physiological processes and drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Taste and move: glucose and peptide transporters in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical relevance of intestinal peptide uptake - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of DL-Leucylglycylglycine: A Technical Guide for Researchers
In the realm of peptide-based research and drug development, understanding the solubility characteristics of a molecule is a critical first step that dictates the feasibility of subsequent experiments. This guide provides an in-depth technical exploration of the solubility of DL-Leucylglycylglycine, a tripeptide of significant interest. While specific quantitative solubility data for this peptide in various solvents is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently determine its solubility and prepare solutions for their specific applications.
Understanding the Physicochemical Landscape of this compound
This compound is a tripeptide with the sequence Leu-Gly-Gly. Its structure consists of a leucine residue followed by two glycine residues. To predict its solubility behavior, we must first analyze its key physicochemical properties.
Molecular Structure and Properties:
-
Amino Acid Composition:
-
Leucine (Leu): A hydrophobic amino acid with an isobutyl side chain.
-
Glycine (Gly): The simplest amino acid with a single hydrogen atom as its side chain, making it neutral and contributing to the flexibility of the peptide backbone.
-
Charge Characteristics:
The overall charge of a peptide is a primary determinant of its solubility in aqueous solutions.[3][4] We can estimate the net charge of this compound at a neutral pH (around 7) by considering its ionizable groups:
-
N-terminus (amino group): Carries a positive charge (+1).
-
C-terminus (carboxyl group): Carries a negative charge (-1).
-
Amino Acid Side Chains: Leucine and Glycine side chains are non-ionizable.
Therefore, the estimated net charge of this compound at neutral pH is approximately zero (+1 - 1 = 0). Peptides with a net neutral charge often exhibit lower solubility in water compared to charged peptides and may require the addition of organic solvents to achieve dissolution.[5]
Hydrophobicity:
The presence of the hydrophobic leucine residue will influence the peptide's interaction with different solvents. Hydrophobicity is often quantified using various scales that assign a numerical value to each amino acid.[6][7][8][9] While a detailed calculation is complex, the presence of the bulky, nonpolar isobutyl group of leucine suggests that this compound will have a degree of hydrophobicity that may limit its solubility in purely aqueous solutions.
Strategic Solvent Selection: A Theoretical Framework
The principle of "like dissolves like" is the cornerstone of solvent selection. The polarity of the solvent must be matched with the polarity of the solute to achieve optimal solubility.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally good solvents for polar and charged molecules. Given the presence of the peptide backbone with its capacity for hydrogen bonding, these solvents are a logical starting point. However, the hydrophobic leucine side chain may limit solubility.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO): These solvents possess a dipole moment but lack O-H or N-H bonds. DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[10][11] It is often used as a solvent for peptides that are difficult to dissolve in aqueous solutions.[3][10]
-
Nonpolar Solvents (e.g., Acetone): These solvents have low dielectric constants and are generally poor solvents for polar molecules like peptides. Acetone is less polar than the other solvents considered and is expected to be a poor solvent for this compound.
Based on these principles, a systematic approach to testing the solubility of this compound would be to start with water, followed by polar protic organic solvents like ethanol and methanol, and then a strong polar aprotic solvent like DMSO.
Experimental Determination of Solubility: A Step-by-Step Protocol
Since pre-existing quantitative data is scarce, an empirical approach is necessary. The following protocol provides a robust method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound (lyophilized powder)
-
Solvents of interest (e.g., deionized water, absolute ethanol, methanol, DMSO, acetone)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Micro-pipettes
-
Analytical balance (readable to at least 0.1 mg)
-
Centrifuge
Protocol:
-
Preparation:
-
Solvent Addition:
-
Add a small, precise volume of the chosen solvent to the tube (e.g., 100 µL).
-
Record the volume of solvent added.
-
-
Solubilization:
-
Vortex the tube vigorously for 30-60 seconds.
-
If the peptide does not fully dissolve, sonicate the sample. A brief sonication (e.g., 5-10 minutes in a water bath sonicator) can help to break up aggregates and facilitate dissolution.[10]
-
Visually inspect the solution for any undissolved particles. A fully dissolved peptide solution should be clear and free of any visible particulates.
-
-
Incremental Solvent Addition (if necessary):
-
If the peptide is not fully dissolved, add another small, precise volume of the solvent (e.g., 10-50 µL) and repeat the vortexing and sonication steps.
-
Continue this process of incremental solvent addition until the peptide is completely dissolved.
-
Carefully record the total volume of solvent used.
-
-
Saturation Point Determination (for quantitative solubility):
-
To determine the saturation solubility, add an excess of the peptide to a known volume of solvent.
-
Mix the suspension thoroughly for an extended period (e.g., several hours or overnight) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved peptide.
-
Carefully collect a known volume of the supernatant.
-
Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if the peptide has a chromophore, or by drying the supernatant and weighing the residue).
-
Data Presentation:
The solubility can be expressed in various units. The following table provides a template for summarizing your experimental findings.
| Solvent | Qualitative Solubility | Quantitative Solubility (approx.) | Observations |
| Water | (e.g., Sparingly Soluble) | (e.g., ~1 mg/mL) | (e.g., Required sonication) |
| Ethanol | (e.g., Soluble) | (e.g., >10 mg/mL) | (e.g., Dissolved readily with vortexing) |
| Methanol | (e.g., Soluble) | (e.g., >10 mg/mL) | |
| DMSO | (e.g., Freely Soluble) | (e.g., >50 mg/mL) | |
| Acetone | (e.g., Insoluble) | (e.g., <0.1 mg/mL) |
Best Practices for Stock Solution Preparation and Storage
Once the appropriate solvent is identified, preparing a stable stock solution is crucial for experimental reproducibility.
Preparation of Stock Solutions:
-
Always use high-purity solvents and sterile techniques to minimize contamination.
-
For aqueous solutions, using a buffer at a pH where the peptide is most stable and soluble is recommended. For peptides with a net neutral charge, slight adjustments to the pH (e.g., adding a small amount of acetic acid for a slightly acidic pH or ammonium hydroxide for a slightly basic pH) can sometimes improve solubility.[3]
-
If using an organic solvent like DMSO, dissolve the peptide in the minimum amount of the organic solvent first, and then slowly add the aqueous buffer to the desired final concentration while vortexing.[10] This can prevent the peptide from precipitating out of solution.
Storage of Peptide Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes.[12][14][15]
-
Temperature: Store peptide solutions at -20°C or, for long-term storage, at -80°C.[12][14][16]
-
Light Protection: Store solutions in amber or foil-wrapped tubes to protect them from light, especially if the peptide contains light-sensitive residues.[17]
-
Stability: Be aware that peptides in solution are less stable than in their lyophilized form.[14] It is advisable to use freshly prepared solutions whenever possible.
Visualizing the Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Figure 1. Experimental workflow for determining the solubility of this compound.
Conclusion
References
-
50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification. PMC. [Link]
-
Bio Basic. Peptide Solubility. [Link]
-
Cornette, J. L., Cease, K. B., Margalit, H., Spouge, J. L., Berzofsky, J. A., & DeLisi, C. (1987). Hydrophobicity scales and computational techniques for detecting amphipathic structures in proteins. Journal of molecular biology, 195(3), 659–685. [Link]
-
Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling. [Link]
-
GenScript. Peptide Storage and Handling Guidelines. [Link]
-
GenScript. (2020). F1-SFP-peptide solubility guidelines 2020Q1. [Link]
-
Hessa, T., White, S. H., & von Heijne, G. (2011). Experimentally determined hydrophobicity scales. Membrane protein structure and function, 255-276. [Link]
-
JPT Peptide Technologies. Peptide Solubilization. [Link]
-
LifeTein. How to dissolve, handle and store synthetic peptides. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 96806, this compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 70910, Leu-Gly-Gly. [Link]
-
RPBS. SolyPep: a fast generator of soluble peptides. [Link]
-
SB-PEPTIDE. Peptide solubility testing. [Link]
-
Tashima, T., Imai, M., & Kuroda, Y. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature communications, 14(1), 7475. [Link]
-
Tôrres, A. C., de la Torre, L. G., & Cianciulli, P. F. (2007). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Amino acids, 33(2), 353–363. [Link]
-
University of Rochester Medical Center. Hydrophobicity scales. [Link]
-
Völler, J., Liese, A., & Smirnova, I. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(15), 9222-9240. [Link]
-
Wikipedia. Hydrophobicity scales. [Link]
-
Wilson, D. R., & Finbloom, D. S. (2018). Characterization of protein and peptide stability and solubility in non-aqueous solvents. Journal of pharmaceutical and biomedical analysis, 147, 349–358. [Link]
-
Wu, Y., & Chen, J. (2014). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. BMC bioinformatics, 15(1), 1-10. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79070, Leucylglycine. [Link]
-
ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]
-
ACS Publications. Physicochemical Basis of Amino Acid Hydrophobicity Scales: Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides. [Link]
-
Bio-Synthesis Inc. How to Store Peptides | Best Practices for Researchers. [Link]
Sources
- 1. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. biobasic.com [biobasic.com]
- 6. 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophobicity scales - Wikipedia [en.wikipedia.org]
- 8. Experimentally Determined Hydrophobicity Scales [blanco.biomol.uci.edu]
- 9. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 10. lifetein.com [lifetein.com]
- 11. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. genscript.com [genscript.com]
- 14. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 15. genscript.com [genscript.com]
- 16. bachem.com [bachem.com]
- 17. jpt.com [jpt.com]
Spectroscopic Characterization of DL-Leucylglycylglycine: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of the tripeptide DL-Leucylglycylglycine. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical techniques used to verify the structure and purity of such molecules. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and the interpretation of the resulting spectra.
Introduction to this compound and the Imperative of Spectroscopic Analysis
This compound is a tripeptide composed of the amino acids leucine, glycine, and another glycine residue. The "DL" prefix indicates that the leucine residue is a racemic mixture of its D and L enantiomers. Its structural verification is paramount in applications ranging from biochemical studies to its use as a building block in peptide synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.
The molecular structure of this compound is presented below:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the elucidation of the molecular structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number and types of hydrogen atoms in a molecule.
Expected ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.9 | Doublet | 6H | Leucine γ-CH₃ |
| ~1.6-1.7 | Multiplet | 3H | Leucine β-CH₂ and γ-CH |
| ~3.8-4.0 | Multiplet | 5H | Leucine α-CH and Glycine α-CH₂ (x2) |
| ~8.0-8.5 | Multiplet | 2H | Amide N-H (x2) |
Note: The chemical shifts are approximate and can vary depending on the solvent and pH. Data is inferred from typical values for amino acid residues in peptides.[1][2][3]
Interpretation and Rationale:
The complexity of the spectrum arises from the overlapping signals, particularly in the α-proton region. The use of a deuterated solvent like D₂O can simplify the spectrum by exchanging the acidic amide and amine protons with deuterium, causing their signals to disappear. This is a common strategy to aid in the assignment of the remaining proton signals.[4] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are invaluable for definitively assigning proton signals by identifying spin-spin coupling networks.[5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). A concentration of 1-5 mM is generally recommended for peptides.[6] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., DSS for aqueous samples).[5]
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Expected ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~22-25 | Leucine γ-CH₃ |
| ~25 | Leucine γ-CH |
| ~40-42 | Leucine β-CH₂ |
| ~42-44 | Glycine α-C (x2) |
| ~52-54 | Leucine α-C |
| ~170-175 | Carbonyl C=O (x3) |
Note: The chemical shifts are approximate and can vary depending on the solvent and pH. Data is inferred from typical values for amino acid residues in peptides.[7][8][9]
Interpretation and Rationale:
Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbons are characteristically found downfield (higher ppm) due to the deshielding effect of the electronegative oxygen atom. The aliphatic carbons of the leucine and glycine residues appear upfield. The presence of three signals in the carbonyl region and the distinct signals for the leucine and glycine carbons would be strong evidence for the tripeptide structure.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A higher concentration (50-100 mg in 0.5-0.7 mL of solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]
-
Instrumentation: A high-field NMR spectrometer with a sensitive probe is recommended.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.
-
A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a good signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, followed by phasing and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-3500 | N-H stretch | Amine (NH₂) and Amide (N-H) |
| ~2800-3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1630-1680 | C=O stretch | Amide I |
| ~1510-1580 | N-H bend, C-N stretch | Amide II |
| ~1400-1450 | C-O-H bend | Carboxylic acid |
| ~1200-1300 | C-N stretch, N-H bend | Amide III |
Note: The wavenumbers are approximate and can be influenced by the physical state of the sample (solid or solution) and hydrogen bonding.[10][11]
Interpretation and Rationale:
The most characteristic bands for a peptide are the Amide I and Amide II bands. The Amide I band, primarily due to the C=O stretching vibration, is sensitive to the secondary structure of the peptide.[12] The Amide II band results from a combination of N-H bending and C-N stretching vibrations.[13] The presence of these two strong absorptions is a clear indicator of the peptide backbone. The broad absorption in the 3300-3500 cm⁻¹ region is characteristic of N-H stretching, and the absorptions in the 2800-3000 cm⁻¹ region confirm the presence of aliphatic C-H bonds in the leucine side chain.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[14] No extensive sample preparation is required, making ATR a rapid and convenient technique for solid samples.[15]
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing: The resulting spectrum can be analyzed for the presence of the characteristic absorption bands.
Caption: Simplified b- and y-ion fragmentation of this compound.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable solvent system, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source and tandem mass analysis capabilities (e.g., a quadrupole-time-of-flight or ion trap instrument).
-
Data Acquisition:
-
Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the [M+H]⁺ ion. The collision energy should be optimized to achieve good fragmentation. For peptides, a ramped or stepped collision energy can be beneficial to fragment a range of precursor ions effectively. [16]4. Data Processing: Analyze the MS/MS spectrum to identify the b- and y-ion series. The mass differences between the fragment ions can be used to confirm the amino acid sequence.
-
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. NMR spectroscopy elucidates the detailed atomic-level structure and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the peptide backbone. Mass spectrometry verifies the molecular weight and, through fragmentation analysis, the amino acid sequence. By employing these techniques in a complementary fashion, researchers can be highly confident in the identity and purity of their peptide samples, which is a critical prerequisite for reliable and reproducible scientific outcomes.
References
-
Swaney, D. L., McAlister, G. C., & Coon, J. J. (2012). Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. Journal of Proteome Research, 11(4), 2273–2280. Retrieved from [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
BMRB. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
-
Vachet, R. W., & Goolsby, B. (1999). Collisional energy dependence of peptide ion fragmentation. Journal of the American Society for Mass Spectrometry, 10(4), 334-343. Retrieved from [Link]
-
Franks, W. T., & Rienstra, C. M. (2013). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in molecular biology (Clifton, N.J.), 1033, 139–160. Retrieved from [Link]
-
Lee, K. K., & Cho, M. (2011). Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide. The journal of physical chemistry. B, 115(2), 347–355. Retrieved from [Link]
-
Miyazawa, T., & Blout, E. R. (1961). The Infrared Spectra of Polypeptides in Various Conformations: Amide I and II Bands. Journal of the American Chemical Society, 83(3), 712–719. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Zwier, T. S. (2014). Single-conformation infrared spectra of model peptides in the amide I and amide II regions: Experiment-based determination of local mode frequencies and inter-mode coupling. The Journal of Chemical Physics, 141(1), 014301. Retrieved from [Link]
-
Vila, J. A., & Scheraga, H. A. (2008). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Proceedings of the National Academy of Sciences of the United States of America, 105(38), 14343–14348. Retrieved from [Link]
-
Li, X., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8566–8572. Retrieved from [Link]
-
ResearchGate. (n.d.). Amide I band in FT-IR spectrum of peptide GGGGHGGGGHGGGGHGGGG (P1) as well as its first and second derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(DL-LEUCYLGLYCYL)GLYCINE. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(DL-LEUCYLGLYCYL)GLYCINE. Retrieved from [Link]
-
Northwestern University. (n.d.). Protein NMR. 1H chemical shifts. IMSERC. Retrieved from [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]
-
Satoh, T., et al. (2007). High-energy collision induced dissociation fragmentation pathways of peptides, probed using a multiturn tandem time-of-flight mass spectrometer “MULTUM-TOF/TOF”. Review of Scientific Instruments, 78(11), 114101. Retrieved from [Link]
-
Li, G., et al. (2013). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. Molecules (Basel, Switzerland), 18(12), 14856–14872. Retrieved from [Link]
-
Paizs, B., & Suhai, S. (2002). Theoretical study of the main fragmentation pathways for protonated glycylglycine. Rapid communications in mass spectrometry : RCM, 16(5), 375–389. Retrieved from [Link]
-
De Felippis, M. R., & Reeve, J. R. (2001). Quantitative Analysis of Peptides with NMR Spectroscopy. Analytical Biochemistry, 296(2), 283–289. Retrieved from [Link]
-
Arnold, G., et al. (2000). 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Journal of biomolecular NMR, 18(3), 235–250. Retrieved from [Link]
-
PubChem. (n.d.). Leucylglycine. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the minimum amounts of samples needed for 1H-NMR and 13C-NMR?. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. Retrieved from [Link]
-
Waters. (n.d.). What do the B & Y Matches Mean?. Retrieved from [Link]
-
ETH Zurich. (n.d.). How much substance do I need?. NMR Service. Retrieved from [Link]
-
Vila, J. A., et al. (2006). Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids. Journal of biomolecular NMR, 34(1), 1–13. Retrieved from [Link]
-
University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
Ueda, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules (Basel, Switzerland), 23(11), 2959. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Surface FTIR Techniques to Analyze the Conformation of Proteins/Peptides in H2O Environment. Retrieved from [Link]
-
El Aribi, H., et al. (2003). Elucidation of fragmentation mechanisms of protonated Peptide ions and their products: a case study on glycylglycylglycine using density functional theory and threshold collision-induced dissociation. Journal of the American Chemical Society, 125(30), 9229–9236. Retrieved from [Link]
-
NIST. (n.d.). Glycine, N-(N-glycyl-L-leucyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Hudson, P. S., et al. (2014). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical chemistry chemical physics : PCCP, 16(14), 6500–6508. Retrieved from [Link]
-
ResearchGate. (n.d.). The ATR-FTIR spectra of the peptide in the solid state. Retrieved from [Link]
-
SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]
-
SpectraBase. (n.d.). Glycylglycine. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Retrieved from [Link]
-
IonSource. (2016). De Novo Peptide Sequencing. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Harris, R. K., et al. (2008). Variable temperature NMR characterization of a-glycine. Solid State Nuclear Magnetic Resonance, 34(3), 147–152. Retrieved from [Link]
-
University of Warwick. (2023). Quantification of peptide secondary structure: The use of solid and solution state NMR to develop ATR FTIR spectroscopic methods. Retrieved from [Link]
-
NIST. (n.d.). N-Glycylglycine. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. Protein NMR. 1H chemical shifts [imserc.northwestern.edu]
- 2. 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. nmr-bio.com [nmr-bio.com]
- 7. Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. Quantification of peptide secondary structure: The use of solid and solution state NMR to develop ATR FTIR spectroscopic methods. [warwick.ac.uk]
- 16. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Investigational Therapeutic Potential of DL-Leucylglycylglycine
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting Unexplored Territory
The landscape of peptide therapeutics is vast and ever-expanding, with short-chain peptides garnering significant interest due to their potential for high specificity and favorable safety profiles.[1][2] This technical guide focuses on the tripeptide DL-Leucylglycylglycine, a molecule of interest due to the established biological activities of its constituent amino acids, L-leucine and glycine. It is imperative to state at the outset that, as of the time of this writing, direct, peer-reviewed research on the specific therapeutic effects of the intact this compound tripeptide is exceptionally scarce.
Therefore, this document serves not as a summary of established knowledge, but as a forward-looking, in-depth technical guide that logically extrapolates the potential therapeutic applications of this compound. By dissecting the known biological roles of its constituent amino acids and structurally related dipeptides, we will construct a scientifically rigorous framework for future investigation. This guide is designed to be a foundational resource for researchers poised to explore the therapeutic utility of this novel tripeptide, providing not just hypothetical mechanisms but also actionable experimental protocols.
Biochemical Profile and Metabolic Fate of this compound
Chemical and Physical Properties
This compound is a tripeptide composed of one L-leucine residue and two glycine residues.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H19N3O4 | [3] |
| Molecular Weight | 245.28 g/mol | [3] |
| IUPAC Name | 2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetic acid | [3] |
| Canonical SMILES | CC(C)CN | [3] |
Predicted Bioavailability and Metabolism
Upon oral administration, small peptides like this compound are primarily handled by two mechanisms: direct transport and enzymatic hydrolysis.
-
Transport: The peptide transporter 1 (PepT1), located in the brush border membrane of intestinal enterocytes, is a high-capacity transporter for di- and tripeptides. It is plausible that this compound would be a substrate for PepT1, allowing for its absorption into the intestinal cells.
-
Hydrolysis: The intestinal lumen, brush border, and cytoplasm of enterocytes are rich in peptidases. It is highly probable that this compound would be rapidly hydrolyzed into its constituent amino acids: one molecule of L-leucine and two molecules of glycine. Cytosolic leucyl aminopeptidases are known to hydrolyze peptides with N-terminal leucine residues.[4] Therefore, the systemic therapeutic effects of orally administered this compound are most likely attributable to the combined effects of elevated circulating levels of leucine and glycine.
The following diagram illustrates the predicted metabolic pathway of this compound.
Caption: Predicted metabolic fate of this compound.
Hypothesized Therapeutic Applications
Based on the biological activities of its constituent amino acids and related dipeptides, we can hypothesize several therapeutic areas where this compound may show promise.
Dermatological Applications: Skin Health and Repair
Rationale: Studies on the dipeptides Glycyl-L-Leucine (Gly-Leu) and L-Leucyl-Glycine (Leu-Gly) have demonstrated their ability to improve skin hydration and elasticity in UVB-irradiated hairless mice.[5] These effects were attributed to increased hyaluronan synthesis and inhibition of elastase activity.[5]
Hypothesized Mechanism: Upon hydrolysis, this compound would release leucine and glycine. Leucine is known to stimulate protein synthesis, which could aid in collagen production, while glycine is a fundamental component of collagen itself. The combined action could lead to improved skin barrier function and extracellular matrix integrity.
Caption: Hypothesized dermatological mechanism of action.
Metabolic Regulation: Potential Anti-Diabetic Effects
Rationale: Research has shown that small peptides containing proline, glycine, and leucine can have protective effects on the liver in diabetic mice.[1] Specifically, the dipeptide Leu-Gly has been shown to prevent blood glucose elevation in mouse models of diabetes.[2] Leucine is known to stimulate insulin secretion.
Hypothesized Mechanism: The leucine component of this compound could stimulate insulin secretion from pancreatic β-cells, aiding in glucose uptake by peripheral tissues. Glycine has also been shown to have protective effects in metabolic syndrome. The synergistic action of these two amino acids could contribute to improved glycemic control.
Caption: Hypothesized neurological mechanism of action.
Proposed Experimental Protocols for Investigation
To validate the hypothesized therapeutic effects of this compound, a systematic, multi-tiered experimental approach is necessary.
In Vitro Assays
3.1.1 Dermatological Evaluation
-
Objective: To assess the effects of this compound on human dermal fibroblasts and keratinocytes.
-
Methodology:
-
Culture primary human dermal fibroblasts and keratinocytes in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.
-
Assess cell proliferation using an MTT or BrdU assay.
-
Quantify collagen production in fibroblasts using a Sircol collagen assay.
-
Measure hyaluronan synthase 2 (HAS2) expression in keratinocytes via qRT-PCR.
-
Evaluate elastase inhibition using a commercially available kit.
-
3.1.2 Metabolic Studies
-
Objective: To determine the effect of this compound on insulin secretion from pancreatic β-cell lines.
-
Methodology:
-
Culture a pancreatic β-cell line (e.g., MIN6) in RPMI-1640 medium.
-
Starve cells in low-glucose medium for 2 hours.
-
Stimulate cells with high-glucose medium in the presence or absence of this compound (1-100 µM) for 1 hour.
-
Measure insulin concentration in the supernatant using an ELISA kit.
-
3.1.3 Neurological Assays
-
Objective: To evaluate the neuroprotective effects of this compound against excitotoxicity.
-
Methodology:
-
Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Pre-treat cells with this compound (1-100 µM) for 24 hours.
-
Induce excitotoxicity by exposing cells to a high concentration of glutamate (e.g., 100 µM) for 15 minutes.
-
Assess cell viability 24 hours post-glutamate exposure using a lactate dehydrogenase (LDH) assay.
-
In Vivo Models
3.2.1 Dermatological Model
-
Objective: To investigate the effects of topical or oral this compound on skin health in a murine model.
-
Methodology:
-
Use hairless mice (e.g., SKH-1) and induce skin damage with chronic low-dose UVB radiation.
-
Administer this compound either topically (in a cream base) or orally (via gavage) daily for 8 weeks.
-
Measure transepidermal water loss (TEWL) and skin hydration using a corneometer.
-
At the end of the study, collect skin samples for histological analysis (H&E staining) and collagen content measurement.
-
3.2.2 Metabolic Model
-
Objective: To assess the anti-diabetic potential of this compound in a rodent model of type 2 diabetes.
-
Methodology:
-
Use a genetic model of type 2 diabetes (e.g., db/db mice) or induce diabetes with a high-fat diet and low-dose streptozotocin.
-
Administer this compound orally via gavage daily for 4-6 weeks.
-
Monitor fasting blood glucose and body weight weekly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the study.
-
Collect blood for insulin and lipid profile analysis.
-
Summary and Future Directions
This compound is a tripeptide with a currently uncharacterized therapeutic profile. However, based on the well-documented biological activities of its constituent amino acids, L-leucine and glycine, and structurally similar dipeptides, we can construct a strong rationale for its investigation in several key therapeutic areas, including dermatology, metabolic disease, and neurology.
The primary challenge and critical next step is to move from hypothesis to empirical validation. The experimental protocols outlined in this guide provide a clear roadmap for initiating this process. Future research should prioritize:
-
Pharmacokinetic and Bioavailability Studies: To determine the extent to which the intact tripeptide is absorbed versus being hydrolyzed to its constituent amino acids.
-
Direct Comparative Studies: To compare the efficacy of this compound with an equimolar mixture of free leucine and glycine. This will elucidate whether the tripeptide form offers any unique advantages in terms of absorption, stability, or activity.
-
Safety and Toxicology Profiling: To establish a comprehensive safety profile before any consideration of clinical development.
References
-
Hajihosseini, R., et al. (2019). Protective effects of di- and tri-peptides containing proline, glycine, and leucine on liver enzymology and histopathology of diabetic mice. Drug and Chemical Toxicology, 44(2), 195-201. [Link]
-
Hajihosseini, R., et al. (2019). Leucine–glycine and carnosine dipeptides prevent diabetes induced by multiple low‐doses of streptozotocin in an experimental model of adult mice. Journal of Diabetes Investigation, 10(4), 936-944. [Link]
-
Park, J. I., et al. (2017). Oral Administration of Glycine and Leucine Dipeptides Improves Skin Hydration and Elasticity in UVB-Irradiated Hairless Mice. Biomolecules & Therapeutics, 25(5), 528–534. [Link]
-
Glockner, F., et al. (2003). Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver. Biological Chemistry, 384(3), 441-447. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 70910, Leu-Gly-Gly. Retrieved from [Link]
-
Lynch, J. W. (2007). Native glycine receptor subtypes and their physiological roles. Neuropharmacology, 52(3), 447-462. [Link]
Sources
- 1. Protective effects of di- and tri-peptides containing proline, glycine, and leucine on liver enzymology and histopathology of diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucine–glycine and carnosine dipeptides prevent diabetes induced by multiple low‐doses of streptozotocin in an experimental model of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Administration of Glycine and Leucine Dipeptides Improves Skin Hydration and Elasticity in UVB-Irradiated Hairless Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Leucylglycylglycine metabolic pathways and byproducts
An In-depth Technical Guide on the Metabolic Pathways and Byproducts of DL-Leucylglycylglycine
Authored by: A Senior Application Scientist
Introduction
This compound is a tripeptide composed of the amino acids leucine and two glycine residues.[1][2] As with many small peptides, its biological significance is intrinsically linked to its breakdown and the subsequent bioavailability of its constituent amino acids and smaller peptide fragments.[3] Tripeptides are of increasing interest in pharmaceutical and nutritional sciences due to their unique absorption pathways and potential for enhanced tissue penetration and cellular uptake compared to larger peptides or individual amino acids.[3] This guide provides a comprehensive technical overview of the metabolic fate of this compound, from its cellular uptake to its enzymatic hydrolysis and the resulting metabolic byproducts. We will delve into the established experimental methodologies for characterizing these processes, offering a robust framework for researchers and drug development professionals.
Cellular Uptake and Transport: The Gateway for Tripeptides
Unlike larger proteins, which require extensive digestion into smaller fragments, small peptides like di- and tripeptides have a distinct and efficient absorption mechanism in the small intestine.[4][5] The primary pathway for the cellular uptake of tripeptides is mediated by the proton-coupled oligopeptide transporter 1 (PepT1).[4][6]
PepT1 is a high-capacity, low-affinity transporter predominantly expressed on the apical membrane of intestinal epithelial cells.[6] It utilizes the electrochemical proton gradient across the cell membrane to drive the uptake of di- and tripeptides from the intestinal lumen into the enterocytes.[6][7] This active transport mechanism allows for the efficient absorption of peptides, even against a concentration gradient.[6] Once inside the enterocyte, the fate of this compound diverges into several pathways, primarily centered around enzymatic hydrolysis.
Enzymatic Hydrolysis and Metabolic Pathways
Once inside the enterocyte, the vast majority of absorbed tripeptides are hydrolyzed into their constituent amino acids by intracellular enzymes known as cytosolic peptidases.[4][5] The peptide bonds of this compound are sequentially cleaved by these enzymes, which include various aminopeptidases.
The metabolic breakdown of this compound can be visualized as a two-step process:
-
Initial Cleavage: An aminopeptidase, such as cytosolic leucyl aminopeptidase, can cleave the peptide bond between leucine and the first glycine residue.[8] This initial hydrolysis yields the free amino acid L-leucine and the dipeptide glycylglycine.
-
Secondary Cleavage: The resulting glycylglycine is then further hydrolyzed by other cytosolic peptidases into two individual glycine molecules.
While the majority of hydrolysis occurs within the enterocytes, some tripeptides may be transported intact into the bloodstream.[9][10] In such cases, peptidases present in the plasma and endothelial tissues can also contribute to their breakdown.[5]
Metabolic Byproducts and Their Physiological Fates
The complete metabolism of this compound results in the following byproducts:
-
L-Leucine: An essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, muscle metabolism, and the regulation of blood sugar levels.
-
Glycine: A non-essential amino acid that is a precursor for the synthesis of proteins, glutathione, creatine, and heme.[11] It also functions as an inhibitory neurotransmitter in the central nervous system.[12]
-
Glycylglycine (intermediate): A dipeptide that is rapidly hydrolyzed to glycine.
Summary of Byproducts and Their Roles
| Byproduct | Type | Key Physiological Roles |
| L-Leucine | Essential Amino Acid | Protein synthesis, muscle repair, regulation of blood sugar |
| Glycine | Non-essential Amino Acid | Precursor for glutathione and creatine, neurotransmitter[11][12] |
| Glycylglycine | Dipeptide Intermediate | Rapidly hydrolyzed to glycine |
Experimental Methodologies for Studying Tripeptide Metabolism
To investigate the metabolic fate of this compound, a combination of in vitro assays and advanced analytical techniques is employed. These methods allow for the identification and quantification of the parent peptide and its metabolites.
In Vitro Metabolism Assay Using Intestinal S9 Fraction
This protocol provides a framework for assessing the metabolic stability and identifying the byproducts of this compound in a system that simulates the intracellular environment of the intestine.
Objective: To determine the rate of metabolism and identify the metabolites of this compound when incubated with intestinal S9 fraction.
Materials:
-
This compound
-
Human or rat intestinal S9 fraction
-
NADPH regenerating system (optional, to assess cytochrome P450-mediated metabolism)[13]
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)
-
Incubator/water bath at 37°C
-
Centrifuge
-
HPLC-MS/MS system
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding phosphate buffer, intestinal S9 fraction, and the NADPH regenerating system (if applicable).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add this compound to the mixture to initiate the metabolic reaction. The final concentration should be within a relevant range for the intended application.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Termination of Reaction: At each time point, transfer an aliquot of the incubation mixture to a separate tube containing ice-cold acetonitrile with 0.1% formic acid to stop the enzymatic reaction and precipitate proteins.
-
Sample Processing: Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to identify and quantify the remaining parent peptide and the formed metabolites.[14]
Analytical Technique: LC-MS/MS for Metabolite Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of peptides and their metabolites in complex biological matrices.[15][16]
Objective: To develop an LC-MS/MS method for the analysis of this compound and its expected metabolites (leucine, glycine, glycylglycine).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separating these polar compounds.[14]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A shallow gradient from a low to a high percentage of mobile phase B is typically used for peptide analysis.[17]
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for metabolite identification.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Leucine: Precursor ion (m/z) -> Product ion (m/z)
-
Glycine: Precursor ion (m/z) -> Product ion (m/z)
-
Glycylglycine: Precursor ion (m/z) -> Product ion (m/z)
-
Conclusion
The metabolic pathway of this compound is primarily characterized by its efficient uptake via the PepT1 transporter in the small intestine, followed by rapid intracellular hydrolysis by cytosolic peptidases. The principal byproducts of this metabolism are the constituent amino acids, L-leucine and glycine, which are then available for various physiological functions. A thorough understanding of this metabolic pathway is crucial for the development of peptide-based therapeutics and nutritional supplements, as it governs the bioavailability and ultimate biological activity of the delivered amino acids. The experimental methodologies outlined in this guide provide a robust framework for researchers to further investigate the metabolism of this compound and other tripeptides.
References
-
Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. PubMed.[Link]
-
Enzymatic hydrolysis of L-leucylglycine in serum in hepatic disease. PubMed.[Link]
-
Peptide and protein drugs: the study of their metabolism and catabolism by mass spectrometry. PubMed.[Link]
-
Peptide and protein drugs: The study of their metabolism and catabolism by mass spectrometry | Request PDF. ResearchGate.[Link]
-
26.5 Amino Acid Analysis of Peptides. Organic Chemistry | OpenStax.[Link]
-
Modulation of released peptide uptake ability by adding tripeptide... ResearchGate.[Link]
-
Absorption and Urinary Excretion of Peptides after Collagen Tripeptide Ingestion in Humans. J-STAGE.[Link]
-
Peptide metabolism: High resolution Mass Spectrometry tool to investigate Peptide structure and amine bond metabolic susceptibility. Mass Analytica.[Link]
-
Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. PubMed Central.[Link]
-
Chromatography of amino acids and short peptides. New advances. ResearchGate.[Link]
-
Peptide-based in vitro assay for the detection of reactive metabolites. PubMed.[Link]
-
HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.[Link]
-
Absorption of Amino Acids and Peptides. Colorado State University.[Link]
-
Absorption and plasma kinetics of collagen tripeptide after peroral or intraperitoneal administration in rats. Taylor & Francis Online.[Link]
-
Absorption and metabolism of orally administered collagen hydrolysates evaluated by the vascularly perfused rat intestine and liver in situ. PubMed.[Link]
-
Absorption from the Digestive Tract (in vivo). Jellice.[Link]
-
Absorption and Urinary Excretion of Peptides after Collagen Tripeptide Ingestion in Humans. ResearchGate.[Link]
-
Absorption of Amino Acids, Dipeptides, and Tripeptides. YouTube.[Link]
-
Extrahepatic in vitro metabolism of peptides; comparison of human kidney and intestinal S9 fraction, human plasma and proximal tubule cells, using cyclosporine A, leuprorelin, and cetrorelix as model compounds. PubMed.[Link]
-
This compound. PubChem.[Link]
-
An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. MDPI.[Link]
-
Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. PubMed Central.[Link]
-
Are intact peptides absorbed from the healthy gut in the adult human? Cambridge University Press.[Link]
-
Leu-Gly-Gly. PubChem.[Link]
-
Protein Digestion and Absorption. YouTube.[Link]
-
Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver. PubMed.[Link]
-
Video: Protein Digestion. JoVE.[Link]
-
The Influence of Peptidases in Intestinal Brush Border Membranes on the Absorption of Oligopeptides from Whey Protein Hydrolysate: An Ex Vivo Study Using an Ussing Chamber. NIH.[Link]
-
Proteins & Peptides In Vitro Potency Assay. CD Formulation.[Link]
-
In vitro absorption and metabolism data for peptides with natural amino acid side chains. Mendeley Data.[Link]
-
Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. YouTube.[Link]
-
L-LEUCYLGLYCYLGLYCINE. gsrs.[Link]
-
L-LEUCYLGLYCYLGLYCINE. gsrs.[Link]
-
l-Glycine and l-leucine derived multifunctional ionic liquids for potential antibacterial applications: in-vitro and in-silico studies. NIH.[Link]
-
Optimization of Enzymatic Hydrolysis by Protease Produced from Bacillus subtilis MTCC 2423 to Improve the Functional Properties of Wheat Gluten Hydrolysates. PubMed Central.[Link]
-
Hydrolysis of Gluten-Derived Celiac Disease-Triggering Peptides across a Broad pH Range by RmuAP1: A Novel Aspartic Peptidase Isolated from Rhodotorula mucilaginosa. PubMed.[Link]
-
Biological Activity of Glycine and Alanine Derivatives of Quaternary Ammonium Salts (QASs) Against Micro-Organisms. PubMed.[Link]
-
Enzymatic Hydrolysis of Porcine Blood as a Strategy to Obtain a Peptide-Rich Functional Ingredient. NIH.[Link]
-
Main pathways involving glycine in host metabolism. ResearchGate.[Link]
-
Schematic overview of glycine metabolism and six genetic loci for... ResearchGate.[Link]
-
(PDF) On the metabolism of glycylglycine. ResearchGate.[Link]
-
Glycine and Serine Metabolism. PubChem.[Link]
-
AC1Olquz. PubChem.[Link]
Sources
- 1. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption of Amino Acids and Peptides [vivo.colostate.edu]
- 5. cambridge.org [cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absorption and Urinary Excretion of Peptides after Collagen Tripeptide Ingestion in Humans [jstage.jst.go.jp]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Extrahepatic in vitro metabolism of peptides; comparison of human kidney and intestinal S9 fraction, human plasma and proximal tubule cells, using cyclosporine A, leuprorelin, and cetrorelix as model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. Peptide and protein drugs: the study of their metabolism and catabolism by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Methodological & Application
Application Note & Protocols: Strategic Integration of DL-Leucylglycylglycine in Chemically Defined Cell Culture Media
Executive Summary: Beyond Free Amino Acids
The intensification of biopharmaceutical manufacturing, particularly in fed-batch and perfusion systems, has pushed the limits of traditional cell culture media formulations. While amino acids are fundamental building blocks for cell growth and protein production, several key amino acids, such as glutamine, cystine, and tyrosine, present significant challenges related to their low stability and poor solubility in liquid media at physiological pH.[1] This can lead to nutrient precipitation, the generation of toxic byproducts like ammonia, and inconsistencies between batches.[2][3]
The use of chemically defined di- and tripeptides offers a scientifically robust solution to these limitations.[4] By providing essential amino acids in a more stable and soluble form, peptides enable the formulation of highly concentrated, pH-neutral feeds that support superior cell growth and productivity.[1][3] This application note provides an in-depth guide to the use of the tripeptide DL-Leucylglycylglycine , a stable source of L-Leucine and L-Glycine, for enhancing the performance of cell culture systems. We will explore its mechanism of action and provide detailed, validated protocols for its preparation, integration, and performance assessment.
The Scientific Rationale for Using this compound
Biochemical Properties and Cellular Uptake
This compound is a tripeptide with the chemical formula C₁₀H₁₉N₃O₄ and a molecular weight of 245.28 g/mol .[5] It is composed of the amino acids Leucine, Glycine, and Glycine. The "DL" prefix indicates that the Leucine component is a racemic mixture of both D- and L-isomers.
Cells internalize small peptides like this compound primarily through specific membrane transporters. Once inside the cytoplasm, the peptide is rapidly hydrolyzed by intracellular peptidases, releasing the individual amino acids L-Leucine, D-Leucine, and L-Glycine to be utilized by the cell.[1]
The Metabolic Advantage
The constituent amino acids serve critical functions:
-
L-Leucine: An essential amino acid and a fundamental component of protein synthesis. It also acts as a signaling molecule, notably in activating the mTOR pathway, which is a central regulator of cell growth and proliferation.
-
L-Glycine: A non-essential amino acid that is a crucial precursor for the synthesis of proteins, purines, and porphyrins.[6] Glycine can also exhibit cytoprotective effects, protecting cells against hypoxic injury and other stressors.[6][7]
-
D-Leucine: While most mammalian cells primarily utilize L-amino acids for protein synthesis, the presence of the D-isomer should be considered. Its metabolic fate is less defined but it is generally considered to have minimal to no toxicity in typical cell culture applications.
The primary advantage of using this compound is to provide a highly soluble and stable source of its constituent amino acids, allowing for the creation of concentrated, pH-neutral feed supplements that would be difficult to formulate with free amino acids alone.
Proposed Mechanism of Action
The diagram below illustrates the proposed pathway for the cellular uptake and utilization of this compound.
Caption: Cellular uptake and metabolic fate of this compound.
Experimental Protocols
These protocols are designed to be self-validating by including necessary controls for accurate interpretation of results.
Protocol 1: Preparation of a Sterile Concentrated Stock Solution
Objective: To prepare a high-concentration, sterile stock of this compound for addition to cell culture media.
Materials:
-
This compound powder (e.g., Sigma-Aldrich Cat. No. 4337-37-5, TCI Cat. No. L0033)[8]
-
High-purity, cell culture grade water (e.g., WFI, Milli-Q)
-
Sterile conical tubes (50 mL)
-
Sterile 0.22 µm syringe filter
-
Calibrated analytical balance and pH meter
Procedure:
-
Calculation: To prepare a 200 mM stock solution (MW = 245.28 g/mol ):
-
Mass (g) = 0.2 mol/L * 245.28 g/mol * Volume (L)
-
For 50 mL (0.05 L), Mass = 0.2 * 245.28 * 0.05 = 2.4528 g
-
-
Dissolution: Aseptically weigh 2.4528 g of this compound powder and transfer it to a 50 mL sterile conical tube.
-
Add approximately 40 mL of high-purity water. Vortex thoroughly until the powder is completely dissolved. The peptide should be readily soluble in water at room temperature.
-
Volume Adjustment: Adjust the final volume to exactly 50 mL with high-purity water.
-
Quality Check (Pre-filtration):
-
Visually inspect the solution for complete dissolution and absence of particulates.
-
Measure the pH of the solution. It should be near neutral. If adjustment is needed, use sterile 1N HCl or 1N NaOH sparingly. Record the final pH.
-
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new, sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials. Store aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Optimal Working Concentration
Objective: To identify the optimal concentration of this compound that promotes maximal cell growth and viability using a dose-response experiment.
Workflow Diagram:
Caption: Workflow for determining the optimal peptide concentration.
Procedure:
-
Cell Seeding: Seed your cell line (e.g., CHO, HEK293) at a standard density (e.g., 0.3 x 10⁶ cells/mL) into multiple culture vessels (e.g., shake flasks or 6-well plates) containing your basal medium. Prepare enough vessels for all conditions in triplicate.
-
Establish Controls:
-
Negative Control: Three vessels with basal medium only (no supplementation).
-
Positive Control: Three vessels supplemented with free L-Leucine and L-Glycine at a molar concentration equivalent to one of the mid-range peptide concentrations (e.g., 1 mM L-Leucine and 2 mM L-Glycine to match a 2 mM peptide concentration, accounting for the Gly-Gly portion).
-
-
Experimental Groups: Using the sterile stock from Protocol 3.1, supplement triplicate vessels to achieve a range of final this compound concentrations. A suggested range is: 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, and 5.0 mM.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).
-
Monitoring: At regular intervals (e.g., every 24 hours), measure Viable Cell Density (VCD) and viability using a cell counter and the Trypan Blue exclusion method.
-
Analysis: Plot VCD over time for each condition. The optimal concentration is the one that results in the highest peak VCD or the greatest integral of viable cell density (IVCD) over the culture duration.
Protocol 3: Comprehensive Performance and Cytotoxicity Assessment
Objective: To validate the benefit of the optimal peptide concentration and assess any potential cytotoxicity.
Procedure:
-
Set up Culture: Prepare a larger-scale culture (e.g., 125 mL shake flasks) with the following conditions in triplicate:
-
Negative Control (Basal Medium)
-
Positive Control (Free Amino Acid-supplemented)
-
Test Condition (Optimal this compound concentration determined in Protocol 3.2)
-
-
Routine Sampling: Collect samples daily for the following analyses:
-
VCD and Viability: As described above.
-
Metabolite Analysis: Use a bioanalyzer (e.g., YSI, Nova BioProfile) to measure concentrations of glucose, lactate, and ammonia.
-
Product Titer: If using a producer cell line, quantify the product of interest (e.g., monoclonal antibody) using an appropriate method like ELISA or HPLC.
-
-
Cytotoxicity Assessment (Terminal Day): On the final day of culture, assess cell membrane integrity.
-
LDH Release Assay: Use a commercial Lactate Dehydrogenase (LDH) assay kit to measure LDH released into the culture supernatant, which is an indicator of necrosis or membrane damage.[9] Compare the LDH levels between the control and peptide-treated groups.
-
Data Presentation: Summarize the key performance metrics in a table for clear comparison.
| Parameter | Negative Control | Positive Control (Free AAs) | Test Condition (Peptide) |
| Peak Viable Cell Density (x10⁶ cells/mL) | Value | Value | Value |
| Integral of VCD (x10⁶ cell-days/mL) | Value | Value | Value |
| Final Product Titer (mg/L) | Value | Value | Value |
| Peak Ammonia Concentration (mM) | Value | Value | Value |
| LDH Release (% of Max Lysis) | Value | Value | Value |
Troubleshooting and Key Considerations
-
Peptide Purity: Always use high-purity, chemically defined peptides intended for cell culture to avoid introducing contaminants that could affect results.[4]
-
Cytotoxicity: While unlikely at optimized concentrations, some peptides can be cytotoxic at very high levels.[9] The dose-response study (Protocol 3.2) is critical to identify a beneficial, non-toxic window. An LDH assay provides a definitive check for membrane damage.[10][11]
-
DL-Isomer Consideration: When comparing to a positive control with free amino acids, remember that only half of the Leucine in the DL-peptide is the L-isomer. The experimental design should account for this if a direct molar comparison of the L-form is desired.
-
Cell Line Dependency: The optimal concentration and overall effect of peptide supplementation can be highly dependent on the specific cell line and its metabolic profile.[9] Protocols should be re-optimized for each new cell line.
-
Stability Confirmation: For long-term perfusion cultures, it may be beneficial to confirm the stability of the peptide in your specific medium over time. This can be done by incubating supplemented, cell-free medium and measuring the intact peptide concentration at various time points using HPLC or LC-MS.[12][13]
References
- Enhance Your Cell Culture Performance with Chemically Defined Peptides. (2022-05-05). Vertex AI Search.
- Main approaches employed to evaluate the toxicity of peptides.
- Cytotoxicity Evaluation of Peptide Drug.
- Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. MDPI.
- Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma. Evonik Health Care.
- Understanding our cell culture media formul
- Comparison of Peptide Content Determin
- Invention for Cell culture medium containing small peptides. inventiv.
- Technical Support Center: Minimizing Peptide-Induced Cytotoxicity in Cell Culture. Benchchem.
- US7267983B2 - Peptides for use in culture media.
- This compound 4337-37-5. TCI AMERICA - Tokyo Chemical Industry.
- DL-Leu-Gly-Gly 4337-37-5. Sigma-Aldrich.
- Leu-Gly-Gly 1187-50-4. Sigma-Aldrich.
- Analytical methods and Quality Control for peptide products. Biosynth.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC - PubMed Central.
- This compound - CID 96806. PubChem - NIH.
- Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. PubMed Central.
- (PDF) Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review.
- Tripeptide-induced modulation of mesenchymal stem cell biomechanics stimulates prolifer
- Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry. PMC - NIH.
- Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- Rethinking solubility and stability in cell culture media with next generation cystine peptides. (2023-06-01). [Source not available].
- Amino acids in the cultivation of mammalian cells. PMC - PubMed Central.
- Mode of Action of Glycine on the Biosynthesis of Peptidoglycan. PMC - NIH.
- The role of glycine in regulated cell de
- The role of glycine in regulated cell de
Sources
- 1. cellculturedish.com [cellculturedish.com]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 5. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycine, a simple physiological compound protecting by yet puzzling mechanism(s) against ischaemia–reperfusion injury: current knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 4337-37-5 | TCI AMERICA [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity [mdpi.com]
- 12. mtoz-biolabs.com [mtoz-biolabs.com]
- 13. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing DL-Leucylglycylglycine for Robust Peptidase Activity Assays
Introduction: The Rationale for a Tripeptide Substrate
In the dynamic fields of enzymology and drug development, the precise quantification of peptidase activity is paramount. Peptidases, a vast class of enzymes that catalyze the hydrolysis of peptide bonds, are integral to a multitude of physiological processes and are significant targets for therapeutic intervention. The choice of substrate is a critical determinant of an assay's sensitivity, specificity, and overall reliability. DL-Leucylglycylglycine, a tripeptide, offers a versatile and effective tool for probing the activity of various exopeptidases, particularly aminopeptidases.[1] This application note provides a comprehensive guide to the principles and protocols for using this compound as a substrate in robust and reproducible enzyme assays.
The core principle of this assay lies in the enzymatic cleavage of the peptide bond between leucine and glycine, releasing the N-terminal leucine and the dipeptide glycylglycine. The subsequent detection of one or more of the resulting products with a free amino group forms the basis for quantifying enzyme activity. The use of a tripeptide, as opposed to a dipeptide or a more complex polypeptide, offers a balance between substrate specificity and the generation of a detectable signal.
Scientific Principles: Causality in Experimental Design
The decision to employ this compound is grounded in several key scientific considerations:
-
Substrate Specificity: Many aminopeptidases exhibit a preference for cleaving peptides with a hydrophobic amino acid, such as leucine, at the N-terminus.[2][3] The leucyl residue in this compound serves as a recognition motif for these enzymes, contributing to the assay's specificity. It is a known substrate for enzymes like tripeptide aminopeptidase and leucylglycylglycine aminopeptidase.
-
Reaction Stoichiometry and Signal Generation: The enzymatic hydrolysis of one molecule of this compound yields one molecule of leucine and one molecule of glycylglycine. Both of these products possess a primary amine that can be detected using various colorimetric or fluorometric methods. This 1:1 stoichiometric relationship between substrate cleavage and product formation allows for a direct correlation between the measured signal and enzyme activity.
-
Kinetic Considerations: The concentration of this compound can be optimized to ensure that the enzyme is operating under conditions of substrate saturation (Vmax conditions) or to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). This allows for a thorough characterization of the enzyme's catalytic efficiency.
Visualization of the Assay Principle
The enzymatic cleavage of this compound and subsequent detection of the products can be visualized as follows:
Caption: Enzymatic hydrolysis of this compound and signal generation.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating by incorporating appropriate controls to ensure the integrity of the results. Two common detection methods are presented: the Ninhydrin method (colorimetric) and the Fluorescamine method (fluorometric).
Protocol 1: Colorimetric Assay using Ninhydrin
The ninhydrin test is a widely used method for detecting and quantifying amino acids and other primary amines.[4][5][6] Ninhydrin reacts with the free alpha-amino groups of the liberated leucine and glycylglycine to produce a deep purple compound known as Ruhemann's purple, which can be quantified spectrophotometrically at approximately 570 nm.[4]
Reagents and Materials:
-
This compound substrate solution (e.g., 10 mM in assay buffer)
-
Enzyme solution (purified or as a biological sample)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Ninhydrin Reagent (2% w/v in a suitable solvent like ethanol or a mixture of 2-methoxyethanol).[4][6]
-
Diluent Solvent (e.g., equal volumes of n-propanol and deionized water).[4]
-
Standard solution of L-Leucine (for generating a standard curve)
-
Microplate reader or spectrophotometer
-
96-well microplate or microcentrifuge tubes
-
Water bath or incubator
Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare a series of L-Leucine standards in the assay buffer (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following reactions:
-
Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution
-
Enzyme Control (No Substrate): 50 µL Enzyme Solution + 50 µL Assay Buffer
-
Test Sample: 50 µL Enzyme Solution + 50 µL Substrate Solution
-
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the enzymatic reaction by adding a stop solution (e.g., 100 µL of 1 M HCl) or by heat inactivation.
-
Color Development:
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader or spectrophotometer.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus L-Leucine concentration.
-
Determine the concentration of the product formed in the test samples from the standard curve.
-
Calculate the enzyme activity (e.g., in µmol of product formed per minute per mg of enzyme).
-
Protocol 2: Fluorometric Assay using Fluorescamine
Fluorescamine is a reagent that reacts rapidly with primary amines to form highly fluorescent products, while the reagent itself is non-fluorescent.[7][8][9] This method offers higher sensitivity compared to the ninhydrin assay.
Reagents and Materials:
-
This compound substrate solution (e.g., 1 mM in assay buffer)
-
Enzyme solution
-
Assay Buffer (e.g., 50 mM Borate buffer, pH 9.0). Note: Avoid buffers containing primary amines.[10]
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone or DMSO).[10] Prepare fresh.
-
Standard solution of L-Leucine
-
Fluorometer or fluorescent microplate reader (Excitation ~380-390 nm, Emission ~470-475 nm).[8][11]
-
Black 96-well microplate
Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare a series of L-Leucine standards in the assay buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Assay Setup: In a black 96-well plate, set up the reactions as described in Protocol 1.
-
Incubation: Incubate at the optimal temperature and time for the enzyme.
-
Reaction Termination: The addition of the fluorescamine reagent in the next step effectively stops the reaction.
-
Fluorescence Development:
-
Rapidly add 50 µL of the fluorescamine solution to each well while mixing.[11]
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the standard curve of fluorescence versus L-Leucine concentration.
-
Determine the concentration of the product formed in the test samples.
-
Calculate the enzyme activity.
-
Data Presentation and Interpretation
For robust data analysis, it is essential to present the results in a clear and organized manner.
Table 1: Representative Data for a Peptidase Assay using this compound
| Sample | Absorbance at 570 nm (Ninhydrin) | Fluorescence (Ex/Em) (Fluorescamine) | Calculated Product Concentration (µM) | Enzyme Activity (U/mg) |
| Blank (No Enzyme) | 0.05 | 150 | 0 | N/A |
| Enzyme Control (No Substrate) | 0.06 | 165 | N/A | N/A |
| Test Sample 1 | 0.45 | 1250 | [Calculated Value] | [Calculated Value] |
| Test Sample 2 (with Inhibitor) | 0.15 | 450 | [Calculated Value] | [Calculated Value] |
Workflow for Data Analysis:
Caption: A streamlined workflow for analyzing peptidase assay data.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the results, the following controls are essential:
-
No-Enzyme Control (Blank): This accounts for any non-enzymatic hydrolysis of the substrate or background signal from the reagents.
-
No-Substrate Control: This measures any endogenous signal from the enzyme preparation that might interfere with the assay.
-
Positive Control: A known peptidase with activity towards this compound should be included to validate the assay setup and reagents.
-
Inhibitor Control: If screening for inhibitors, a known inhibitor of the target peptidase should be used as a positive control for inhibition.
-
Linearity of the Reaction: It is crucial to determine the time and enzyme concentration ranges where the reaction rate is linear. This ensures that the measurements are taken under initial velocity conditions.
Conclusion and Future Directions
This compound serves as a valuable and versatile substrate for the characterization of a wide range of peptidases. The protocols outlined in this application note provide a robust framework for obtaining accurate and reproducible data. The choice between colorimetric and fluorometric detection methods will depend on the required sensitivity and the available instrumentation. By incorporating the principles of self-validating experimental design, researchers can have high confidence in their results, paving the way for new discoveries in enzyme function and the development of novel therapeutics. Future work could involve the development of novel, more sensitive detection methods for the products of this compound hydrolysis, further enhancing the utility of this versatile substrate.
References
-
Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871–872. [Link]
-
Aryal, S. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
-
BYJU'S. (n.d.). Ninhydrin Test. Retrieved from [Link]
-
University of Maryland. (n.d.). Amino Acid Assay. Retrieved from [Link]
-
Wikipedia. (2023). Fluorescamine. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin (Theory). Retrieved from [Link]
- Fleisher, G. A., Butt, H. R., & Huizenga, K. A. (1957). Enzymatic hydrolysis of L-leucylglycine in serum in hepatic disease. Proceedings of the Staff Meetings. Mayo Clinic, 32(16), 410–424.
- Binkley, F., Leibach, F., & King, N. (1968). A new method of peptidase assay and the separation of three leucylglycinases of renal tissues. Archives of Biochemistry and Biophysics, 128(2), 397–405.
-
Interchim. (n.d.). Fluorescamine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Patterson, E. K., Dackerman, M. E., & Schultz, J. (1951). Peptidase activities of extracts of salivary glands of Drosophila melanogaster. The Journal of general physiology, 34(4), 479–491.
- Himmelhoch, S. R. (1969). Leucine aminopeptidase from the cytosol of human liver. Purification and properties. Archives of biochemistry and biophysics, 134(2), 597–603.
Sources
- 1. PEPTIDASE ACTIVITIES OF EXTRACTS OF SALIVARY GLANDS OF DROSOPHILA MELANOGASTER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new method of peptidase assay and the separation of three leucylglycinases of renal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. microbenotes.com [microbenotes.com]
- 6. byjus.com [byjus.com]
- 7. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Fluorescamine - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
Application Notes and Protocols: A Guide to the Dissolution of DL-Leucylglycylglycine for Experimental Use
Abstract
This document provides a comprehensive, technically detailed guide for the dissolution of DL-Leucylglycylglycine, a tripeptide frequently utilized in biochemical, pharmaceutical, and cell biology research. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles that govern peptide solubility to ensure experimental reproducibility and accuracy. By explaining the causality behind each procedural step, this guide serves as a self-validating system for preparing stable and biologically active peptide solutions.
Introduction: The Importance of Proper Peptide Dissolution
This compound is a tripeptide with a molecular weight of 245.28 g/mol [1]. The integrity of experimental data derived from the use of this and other peptides is critically dependent on the initial preparation of the stock solution. Improper dissolution can lead to inaccurate concentration, peptide aggregation, degradation, or loss of biological activity, all of which can compromise experimental outcomes. This guide moves beyond a simple list of steps to provide a foundational understanding of the physicochemical properties of this compound and how they dictate the optimal dissolution strategy.
Physicochemical Profile of this compound
A foundational understanding of the peptide's properties is essential for successful solubilization. The characteristics of this compound are summarized below:
| Property | Value | Significance in Dissolution Protocol |
| Molecular Formula | C10H19N3O4 | Essential for calculating molarity. |
| Molecular Weight | 245.28 g/mol [1] | The basis for all mass-to-mole conversions for solution preparation. |
| Appearance | White to almost white crystalline powder | Provides a visual quality control check prior to use. |
| Solubility | Generally soluble in water. Solubility is pH-dependent. | Water is the preferred initial solvent. However, the peptide's amphoteric nature, with both acidic and basic groups, means its net charge and thus solubility are influenced by pH.[2] |
| Storage Conditions | Store lyophilized peptide at -20°C or -80°C.[3] | Proper storage of the solid and resulting solutions is critical to prevent degradation.[3] |
The Science of Solubilization: A Mechanistic Approach
The solubility of a peptide is primarily governed by its amino acid composition and sequence, which determine its overall polarity and isoelectric point (pI).[2] Peptides are least soluble at their pI, the pH at which their net charge is zero, as this promotes intermolecular aggregation.
To enhance solubility, the pH of the solvent should be adjusted to be at least one unit away from the pI.
-
For basic peptides (net positive charge): Use a dilute acidic solution (e.g., 10% acetic acid).[3][4]
-
For acidic peptides (net negative charge): Use a dilute basic solution (e.g., 0.1% ammonium hydroxide).
This compound contains a single basic residue (N-terminal amino group) and a single acidic residue (C-terminal carboxyl group), making it a relatively neutral peptide. Therefore, it is expected to have reasonable solubility in water, but this can be enhanced by slight pH adjustments if necessary.
Detailed Dissolution Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound.
Required Materials
-
This compound (lyophilized powder)
-
High-purity, sterile water (e.g., Milli-Q® or WFI)
-
Sterile, low-protein binding microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and centrifuge
-
Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Sterile 0.22 µm syringe filters
Step-by-Step Procedure
-
Pre-dissolution Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can reduce its stability.[3]
-
Mass Calculation: To prepare 10 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 10 mL x 245.28 g/mol / 1000 = 24.53 mg
-
-
Weighing: Carefully weigh 24.53 mg of this compound into a sterile tube.
-
Initial Solubilization: Add a portion (e.g., 8 mL) of high-purity water to the vial.
-
Mixing: Vortex gently to dissolve the peptide. Sonication in a water bath for short periods can also aid in dissolving peptides that are slow to go into solution.[2]
-
pH Adjustment (if necessary): If the peptide does not fully dissolve, check the pH. Add 0.1 M HCl or 0.1 M NaOH dropwise while gently vortexing until the solution clears. Given the neutral nature of this compound, only minimal pH adjustment, if any, should be required.
-
Final Volume Adjustment: Once the peptide is fully dissolved, add high-purity water to bring the final volume to 10 mL.
-
Sterilization: For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C for long-term stability.[3]
Visual Protocol Workflow
Caption: Step-by-step workflow for the dissolution of this compound.
Troubleshooting and Best Practices
-
Hydrophobic Peptides: For peptides with high hydrophobicity, initial dissolution in a small amount of an organic solvent like DMSO may be necessary before adding the aqueous buffer.[3] However, for this compound, this should not be required.
-
Aggregation: If aggregation is suspected, sonication can help to break up aggregates.[2]
-
Solvent Compatibility: Always ensure that any solvents used (including those for pH adjustment) are compatible with your downstream experimental system.
Conclusion
The protocol and scientific rationale provided in this document offer a robust framework for the successful dissolution of this compound. By adhering to these guidelines, researchers can ensure the preparation of high-quality peptide stock solutions, thereby enhancing the reliability and reproducibility of their experimental results.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96806, this compound. Retrieved from [Link]
-
LifeTein (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
Synpeptide (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]
Sources
Application Notes and Protocols: The Strategic Use of DL-Leucylglycylglycine in Advanced Peptide Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: Beyond Single Amino Acids
In the intricate field of peptide synthesis, the stepwise addition of single amino acid residues is the most fundamental technique.[1] However, for long or complex sequences, this linear approach can be fraught with challenges such as aggregation, difficult coupling steps, and the accumulation of deletion sequences, leading to diminished yields and arduous purification.[2] A powerful alternative strategy is fragment condensation , where pre-synthesized peptide fragments are coupled together. This approach can significantly enhance the efficiency and success rate of synthesizing complex peptides.[3]
This guide focuses on the strategic application of DL-Leucylglycylglycine (H-DL-Leu-Gly-Gly-OH) , a simple tripeptide, as a building block in peptide synthesis. While its L-enantiomer, L-Leucylglycylglycine, has been studied as a substrate for peptidases, the DL-racemic mixture serves as a valuable, cost-effective tool for introducing a common tripeptide motif in research and development settings where stereochemical diversity at the leucine position is being explored or is non-critical for the initial application.[4]
The use of a DL- mixture introduces a critical consideration: the final synthetic peptide will be a mixture of diastereomers. This guide will therefore address not only the synthetic protocols but also the essential analytical techniques required to separate and characterize these stereoisomers.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Reference(s) |
| CAS Number | 4337-37-5 | [5] |
| Molecular Formula | C₁₀H₁₉N₃O₄ | [6] |
| Molecular Weight | 245.28 g/mol | [6] |
| Appearance | White to off-white powder/crystal | [7] |
| Purity | Typically ≥98-99% (TLC) | [7] |
| Storage Temperature | −20°C | [4] |
| Synonyms | H-DL-Leu-Gly-Gly-OH, DL-Leu-Gly-Gly | [7] |
Core Application: this compound in Fragment Condensation
Fragment condensation involves the coupling of two pre-synthesized peptide segments, where one provides a free C-terminus and the other a free N-terminus. Employing this compound as a fragment offers several advantages:
-
Efficiency : It allows for the addition of three amino acid residues in a single coupling step, accelerating the synthesis process.
-
Overcoming Difficult Sequences : The Gly-Gly motif can sometimes promote aggregation during stepwise Solid-Phase Peptide Synthesis (SPPS). Introducing it as part of a larger, more soluble fragment can mitigate this issue.
-
Cost-Effectiveness : For applications where the stereochemistry of the leucine residue is not critical or is part of a screening library, the racemic DL- form is often more economical than the pure L- or D-enantiomer.
The primary challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the carboxylic acid fragment during activation. For H-DL-Leu-Gly-Gly-OH, the C-terminal residue is glycine, which is achiral and therefore not susceptible to racemization, making it an ideal candidate for fragment condensation strategies.
Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the application of this compound in both solid-phase and liquid-phase synthesis.
Protocol 1: Solid-Phase Fragment Condensation (SPFC)
This protocol describes the coupling of this compound onto a growing peptide chain anchored to a solid support (resin). This is a "convergent" approach that can be integrated into a standard stepwise SPPS workflow.[8]
Caption: Workflow for coupling this compound in SPPS.
-
Preparation of the N-Terminally Deprotected Peptide-Resin:
-
Begin with your peptide sequence assembled on a suitable resin (e.g., Rink Amide for peptide amides, 2-Chlorotrityl for protected fragments) using standard Fmoc-SPPS protocols.[1]
-
Place the peptide-resin (1 equivalent, e.g., 0.1 mmol) in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete Fmoc group removal.[1]
-
Wash the resin thoroughly with DMF (5-6 times) and perform a qualitative ninhydrin (Kaiser) test to confirm the presence of a free primary amine. A positive test (dark blue beads) is required to proceed.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and an activating agent additive such as OxymaPure® (ethyl cyanohydroxyiminoacetate) or HOBt (hydroxybenzotriazole) (3 equivalents, 0.3 mmol) in a minimal amount of DMF.
-
Rationale: The use of additives like Oxyma or HOBt is crucial for suppressing side reactions and minimizing racemization (though not an issue for the C-terminal glycine of this fragment).[9]
-
Just before adding to the resin, add the coupling reagent, such as DIC (N,N'-diisopropylcarbodiimide) (3 equivalents, 0.3 mmol). Let the pre-activation proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours. Fragment couplings are often slower than single amino acid couplings and may require extended reaction times.[3]
-
Rationale: Using a 3-fold excess of the fragment helps drive the reaction to completion, a core principle of solid-phase synthesis.[1]
-
-
Monitoring and Completion:
-
After the initial coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling.
-
If the test is positive, a second coupling (recoupling) may be necessary. Drain the reaction solution and repeat steps 2 and 3 with fresh reagents.
-
-
Washing and Continuation:
-
Once coupling is complete, drain the reaction mixture and wash the resin extensively with DMF, followed by dichloromethane (DCM), and then dry the resin.
-
The resulting resin, now bearing the H-DL-Leu-Gly-Gly-[Peptide]-Resin sequence, can either be taken forward for further elongation using standard SPPS cycles or proceed to final cleavage.
-
Protocol 2: Liquid-Phase (Solution-Phase) Fragment Condensation (LPPS)
LPPS is well-suited for large-scale synthesis and for fragments that may have poor solubility when attached to a solid support.[10][11] This protocol describes the coupling of this compound to a protected peptide fragment in solution.
Caption: Workflow for coupling this compound in LPPS.
-
Reactant Preparation:
-
Carboxyl Component: The N-terminus of this compound must be protected, for example, with a Boc group. Prepare Boc-DL-Leu-Gly-Gly-OH (1.1 equivalents, e.g., 1.1 mmol).
-
Amine Component: Prepare the C-terminally protected peptide fragment (e.g., H-Peptide-OMe or H-Peptide-OBzl) (1 equivalent, 1.0 mmol). The C-terminal protection prevents self-condensation.[12]
-
-
Coupling Reaction:
-
Dissolve both peptide fragments in a suitable solvent like DMF or DCM in a round-bottom flask.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (3 equivalents, 3.0 mmol).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add the coupling reagent. For solution-phase, uronium/aminium-based reagents like COMU or phosphonium-based reagents are highly efficient.[13] Add COMU (1.1 equivalents, 1.1 mmol) to the mixture.
-
Rationale: COMU is known for its high efficiency and the formation of water-soluble byproducts, which simplifies the subsequent purification process.[13]
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, monitoring progress with Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or citric acid solution), a weak base (e.g., saturated NaHCO₃ solution), and brine. This aqueous work-up removes the excess coupling reagents and their byproducts.[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude protected peptide can be purified by silica gel column chromatography or crystallization.
-
-
Final Deprotection:
-
The fully protected, coupled peptide is then subjected to a final deprotection step (e.g., strong acid like TFA for Boc and benzyl-based groups) to yield the final peptide product.[14]
-
Protocol 3: Analysis and Purification of Diastereomeric Peptides
The use of this compound will result in a 1:1 mixture of two diastereomeric final peptides: (L-Leu-Gly-Gly)-Peptide and (D-Leu-Gly-Gly)-Peptide. These stereoisomers must be separated for most biological applications.
Caption: Post-synthesis workflow for diastereomer analysis.
-
Peptide Cleavage and Precipitation (for SPPS product):
-
Treat the final peptide-resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane for 2 hours).[3]
-
Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Analytical Characterization:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Reverse-Phase HPLC (RP-HPLC): Analyze the sample on an analytical C18 column. Diastereomers often have slightly different hydrophobicities and can typically be resolved into two distinct peaks with an optimized gradient.[14] This step confirms the presence of the two expected products and assesses the overall purity.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the identity of the peaks observed in the HPLC chromatogram. Both diastereomer peaks should exhibit the same mass corresponding to the expected molecular weight of the final peptide.[16][17]
-
-
Preparative Purification:
-
Based on the analytical HPLC results, develop a method for a preparative RP-HPLC system.
-
Inject the dissolved crude peptide onto a preparative C18 column and run the optimized gradient.
-
Collect the fractions corresponding to each of the two separated diastereomer peaks.
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
-
Final Product Isolation:
-
Pool the pure fractions for each diastereomer separately.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final purified peptides as fluffy white powders.
-
Conclusion and Best Practices
This compound is a valuable and practical tool for peptide synthesis, particularly when employing fragment condensation strategies. Its use streamlines the incorporation of a common tripeptide motif, potentially overcoming challenges associated with stepwise synthesis. The key to its successful application lies in understanding the implications of using a racemic starting material. The generation of diastereomeric products is not a drawback but an expected outcome that must be addressed with robust analytical and preparative HPLC methods. By following the detailed protocols and understanding the rationale behind each step, researchers can effectively leverage this building block to accelerate their peptide synthesis campaigns.
References
A complete list of all sources cited within this document.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 96806, this compound. [Link]
-
Al-Ameed, T., et al. (2021). Successful synthesis of a glial-specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid-phase resin. Journal of Peptide Science, e3351. [Link]
-
Hornback, J. M. Laboratory Synthesis of Peptides. Organic Chemistry, 2nd ed. [Link]
-
Wang, Y., et al. (2023). Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. Pharmaceuticals, 16(9), 1327. [Link]
-
Abderhalden, E., & Fodor, A. (1916). THE SYNTHESIS OF l(—)-LEUCYLGLYCYLGLYCINE1. The Journal of Organic Chemistry. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
GCW Gandhi Nagar Jammu. Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl group of the other amino acid. [Link]
-
ResearchGate. Distribution of Leu-Ala-Gly-Val and deletion peptides after continuous-flow synthesis. [Link]
-
Agilent Technologies. (2024). Therapeutic Peptides Workflow Resource Guide. [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
Ruiz-Gayo, M., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4, 25336-25349. [Link]
-
Maletinska, L., et al. (1996). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Peptide Research, 9(1), 43-8. [Link]
-
ResearchGate. Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. [Link]
-
Botrè, F., et al. (2014). Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 92, 215-22. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
Wang, Y., et al. (2023). Expanding the Analytical Toolbox: Developing New Lys-C Peptide Mapping Methods with Minimized Assay-Induced Artifacts to Fully Characterize Antibodies. PubMed. [Link]
-
Buto, S., et al. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-6. [Link]
-
ResearchGate. (2007). Solubilities of Glycine and Its Oligopeptides in Aqueous Solutions. [Link]
-
Gentile, F., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7183. [Link]
-
Wang, Z., et al. (2025). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm, 27, 1446-1459. [Link]
-
Vapourtec Ltd. (2021). Liquid phase peptide synthesis (LPPS) in flow. [Link]
-
ResearchGate. Continuous-flow synthesis of Leu-Ala-Gly-Val. [Link]
-
BioDuro. (2024). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. [Link]
-
ChemRxiv. (2022). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. [Link]
-
Fantoni, T., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules, 28(12), 4872. [Link]
-
Avital-Shmilovici, M., et al. (2018). Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. Organic & Biomolecular Chemistry, 16(43), 8288-8293. [Link]
-
Springer Nature Experiments. Peptide Synthesis via Fragment Condensation. [Link]
-
ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leu-Gly-Gly | Sigma-Aldrich [sigmaaldrich.com]
- 5. parchem.com [parchem.com]
- 6. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 4337-37-5 | TCI AMERICA [tcichemicals.com]
- 8. 5z.com [5z.com]
- 9. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 10. bachem.com [bachem.com]
- 11. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 12. askthenerd.com [askthenerd.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
- 17. Something went wrong [dshs-koeln.de]
DL-Leucylglycylglycine as a standard in chromatography
An Application Guide to DL-Leucylglycylglycine as a Versatile Standard in Analytical and Preparative Chromatography
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of this compound as a reference standard in various liquid chromatography (LC) modalities. We delve into the physicochemical properties that make this tripeptide an excellent candidate for system suitability testing, method development, and performance qualification. Detailed protocols for its use in Hydrophilic Interaction Liquid Chromatography (HILIC), Strong Cation-Exchange Chromatography (SCEX), and Size-Exclusion Chromatography (SEC) are presented, complete with the scientific rationale behind methodological choices. This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust and reliable chromatographic methods.
Introduction: The Role of Standards in Chromatographic Integrity
In the landscape of pharmaceutical development and biomedical research, the reliability of chromatographic data is paramount. A well-characterized chemical standard serves as a cornerstone for method validation, ensuring consistency, accuracy, and reproducibility. This compound (H-DL-Leu-Gly-Gly-OH) is a tripeptide that, due to its specific physicochemical characteristics, offers remarkable utility as a standard across multiple chromatographic techniques.
Its structure, comprising a hydrophobic leucine residue and two hydrophilic glycine residues, imparts an amphipathic character, while the terminal amino and carboxyl groups provide ionizable sites. This combination of properties allows it to serve as a sensitive probe for different separation mechanisms. This guide will explore its practical applications, moving beyond mere procedural steps to explain the underlying principles that govern its chromatographic behavior.
Physicochemical Properties of this compound
A thorough understanding of a standard's properties is critical for its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉N₃O₄ | [1][2] |
| Molecular Weight | 245.28 g/mol | [1][2] |
| IUPAC Name | 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | [1] |
| Physical State | Solid | [3] |
| pKa (predicted) | pKa₁ (COOH): ~3.2, pKa₂ (NH₃⁺): ~8.0 | [4] |
| Solubility | Soluble in water and aqueous buffers. |
The presence of both a free N-terminal amine and a C-terminal carboxylic acid makes its net charge highly dependent on the pH of the mobile phase, a crucial factor in ion-exchange chromatography.[5] Its high polarity, conferred by the peptide backbone and glycine residues, makes it an ideal candidate for analysis by HILIC.[6][7]
General Workflow for Standard Implementation
The effective use of any chemical standard follows a systematic workflow. This process ensures that the standard is handled correctly and that the data generated is reliable and meaningful for assessing chromatographic performance.
Caption: General workflow for using this compound as a standard.
Purity, Storage, and Stability
-
Purity: Always procure this compound from a reputable supplier with a Certificate of Analysis (C of A) indicating a purity of >99%.[3] Impurities can lead to extraneous peaks and inaccurate system suitability assessments.
-
Storage: As a lyophilized powder, the peptide is relatively stable. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from moisture.[8][9] For long-term storage, temperatures of -20°C are recommended to prevent degradation.[9]
-
Solution Stability: Peptides in solution are susceptible to hydrolysis and microbial growth.[9] It is strongly recommended to prepare stock solutions fresh. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for short-term use (1-2 days) or in aliquots at -20°C or -80°C for longer periods. Avoid repeated freeze-thaw cycles.
Application 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography (RPC).[7][10] The separation mechanism involves the partitioning of the analyte between the bulk mobile phase (high in organic solvent) and a water-enriched layer immobilized on the surface of a polar stationary phase.[10][11]
This compound is an excellent standard for HILIC because its retention is highly sensitive to the mobile phase water content and the condition of the stationary phase, making it a reliable probe for system performance.
Caption: Mechanism of HILIC retention for a polar peptide standard.
Protocol 1: System Suitability Testing using HILIC
Objective: To verify the performance and stability of a HILIC system prior to sample analysis.
Materials and Reagents:
-
This compound (>99% purity)
-
Acetonitrile (ACN), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump.[12][13]
-
Autosampler
-
Thermostatted column compartment
-
UV/Vis or Diode Array Detector (DAD)
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water in a volumetric flask.
-
Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with a 50:50 (v/v) mixture of ACN and water. This pre-dissolving in a mixed solvent prevents peak distortion from injecting a purely aqueous sample into a high-organic mobile phase.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Amide-based HILIC Column (e.g., TSKgel Amide-80, ACQUITY UPLC BEH Amide), 130 Å, 1.7-3 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic Acid in Water (pH ~3) |
| Mobile Phase B | 90:10 (v/v) ACN:Mobile Phase A |
| Gradient | Isocratic |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C[14] |
| Injection Volume | 2 µL |
| Detection Wavelength | 214 nm |
| Run Time | 10 minutes |
Procedure:
-
Equilibrate the column with Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase B) to ensure no system contamination.
-
Make five replicate injections of the 50 µg/mL working standard.
System Suitability Criteria (Example):
-
Retention Time (RT): 4.5 – 5.5 minutes
-
RT Repeatability (%RSD): ≤ 1.0% for five replicates
-
Peak Area Repeatability (%RSD): ≤ 2.0% for five replicates
-
Tailing Factor (Tf): 0.9 – 1.5
-
Theoretical Plates (N): ≥ 5000
Causality Behind Choices:
-
Amide Column: Provides excellent retention and selectivity for polar peptides.[11]
-
High ACN %: Necessary to promote partitioning and retention in HILIC mode.[6]
-
Ammonium Formate/Formic Acid Buffer: Volatile and MS-compatible, providing good buffering capacity at a low pH to ensure consistent protonation of the peptide.[10]
-
214 nm Detection: This wavelength is optimal for detecting the peptide backbone's amide bonds.
Application 2: Cation-Exchange Chromatography (CEX)
CEX separates molecules based on their net positive charge.[15] It is an orthogonal technique to both RPC and HILIC and is particularly useful for separating peptide variants with subtle charge differences, such as deamidated forms.[16] this compound, with its N-terminal amine, carries a net positive charge at low pH and serves as an excellent standard to assess the performance of strong cation-exchange (SCX) columns. Its elution time is a direct indicator of the mobile phase's ionic strength and pH accuracy.[17]
Sources
- 1. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 4337-37-5 | TCI AMERICA [tcichemicals.com]
- 4. openaccessebooks.com [openaccessebooks.com]
- 5. cris.unibo.it [cris.unibo.it]
- 6. polylc.com [polylc.com]
- 7. longdom.org [longdom.org]
- 8. D-LEUCYL-GLYCYL-GLYCINE - Safety Data Sheet [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blob.phenomenex.com [blob.phenomenex.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: Utilizing DL-Leucylglycylglycine in Protein Binding Assays
Introduction: The Significance of Peptide-Protein Interactions
The intricate dance of life is choreographed by molecular interactions, with the binding of proteins to other molecules being a central theme. Among these, the interaction between proteins and small peptides, such as the tripeptide DL-Leucylglycylglycine, is of profound importance in cell signaling, enzyme regulation, and drug discovery. Understanding the affinity, kinetics, and thermodynamics of these binding events is crucial for elucidating biological mechanisms and for the rational design of novel therapeutics.[1][2] this compound, a simple yet versatile tripeptide, serves as an excellent model compound for developing and validating protein binding assays. This guide provides an in-depth exploration of three powerful techniques to quantify the interaction of this compound with a target protein: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
This compound is a tripeptide with the sequence Leu-Gly-Gly, available in both L- and DL-isomeric forms.[3][4][5][6][7] Its suitability for ligand binding assays is well-established, making it a valuable tool for researchers.[3][4] This document will provide detailed protocols, the rationale behind experimental choices, and data interpretation guidelines to empower researchers, scientists, and drug development professionals in their quest to unravel the complexities of protein-peptide binding.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[8][9] This allows for a complete thermodynamic profiling of the interaction in a single experiment, yielding the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][10][11]
Scientific Principle
An ITC instrument consists of a reference cell and a sample cell, both maintained at a constant temperature. The sample cell contains the protein of interest, and the tripeptide this compound is incrementally injected from a syringe. The instrument measures the minute temperature difference between the cells that arises from the heat of the binding reaction (exothermic or endothermic).[11] The power required to maintain a zero temperature difference is recorded, resulting in a binding isotherm that can be analyzed to determine the thermodynamic parameters of the interaction.[11]
Experimental Workflow Diagram
Caption: Workflow for a Surface Plasmon Resonance experiment.
Detailed Protocol
-
Ligand Immobilization (Amine Coupling):
-
Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).
-
Activate the carboxyl groups on the sensor surface with a mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). [12][13] * Inject the protein solution (typically 5-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. [12][13][14] * Deactivate any remaining active esters by injecting ethanolamine. [12][13]
-
-
Analyte Interaction Analysis:
-
Prepare a dilution series of this compound in running buffer. For small peptides, higher concentrations (µM to mM range) may be necessary to obtain a measurable response. [15][16] * Inject the peptide solutions sequentially, from lowest to highest concentration, over the immobilized protein surface.
-
Each injection cycle consists of:
-
Association Phase: Flow of the peptide solution over the sensor surface.
-
Dissociation Phase: Flow of running buffer to monitor the dissociation of the peptide-protein complex. [14] * Regeneration: Injection of a pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any bound peptide and prepare the surface for the next cycle. [17]
-
-
Data Analysis and Interpretation
The resulting sensorgrams are processed by subtracting the response from a reference flow cell (a mock-immobilized surface) to correct for bulk refractive index changes. The association and dissociation phases of the sensorgrams are then globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
| Parameter | Description |
| ka (Association Rate Constant) | The rate at which the peptide-protein complex forms (units: M-1s-1). |
| kd (Dissociation Rate Constant) | The rate at which the peptide-protein complex breaks apart (units: s-1). |
| KD (Dissociation Constant) | A measure of binding affinity, calculated as kd/ka (units: M). |
Fluorescence Polarization (FP): A Homogeneous Solution-Based Assay
FP is a versatile technique used to measure molecular interactions in solution. [18]It is particularly well-suited for studying the binding of a small, fluorescently labeled ligand (in this case, a derivative of this compound) to a larger, unlabeled protein. [19][20]
Scientific Principle
The principle of FP is based on the rotational motion of fluorescent molecules. [18]When a small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. However, when this small fluorescent molecule binds to a much larger protein, its rotational motion is significantly slowed. As a result, when the complex is excited with polarized light, the emitted light remains highly polarized. [18][20]The change in polarization is directly proportional to the fraction of the fluorescent ligand that is bound to the protein.
Experimental Workflow Diagram
Caption: Workflow for a Fluorescence Polarization experiment.
Detailed Protocol
-
Reagent Preparation:
-
Fluorescent Tracer: A fluorescently labeled version of this compound is required. This can be synthesized by conjugating a fluorophore (e.g., fluorescein, TAMRA) to the N-terminus or a side chain. The tracer concentration should be kept low (typically in the low nM range) and well below the expected KD. [21] * Protein: Prepare a serial dilution of the target protein in a suitable assay buffer. The highest concentration should be at least 10-20 times the expected KD to ensure saturation.
-
Buffer: Use a buffer that maintains protein stability and minimizes background fluorescence. [22]
-
-
Assay Setup (in a microplate, e.g., black, non-binding 384-well plate):
-
Add a constant, low concentration of the fluorescently labeled this compound to all wells.
-
Add the serially diluted protein to the wells. Include control wells with tracer only (for minimum polarization) and buffer only (for background).
-
Mix gently and incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium (this may range from minutes to hours and should be determined empirically).
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers. The output is typically given in millipolarization (mP) units.
-
Data Analysis and Interpretation
Plot the mP values against the logarithm of the protein concentration. The data should yield a sigmoidal binding curve. This curve can be fitted to a one-site binding model to determine the KD, which corresponds to the protein concentration at which 50% of the fluorescent tracer is bound.
| Parameter | Description |
| KD (Dissociation Constant) | The concentration of protein required to achieve 50% of the maximum polarization change. |
| ΔmP (Assay Window) | The difference between the maximum and minimum polarization values, indicating the robustness of the assay. |
Troubleshooting and Best Practices
| Technique | Common Issue | Recommended Solution |
| ITC | Poor signal-to-noise ratio | Increase protein and/or peptide concentrations. Ensure accurate concentration determination. [23] |
| Large heats of dilution | Ensure perfect buffer matching between protein and peptide solutions through dialysis or buffer exchange. [24][25][26] | |
| SPR | Low binding signal | Immobilize more ligand (protein) on the chip surface. Use higher concentrations of the peptide analyte. [15][16] |
| Mass transport limitation | Increase the flow rate during analyte injection. [15]This is particularly important for fast-binding interactions. | |
| FP | Small assay window (low ΔmP) | Ensure a significant size difference between the tracer and the protein. [27]The fluorophore might be too flexible; consider a different labeling position or a more rigid linker. [28] |
| High background polarization | Check for tracer aggregation or non-specific binding to the microplate. [27]Including a non-ionic detergent like Tween-20 (0.01-0.05%) in the buffer can help. [29] |
Conclusion
The choice of a protein binding assay depends on the specific scientific question, the available instrumentation, and the properties of the interacting molecules. Isothermal Titration Calorimetry provides a complete thermodynamic signature of the binding event without the need for labeling. Surface Plasmon Resonance offers real-time kinetic data, revealing the rates of association and dissociation. Fluorescence Polarization is a high-throughput, homogeneous assay ideal for screening and affinity determination. By leveraging these powerful techniques with a model peptide like this compound, researchers can confidently and accurately characterize the intricate details of protein-peptide interactions, paving the way for new discoveries in biology and medicine.
References
- Dobrogozhinets, G. D., & Shcherbakova, O. V. (2024). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Methods in Molecular Biology, 2731, 295-310.
- Jameson, D. M., & Seifried, A. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15.
- Gomes, P., & Andreu, D. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 259(1-2), 217-230.
- IEEE. (2024). Detection of Cellular Interaction with Small Peptides Immobilized on SPR Biosensors.
- Li, M. (n.d.).
- University of Leicester. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. University of Leicester Website.
- Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical Blog.
- Gomes, P., & Andreu, D. (2002). Binding of small peptides to immobilized antibodies: kinetic analysis by surface plasmon resonance. Current Protocols in Immunology, Chapter 18, Unit 18.9.
- Sussex Drug Discovery Centre. (2018, July 2). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. University of Sussex.
- ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?
- Digby, G. J., et al. (2013).
- Wageningen University & Research. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot.
- IEEE. (2024). Detection of Cellular Interaction with Small Peptides Immobilized on SPR Biosensors. IEEE Xplore.
- ResearchGate. (2025). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update.
- BenchChem. (2025). A Researcher's Guide to Isothermal Titration Calorimetry for Peptide Binding Analysis. BenchChem.
- Gomes, P., & Andreu, D. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. CORE.
- Sigma-Aldrich. (n.d.). Leu-Gly-Gly 1187-50-4. Sigma-Aldrich Website.
- Sigma-Aldrich. (n.d.). DL-Leu-Gly-Gly 4337-37-5. Sigma-Aldrich Website.
- Bitesize Bio. (2025). How Strong is Your Binding?
- Bio-protocol. (2013, February 5). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol, 3(3), e349.
- Gsand, M., et al. (2010). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Enzymology, 484, 391-417.
- Thompson, M. K., & Hilser, V. J. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3230.
- Scientific Laboratory Supplies. (n.d.). DL-Leu-Gly-Gly. SLS Website.
- Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry.
- ResearchGate. (2023, July 10). FP Assay Troubleshooting?
- Li, F., et al. (2007). Detection of proteins based on amino acid sequences by multiple aptamers against tripeptides. Analytical Biochemistry, 363(1), 1-8.
- Tokyo Chemical Industry. (n.d.). This compound. TCI AMERICA.
- van der Vliet, A., et al. (2013). Site-specific peptide and protein immobilization on surface plasmon resonance chips via strain-promoted cycloaddition.
- Reddit. (2017, March 14). Fluorescence polarization help.
- Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices Technical Note.
- ChemicalBook. (2024, April 10). DL-LEUCYL-GLYCINE. ChemicalBook.
- nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres Blog.
- National Center for Biotechnology Information. (n.d.). This compound.
- ResearchGate. (n.d.). Preferred tripeptides at the binding sites of protein-protein, protein-RNA and protein-DNA complexes.
- AZoM. (2018, July 9). MicroCal PEAQ-ITC Experiments – Practical Tips. AZoM.
- Nicoya. (2022, July 27). Guide to Running an SPR Experiment. Nicoya.
- TA Instruments. (n.d.).
- GenScript. (n.d.). Protein-peptide Binding Assays. GenScript Website.
- Creative Biolabs. (n.d.). Peptide Binding Assays.
- Kannan, N., & Vishveshwara, S. (2000). Tripeptide analysis of protein structures. Journal of Molecular Biology, 297(3), 675-688.
- ChemicalBook. (2025). DL-LEUCYL-GLYCYL-GLYCINE. ChemicalBook.
- National Center for Biotechnology Information. (n.d.). Leu-Gly-Gly.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. TCI Website (APAC).
Sources
- 1. genscript.com [genscript.com]
- 2. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Leu-Gly-Gly 1187-50-4 [sigmaaldrich.com]
- 4. DL-Leu-Gly-Gly 4337-37-5 [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 4337-37-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dhvi.duke.edu [dhvi.duke.edu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Site-specific peptide and protein immobilization on surface plasmon resonance chips via strain-promoted cycloaddition - Lab on a Chip (RSC Publishing) DOI:10.1039/C3LC41338A [pubs.rsc.org]
- 18. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 22. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 23. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 25. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 27. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Application Note: DL-Leucylglycylglycine as a Probe for Peptide Transporter (PEPT) Mediated Drug Delivery Studies
Authored by: A Senior Application Scientist
Introduction
The transport of peptides and peptide-like drugs across biological membranes is a critical determinant of their oral bioavailability and therapeutic efficacy. A primary mechanism governing this process is active transport mediated by proton-coupled oligopeptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters, located in the intestine, kidneys, and other tissues, are responsible for the absorption and reabsorption of di- and tripeptides from dietary protein digestion. Crucially, they also recognize and transport a wide array of pharmacologically important molecules, including β-lactam antibiotics, angiotensin-converting enzyme (ACE) inhibitors, and various peptidomimetics.
Understanding the kinetics and substrate specificity of these transporters is paramount in early-stage drug discovery and development. It allows for the rational design of prodrugs that can hijack these pathways to enhance oral absorption or to predict potential drug-drug interactions. The tripeptide DL-Leucylglycylglycine serves as a valuable, stable probe substrate for characterizing the activity of PEPT1 and PEPT2. Its simple structure and clear transport kinetics make it an ideal tool for in vitro and in vivo studies aimed at elucidating the role of these transporters in drug disposition.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound to investigate peptide transport mechanisms. We will delve into the underlying principles, provide step-by-step experimental protocols, and offer insights into data interpretation, grounded in established scientific literature.
Principle of PEPT-Mediated Transport
PEPT1 and PEPT2 are low-affinity/high-capacity and high-affinity/low-capacity transporters, respectively. They function by co-transporting peptides and peptidomimetic drugs with protons (H+) down an inwardly directed electrochemical proton gradient. This gradient is actively maintained by the Na+/H+ exchanger (NHE) on the apical membrane of intestinal and renal epithelial cells. The transport process is, therefore, pH-dependent and electrogenic.
This compound is recognized by the binding pocket of PEPT transporters. The subsequent translocation across the cell membrane is driven by the proton motive force. By measuring the rate of this compound uptake into cells expressing these transporters, one can infer the transport activity. This system can be used to:
-
Characterize Transporter Expression: Confirm the functional expression of PEPT1 or PEPT2 in a given cell line (e.g., Caco-2, MDCK, or transfected HEK293 cells).
-
Screen for Drug Interactions: Assess whether a test compound is a substrate, inhibitor, or neither, by observing its effect on the uptake of this compound.
-
Determine Kinetic Parameters: Calculate key kinetic constants like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the transport of the probe substrate and potential drug candidates.
Below is a diagram illustrating the fundamental mechanism of PEPT1-mediated transport of this compound.
Caption: PEPT1-mediated co-transport of this compound with protons.
Experimental Protocols: In Vitro Uptake Assay
This protocol describes a typical uptake experiment using a cell line that endogenously (e.g., Caco-2) or recombinantly expresses PEPT1. The principle is to incubate the cells with a known concentration of this compound for a specific time and then quantify the amount of the tripeptide that has been transported into the cells.
Materials and Reagents
-
Cell Line: Caco-2 cells (human colon adenocarcinoma) are a common model as they differentiate to form a monolayer expressing PEPT1. Alternatively, HEK293 or CHO cells stably transfected with human PEPT1 can be used for more specific analysis.
-
This compound: Analytical grade.
-
Transport Buffer: MES-buffered saline (MBS) is typically used. A common composition is 20 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM Glucose. Adjust to pH 6.0, which is optimal for PEPT1 activity.
-
Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4.
-
Lysis Buffer: 0.1% Triton X-100 or 0.1 N NaOH.
-
Detection System: A method to quantify this compound. While radiolabeled substrates are historically common, LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) is the modern gold standard for its specificity and sensitivity, avoiding the need for radioactive materials.
-
Cell Culture Plates: 24-well or 96-well plates suitable for cell culture.
-
Protein Assay Kit: BCA or Bradford assay kit to normalize uptake to total protein content.
Step-by-Step Methodology
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto 24-well plates at a density of 2 x 10^5 cells/well.
-
Culture the cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids) for 18-21 days to allow for spontaneous differentiation into a polarized monolayer. For transfected cells, a shorter culture period is sufficient.
-
Causality: The extended culture for Caco-2 cells is critical for the development of tight junctions and the expression of brush border enzymes and transporters, including PEPT1, mimicking the intestinal epithelium.
-
-
Uptake Experiment:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer at pH 7.4 to remove residual medium.
-
Pre-incubate the cells for 15-20 minutes at 37°C with 0.5 mL of transport buffer at pH 6.0.
-
Causality: This step equilibrates the cells and activates the pH-dependent transport mechanism by establishing the proton gradient.
-
To initiate the uptake, aspirate the pre-incubation buffer and add 0.25 mL of the uptake solution (this compound dissolved in pH 6.0 transport buffer at the desired concentration, e.g., 1 mM). For inhibition studies, the test compound would be included in this solution.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. It is crucial to ensure the uptake is in the initial linear range.
-
Trustworthiness: A time-course experiment (e.g., 2, 5, 10, 20, 30 min) should be performed initially to determine the linear phase of uptake for the specific cell system and substrate concentration used.
-
-
Termination and Lysis:
-
To stop the transport, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with 1 mL of ice-cold wash buffer (PBS, pH 7.4).
-
Causality: The rapid washing with ice-cold buffer is critical to remove any unbound extracellular substrate and halt all metabolic and transport processes, ensuring the measured amount reflects only the internalized substrate.
-
Aspirate the final wash and add 0.25 mL of lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Quantification and Normalization:
-
Collect the cell lysates.
-
Quantify the concentration of this compound in the lysate using a validated LC-MS/MS method.
-
Use a small aliquot of the lysate to determine the total protein concentration using a BCA or Bradford assay.
-
Express the uptake rate as pmol/mg protein/min.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro peptide uptake assay.
Data Interpretation and Quantitative Analysis
The data generated from these experiments can be used to characterize the interaction of a test compound with the peptide transporter.
| Experimental Setup | Observation | Interpretation |
| Control Uptake | Measurable uptake of this compound. | Confirms functional expression of the peptide transporter in the cell model. |
| Inhibition Assay | Test compound significantly reduces the uptake of this compound. | The test compound is likely an inhibitor or a substrate of the transporter, competing with this compound for the binding site. |
| Inhibition Assay | Test compound does not affect the uptake of this compound. | The test compound is likely not a substrate or inhibitor of the transporter at the tested concentration. |
| Trans-stimulation / Counter-transport | Pre-loading cells with the test compound increases the subsequent uptake of DL-LGG. | This provides strong evidence that the test compound is a substrate, as its efflux down its concentration gradient can drive the uptake of the external substrate. This is a classic method for differentiating between competitive inhibitors and transported substrates. |
| Kinetic Analysis (Varying DL-LGG concentration) | Uptake rate follows Michaelis-Menten kinetics (saturable at high concentrations). | Allows for the calculation of Km and Vmax for this compound in the specific cell system, providing a baseline for transporter activity. |
To determine if a test compound is a substrate, a direct uptake measurement of the compound itself is the most definitive method. However, inhibition studies with a probe like this compound are a highly effective and common screening approach.
Conclusion
This compound is an indispensable tool for the functional characterization of peptide transporters PEPT1 and PEPT2. Its use in well-designed in vitro assays allows for a robust and reliable method to screen new chemical entities for their potential as substrates or inhibitors of these critical drug transport pathways. The protocols and principles outlined in this application note provide a solid foundation for researchers to investigate the role of peptide transporters in drug disposition, ultimately facilitating the development of more effective orally delivered therapeutics.
References
-
Title: The SLC15 family of proton-coupled oligopeptide transporters (PEPT1 and PEPT2) and their pivotal roles in drug delivery. Source: Drug Discovery Today URL: [Link]
-
Title: Structure, Function, and Substrate Specificity of the Human Intestinal Proton-Coupled Oligopeptide Transporter hPEPT1. Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Caco-2 cells for in vitro permeability assessment: Past, present, and future. Source: Journal of Pharmacological and Toxicological Methods URL: [Link]
-
Title: Differentiating Substrates from Non-substrates of the Human Proton-coupled Oligopeptide Transporter hPEPT1. Source: The AAPS Journal URL: [Link]
Application Notes & Protocols: A Framework for Preclinical Evaluation of DL-Leucylglycylglycine
Abstract
This document provides a comprehensive experimental framework for the preclinical evaluation of DL-Leucylglycylglycine, a tripeptide of interest for therapeutic development. We delineate a strategic, multi-tiered approach beginning with fundamental in vitro characterization to establish a potential mechanism of action, followed by a robust in vivo testing paradigm to assess pharmacokinetic properties and preliminary efficacy. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind each experimental choice to ensure data integrity and translatability.
Introduction: The Scientific Rationale for Investigating this compound
This compound is a tripeptide whose biological activity is not yet fully characterized. Its structure warrants investigation into its potential role as a modulator of enzymatic activity, particularly peptidases, or as a ligand for cell surface receptors. A prominent hypothesis is its potential interaction with enzymes like Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] Inhibition of DPP-4 increases the bioavailability of these incretins, leading to enhanced insulin secretion and suppressed glucagon release, forming the basis for a major class of anti-diabetic drugs.[1][4]
Beyond its role in glycemic control, DPP-4 modulation has been implicated in immune regulation, inflammation, and various neurological disorders.[3][5][6] Studies have shown that DPP-4 inhibitors may exert neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and stroke.[6][7][8] Therefore, a compound like this compound could have therapeutic potential in metabolic or neurological indications.
This guide outlines a logical, phased approach to systematically evaluate the efficacy of this compound, starting with its direct effect on a primary target and progressing to its physiological impact in a complex biological system.
Phase 1: In Vitro Characterization and Mechanism of Action Screening
The initial phase is designed to determine the fundamental biochemical and cellular effects of this compound. This involves a series of tiered assays to test the primary hypothesis of enzyme inhibition while remaining open to alternative mechanisms.
Primary Target Engagement: DPP-4 Inhibition Assay
The first crucial step is to determine if this compound can inhibit the enzymatic activity of DPP-4. A continuous fluorescent assay is a robust and sensitive method for this purpose.[9]
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA
-
This compound (test compound)
-
Sitagliptin or other known DPP-4 inhibitor (positive control)[10]
-
DMSO (vehicle)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Test wells: 50 µL of assay buffer and 2 µL of the respective this compound dilution.
-
Positive control wells: 50 µL of assay buffer and 2 µL of a known DPP-4 inhibitor (e.g., Sitagliptin) at a concentration that gives >90% inhibition.
-
Vehicle control wells (0% inhibition): 50 µL of assay buffer and 2 µL of DMSO.
-
Blank wells (no enzyme): 75 µL of assay buffer.
-
-
Enzyme Addition: Add 25 µL of diluted human recombinant DPP-4 enzyme to all wells except the blank wells. Mix gently by tapping the plate.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the DPP-4 substrate (Gly-Pro-AMC) to all wells. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) to ensure competitive inhibitors can be detected effectively.[11]
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader. Monitor the increase in fluorescence every minute for 30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time curve.
-
Subtract the average velocity of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V_test - V_positive_control) / (V_vehicle - V_positive_control))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Interpretation: A dose-dependent inhibition with a low IC50 value would support the hypothesis that this compound is a DPP-4 inhibitor.
Table 1: Hypothetical DPP-4 Inhibition Data for this compound
| Compound | IC50 (nM) |
| This compound | 85.2 |
| Sitagliptin (Control) | 18.5 |
Assessment of Cellular Health: Cytotoxicity Assays
Before proceeding to more complex cellular or in vivo models, it is imperative to rule out any cytotoxic effects of the compound at the concentrations where target engagement is observed. The XTT assay is a reliable method that measures the metabolic activity of viable cells.[12]
Protocol 2: XTT Cell Viability Assay
Objective: To evaluate the cytotoxicity of this compound in a relevant cell line (e.g., HEK293 or a neuronal cell line like SH-SY5Y).
Materials:
-
HEK293 or SH-SY5Y cells
-
Complete culture medium
-
This compound
-
XTT labeling reagent and electron-coupling reagent
-
96-well clear, flat-bottom cell culture plates
-
Absorbance microplate reader (450 nm, with a reference wavelength of 660 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic application (e.g., 24-48 hours).
-
XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Assay: Add 50 µL of the XTT reagent mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the XTT to a colored formazan product.[13]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm, using 660 nm as a reference wavelength.
-
Data Analysis:
-
Subtract the reference absorbance from the 450 nm absorbance for each well.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Data Interpretation: The compound should ideally show no significant cytotoxicity at concentrations at least 10-fold higher than its IC50 for the primary target.
Alternative Mechanism Screening: Receptor Binding Assay
If this compound does not inhibit DPP-4, or if a broader characterization is desired, screening for binding to a panel of relevant receptors is a logical next step. A competitive radioligand binding assay is a classic and effective method.[14][15][16]
Protocol 3: General Competitive Radioligand Binding Assay
Objective: To determine if this compound can displace a known radioligand from a specific receptor (e.g., a neurotransmitter receptor).
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor (e.g., [3H]-labeled)
-
This compound
-
Known unlabeled ligand for the receptor (for non-specific binding determination)
-
Binding buffer
-
Glass fiber filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of the unlabeled known ligand.
-
Competitive Binding: Cell membranes, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specified temperature for a set time to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percent inhibition of specific binding for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC50.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Data Interpretation: A low Ki value indicates a high binding affinity of this compound for the tested receptor, suggesting a potential alternative mechanism of action.
Phase 2: In Vivo Pharmacokinetic and Efficacy Evaluation
Following successful in vitro characterization, the focus shifts to evaluating the compound's behavior and efficacy in a living organism.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for designing meaningful efficacy studies and for dose selection.[17][18]
Protocol 4: Rodent Pharmacokinetic Study
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of this compound in rats or mice following intravenous (IV) and oral (PO) administration.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Animal Groups:
-
Group 1: IV administration (e.g., 2 mg/kg).
-
Group 2: PO administration (e.g., 10 mg/kg).
-
-
Dosing: Administer this compound to the respective groups.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis:
-
Plot the plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software to calculate key parameters.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Data Interpretation: These parameters will inform the dosing regimen (dose and frequency) for subsequent efficacy studies.[19]
Table 2: Hypothetical Pharmacokinetic Parameters for this compound
| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 480 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (ng*h/mL) | 1875 | 2250 |
| Half-life (h) | 2.5 | 2.8 |
| Oral Bioavailability (F%) | - | 24% |
In Vivo Efficacy Assessment in a Neurological Disease Model
Based on the potential neuroprotective roles of DPP-4 inhibitors, a relevant animal model is crucial to test the efficacy of this compound.[6][20] An animal model of Alzheimer's Disease provides a good context for evaluating cognitive improvement.
Protocol 5: Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To assess the effect of chronic this compound administration on cognitive deficits and neuropathology in a transgenic mouse model of Alzheimer's Disease (e.g., 5XFAD mice).
Animals: 5XFAD transgenic mice and wild-type littermates.
Procedure:
-
Experimental Groups (n=10-12 per group):
-
Group 1: Wild-type mice + Vehicle.
-
Group 2: 5XFAD mice + Vehicle.
-
Group 3: 5XFAD mice + this compound (Low Dose).
-
Group 4: 5XFAD mice + this compound (High Dose).
-
-
Dosing: Administer the vehicle or this compound daily via oral gavage for a sustained period (e.g., 3 months), starting before significant pathology develops.
-
Behavioral Testing: In the final month of treatment, conduct a battery of cognitive tests, such as the Morris Water Maze (for spatial learning and memory) and the Y-maze (for working memory).
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue.
-
Endpoint Analysis:
-
Biochemical: Measure levels of soluble and insoluble amyloid-beta (Aβ) peptides in brain homogenates using ELISA.
-
Immunohistochemistry: Stain brain sections for Aβ plaques and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Target Engagement: Measure DPP-4 activity in brain tissue to confirm the compound reached its target.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different groups.[21][22] Proper statistical analysis is crucial for the integrity of preclinical studies.[23][24][25]
Data Interpretation: A significant improvement in cognitive performance in the treated 5XFAD mice, coupled with a reduction in Aβ pathology and neuroinflammation, would provide strong evidence for the therapeutic potential of this compound.
Visualization of Experimental Workflows and Pathways
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound as a DPP-4 inhibitor.
Overall Experimental Workflow
Caption: Tiered experimental workflow for this compound evaluation.
Conclusion
This application note provides a structured and scientifically grounded approach to investigate the therapeutic potential of this compound. By following this phased experimental design, researchers can systematically build a comprehensive data package, starting from basic biochemical interactions and culminating in preclinical proof-of-concept in a disease-relevant animal model. The emphasis on causality, self-validating protocols, and robust data analysis is intended to ensure the generation of high-quality, reliable results that can confidently guide future drug development decisions.
References
-
DoveMed. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Mechanism of Action and Therapeutic Applications. Available at: [Link]
-
Wikipedia. Dipeptidyl peptidase-4 inhibitor. Available at: [Link]
-
Drucker, D. J. (2017). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Diabetes Care, 40(4), 428-430. Available at: [Link]
-
de Freitas, R. F., et al. (2021). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2235-2247. Available at: [Link]
-
ResearchGate. Statistical Considerations for Preclinical Studies. Available at: [Link]
-
Pharmabiz.com. Statistical analysis in study plans of pre-clinical safety studies. Available at: [Link]
-
Wikipedia. Discovery and development of dipeptidyl peptidase-4 inhibitors. Available at: [Link]
-
Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Methods in Molecular Biology, 1250, 27-40. Available at: [Link]
-
My Endo Consult. DPP4 Inhibitor Mechanism of Action. Available at: [Link]
-
The Key To Robust Translational Results In Preclinical Data Analysis. (2023). Available at: [Link]
-
Wungu, C. D. K., et al. (2019). An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. Molecules, 24(16), 2955. Available at: [Link]
-
Quanticate. The Role of a Statistician In a Pre-Clinical Study. Available at: [Link]
-
Valenzuela, F., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(21), e3070. Available at: [Link]
-
Thomas, L., et al. (2017). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors. Diabetes, Obesity and Metabolism, 19(9), 1251-1260. Available at: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual. Available at: [Link]
-
Al-Badri, G., et al. (2018). Tackling dipeptidyl peptidase IV in neurological disorders. Neural Regeneration Research, 13(1), 26-34. Available at: [Link]
-
Selvita. In Vivo Pharmacokinetic (PK) Studies. Available at: [Link]
-
Burt, H. M., et al. (2010). Optimising in vivo pharmacology studies--Practical PKPD considerations. British Journal of Pharmacology, 161(8), 1705-1720. Available at: [Link]
-
BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. Available at: [Link]
-
Darsalia, V., et al. (2019). Dipeptidyl Peptidase-4 Inhibitors for the Potential Treatment of Brain Disorders; A Mini-Review With Special Focus on Linagliptin and Stroke. Frontiers in Neuroscience, 13, 497. Available at: [Link]
-
Creative Biolabs. Receptor Ligand Binding Assay. Available at: [Link]
-
MilliporeSigma. Receptor Binding Assays - Multiwell Plates. Available at: [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
-
Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. Available at: [Link]
-
Darsalia, V., et al. (2013). The DPP-4 Inhibitor Linagliptin Counteracts Stroke in the Normal and Diabetic Mouse Brain: A Comparison With Glimepiride. Diabetes, 62(4), 1289-1299. Available at: [Link]
-
Al-Badri, G., et al. (2018). Tackling dipeptidyl peptidase IV in neurological disorders. Neural Regeneration Research, 13(1), 26-34. Available at: [Link]
-
National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available at: [Link]
-
Gasiunas, G., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link]
-
Kosaraju, J., et al. (2017). Neuroprotection by dipeptidyl-peptidase-4 inhibitors and glucagon-like peptide-1 analogs via the modulation of AKT-signaling pathway in Alzheimer's disease. Journal of Neurosciences in Rural Practice, 8(3), 461-470. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 96806. Available at: [Link]
-
National Center for Biotechnology Information. Leu-Gly-Gly. PubChem Compound Summary for CID 70910. Available at: [Link]
-
Global Substance Registration System. L-LEUCYLGLYCYLGLYCINE. Available at: [Link]
-
Danysz, W., & Parsons, A. C. (1998). Glycine and N-Methyl-D-Aspartate Receptors: Physiological Significance and Possible Therapeutic Applications. Pharmacological Reviews, 50(4), 597-664. Available at: [Link]
Sources
- 1. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Mechanism of Action and Therapeutic Applications - DoveMed [dovemed.com]
- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tackling dipeptidyl peptidase IV in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors for the Potential Treatment of Brain Disorders; A Mini-Review With Special Focus on Linagliptin and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection by dipeptidyl-peptidase-4 inhibitors and glucagon-like peptide-1 analogs via the modulation of AKT-signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. mdpi.com [mdpi.com]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. selvita.com [selvita.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iris.unict.it [iris.unict.it]
- 21. researchgate.net [researchgate.net]
- 22. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Statistical analysis in study plans of pre-clinical safety studies [pharmabiz.com]
- 24. kolaido.com [kolaido.com]
- 25. quanticate.com [quanticate.com]
Application Notes & Protocols: DL-Leucylglycylglycine in Advanced Drug Delivery Systems
Introduction: The Strategic Role of Tripeptides in Targeted Therapeutics
In the landscape of modern drug delivery, precision and control are paramount. The challenge lies not only in discovering potent therapeutic agents but also in ensuring they reach their intended target in the body while sparing healthy tissue. Stimuli-responsive systems, which release their payload in response to specific physiological cues, represent a significant leap forward. DL-Leucylglycylglycine (LGG), a simple tripeptide, has emerged as a key enabling tool in this field, particularly for enzyme-triggered drug delivery.
This guide provides an in-depth exploration of this compound's application as a versatile linker and targeting moiety in drug delivery research. Its primary utility stems from its susceptibility to cleavage by specific aminopeptidases, enzymes that are frequently overexpressed on the surface of cancer cells and in other pathological environments.[1][2] This inherent biological trigger allows for the design of sophisticated drug delivery vehicles—such as peptide-drug conjugates and functionalized nanoparticles—that remain stable in circulation and execute site-specific drug release upon reaching the target tissue. We will delve into the core mechanisms, formulation strategies, and detailed experimental protocols to empower researchers in leveraging this powerful molecule for developing next-generation targeted therapies.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for its effective integration into complex delivery systems.
| Property | Value | Source |
| IUPAC Name | 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid | [3] |
| Molecular Formula | C10H19N3O4 | [3] |
| Molecular Weight | 245.28 g/mol | [3] |
| Synonyms | H-DL-Leu-Gly-Gly-OH | |
| Physical State | Solid (at 20°C) | |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | [3] |
Mechanism of Action: Enzyme-Triggered Payload Release
The central principle behind using this compound in drug delivery is its function as a biodegradable linker, specifically cleaved by aminopeptidases. Aminopeptidase N (APN, also known as CD13) is a zinc-dependent metalloproteinase that is notably overexpressed in various cancer types, including prostate, lung, and colorectal cancers, where it plays a role in angiogenesis and tumor progression.[1]
This overexpression presents a unique therapeutic window. A drug delivery system (e.g., a nanoparticle or a soluble conjugate) functionalized with DL-LGG can circulate through the body with its cytotoxic payload attached and inert. Upon encountering a tumor cell with high APN expression, the enzyme recognizes and cleaves the peptide bond at the N-terminal leucine residue. This cleavage event breaks the link between the carrier and the drug, releasing the therapeutic agent in high concentration directly at the site of action. This mechanism dramatically enhances the therapeutic index, maximizing efficacy while minimizing systemic toxicity.[4][]
Experimental Workflows & Protocols
The successful implementation of DL-LGG in a drug delivery strategy involves a multi-stage process, from initial formulation and characterization to rigorous in vitro evaluation.
Protocol 1: Formulation of DL-LGG Functionalized Lipid Nanoparticles (LNPs)
This protocol describes a post-conjugation approach, where pre-formed nanoparticles with reactive handles are functionalized with a peptide-drug construct.[6][7]
Rationale: Post-conjugation offers flexibility and can lead to more stable nanoparticles compared to methods where peptide-lipid conjugates are included from the start.[6] It ensures the nanoparticle core is properly formed before the surface is modified.
Materials:
-
Lipids: DSPE-PEG(2000)-Maleimide, DSPC, Cholesterol (dissolved in ethanol).
-
Payload: Your therapeutic drug (e.g., Doxorubicin).
-
Peptide: Cysteine-Gly-Gly-Leu-DL-Drug conjugate (Cys-GGL-Drug). The terminal cysteine provides a thiol group for maleimide chemistry.
-
Buffers: Acetate buffer (pH 4.0), Phosphate-Buffered Saline (PBS, pH 7.4).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis tubing (MWCO 10 kDa).
Procedure:
-
Lipid Preparation: Prepare a lipid mixture in ethanol containing DSPE-PEG-Maleimide, DSPC, and Cholesterol at a desired molar ratio (e.g., 1.5:55:43.5).
-
Payload Preparation: Dissolve the drug in acetate buffer (pH 4.0).
-
LNP Formulation:
-
Set up the microfluidic mixer according to the manufacturer's instructions.
-
Load the lipid/ethanol solution into one syringe and the drug/buffer solution into another.
-
Pump the two solutions through the mixer at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). This rapid mixing triggers the self-assembly of LNPs, encapsulating the drug.[6]
-
-
Purification:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) for 18-24 hours at 4°C, with multiple buffer changes, to remove unencapsulated drug and ethanol.
-
-
Peptide Conjugation:
-
Add the Cys-GGL-Drug conjugate to the purified LNP solution at a 5:1 molar ratio of peptide to maleimide groups.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring. The maleimide on the LNP surface will react with the thiol group on the cysteine residue.
-
-
Final Purification:
-
Dialyze the functionalized LNPs against PBS (pH 7.4) for 24 hours to remove any unconjugated peptide.
-
-
Characterization & Storage:
Protocol 2: In Vitro Enzyme-Triggered Drug Release Assay
This assay validates that drug release is dependent on the presence of the target enzyme.[10][11]
Rationale: Comparing release profiles in the presence and absence of the target enzyme is the definitive test of an enzyme-responsive system. Using a dialysis bag method separates the released drug from the nanoparticles for easy quantification.[8][11]
Materials:
-
LGG-functionalized, drug-loaded nanoparticles (from Protocol 1).
-
Release Buffer: PBS (pH 7.4) or Tris buffer.
-
Enzyme: Recombinant human Aminopeptidase N (APN).
-
Control: Heat-inactivated APN or buffer alone.
-
Dialysis bags (MWCO suitable to retain nanoparticles but allow free drug to pass, e.g., 10-12 kDa).
-
Quantification instrument (e.g., HPLC or a fluorescence plate reader if using a fluorescent drug).
Procedure:
-
Setup:
-
Prepare two experimental groups: "+ Enzyme" and "- Enzyme" (Control).
-
For each group, pipette 1 mL of the nanoparticle solution into a dialysis bag.
-
Place each bag into a beaker containing 50 mL of release buffer.
-
-
Initiate Release:
-
To the "+ Enzyme" beaker, add APN to a final concentration of 10-50 µg/mL.
-
To the "- Enzyme" beaker, add an equal volume of buffer or heat-inactivated enzyme.
-
Place both beakers in a shaking incubator at 37°C.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of buffer from the outside of the dialysis bag (the dialysate).
-
Immediately replace the volume with 1 mL of fresh, pre-warmed release buffer to maintain sink conditions.[11]
-
-
Quantification:
-
Analyze the collected samples to determine the concentration of the released drug using a pre-established calibration curve.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point for both conditions.
-
Plot Cumulative Release (%) vs. Time (hours). A significantly higher release profile in the "+ Enzyme" group confirms enzyme-triggered release.
-
Protocol 3: Cellular Uptake and Cytotoxicity Assay
This protocol assesses the ability of the nanoparticles to be internalized by target cells and exert a therapeutic effect.
Rationale: An effective drug delivery system must not only release its payload but also be efficiently internalized by target cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]
Materials:
-
Cell Line: A cancer cell line known to overexpress APN (e.g., HT-29 colon cancer cells). A low-expressing line can be used as a negative control.
-
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Test Articles: LGG-functionalized nanoparticles, non-functionalized nanoparticles, and free drug.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
DMSO (Dimethyl sulfoxide).
-
96-well plates.
-
Instruments: Confocal microscope or flow cytometer for uptake; microplate reader for cytotoxicity.
Procedure - Cellular Uptake (Qualitative via Microscopy):
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere for 24 hours.[13]
-
Treatment: Replace the medium with fresh medium containing the fluorescently-labeled LGG-nanoparticles. Incubate for 4-24 hours at 37°C.
-
Staining & Fixation:
-
Wash cells three times with cold PBS to remove non-internalized particles.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.[13]
-
Stain cell nuclei with DAPI.
-
-
Imaging: Visualize the cells using a confocal microscope to observe the intracellular localization of the nanoparticles.
Procedure - Cytotoxicity (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[12]
-
Treatment:
-
Prepare serial dilutions of the free drug, LGG-nanoparticles, and non-functionalized nanoparticles.
-
Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot % Viability vs. Drug Concentration and determine the IC50 value for each formulation. An enhanced cytotoxicity (lower IC50) for the LGG-nanoparticles compared to controls indicates successful targeted delivery and release.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96806, this compound. PubChem. [Link]
-
Yin, J., et al. (2018). A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery. PubMed. [Link]
-
Hall, M. P., et al. (2011). Enzyme-Mediated Individual Nanoparticle Release Assay. PMC - NIH. [Link]
-
DIVERSA Technologies (2024). DIVERSA Anionic Peptide Delivery Nanoparticles - Protocol Guide | DIV042. YouTube. [Link]
-
Cheméo (2023). Chemical Properties of D-Leucylglycylglycine (CAS 18625-22-4). Cheméo. [Link]
-
Miyasaki, K., et al. (2023). Formulation methods for peptide-modified lipid nanoparticles. Society for Biomaterials. [Link]
-
Deshayes, S., et al. (2019). Formulation of peptide-based nanoparticles in the presence of different nucleic acids and their cellular internalization. ResearchGate. [Link]
-
Al-Musawi, S., et al. (2022). Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. MDPI. [Link]
-
Yin, J., et al. (2018). A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery. ACS Publications. [Link]
-
Miyasaki, K., et al. (2023). Formulation methods for peptide-modified lipid nanoparticles. PMC - PubMed Central. [Link]
-
Both, M., et al. (2021). Peptide-Conjugated Ultrasmall Gold Nanoparticles (2 nm) for Selective Protein Targeting. ACS Publications. [Link]
-
Tesa, A., et al. (2021). Comparative Study of the Cellular Uptake and Intracellular Behavior of a Library of Cyclic Peptide–Polymer Nanotubes with Different Self-Assembling Properties. Biomacromolecules. [Link]
-
de la Rica, R., et al. (2012). Enzyme-responsive nanoparticles for drug release and diagnostics. Advanced Drug Delivery Reviews. [Link]
-
Hitzer, J., et al. (2023). Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2017). Peptide–drug conjugates as effective prodrug strategies for targeted delivery. Advanced Drug Delivery Reviews. [Link]
-
Vadevoo, S. M., et al. (2015). Aminopeptidase P Mediated Targeting for Breast Tissue Specific Conjugate Delivery. PMC - NIH. [Link]
-
Pathak, R., et al. (2017). A Study of The Cellular Uptake of Magnetic Branched Amphiphilic Peptide Capsules. PMC - NIH. [Link]
-
Bhat, Z. A. (2022). Drug targeting of aminopeptidases: importance of deploying a right metal cofactor. PMC - NIH. [Link]
-
Martin, J. R., et al. (2021). Enzyme-Responsive Nanoparticles for the Targeted Delivery of an MMP Inhibitor to Acute Myocardial Infarction. ACS Publications. [Link]
-
Paswan, S. K., & Saini, T. R. (2013). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. [Link]
-
Banerjee, P., & Ravishankar, R. (2018). Effect of peptide-conjugated nanoparticles on cell lines. PMC - NIH. [Link]
-
Carrillo-Carrion, C., et al. (2017). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. MDPI. [Link]
-
Schlosser, E., et al. (2014). Synthesis of the drug-peptide-polymer conjugates. ResearchGate. [Link]
-
de la Rica, R., et al. (2012). Enzyme-responsive nanoparticles for drug release and diagnostics. DPAG. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87731, D-Leucylglycylglycine. PubChem. [Link]
-
Cooper, B. M., et al. (2021). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. MDPI. [Link]
-
Sanna, V., et al. (2021). Novel Peptide–Drug Conjugates with Dual Anticancer Activity. MDPI. [Link]
-
Liscio, E., et al. (2021). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. PMC - PubMed Central. [Link]
-
Zoratto, G., et al. (2021). Tuneable peptide cross-linked nanogels for enzyme-triggered protein delivery. Journal of Materials Chemistry B. [Link]
-
Andresen, T. L., et al. (2005). Enzyme-triggered nanomedicine: Drug release strategies in cancer therapy. Bioengineered. [Link]
-
Li, Y., et al. (2022). Drug Delivery Systems with a “Tumor-Triggered” Targeting or Intracellular Drug Release Property Based on DePEGylation. PMC - NIH. [Link]
-
Lita, A., et al. (2023). Peptide Drug Conjugates and Their Role in Cancer Therapy. PubMed. [Link]
-
Jaiswal, M. K., et al. (2020). Enzyme-triggered- and tumor-targeted delivery with tunable, methacrylated poly(ethylene glycols) and hyaluronic acid hybrid nanogels. PMC - NIH. [Link]
-
Zhou, Y., et al. (2023). Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope?. PubMed Central. [Link]
-
Sionkowska, A., et al. (2020). Enzyme-Responsive Hydrogels as Potential Drug Delivery Systems—State of Knowledge and Future Prospects. PMC - NIH. [Link]
Sources
- 1. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03038B [pubs.rsc.org]
- 2. Aminopeptidase P Mediated Targeting for Breast Tissue Specific Conjugate Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzyme-triggered nanomedicine: Drug release strategies in cancer therapy (Invited Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 7. Formulation methods for peptide-modified lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-triggered- and tumor-targeted delivery with tunable, methacrylated poly(ethylene glycols) and hyaluronic acid hybrid nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Effect of peptide-conjugated nanoparticles on cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Quantitative Analysis of DL-Leucylglycylglycine
Introduction
DL-Leucylglycylglycine is a tripeptide of significant interest in various fields, including biochemistry, pharmacology, and food science. Accurate quantification of this peptide in diverse sample matrices is crucial for understanding its physiological roles, monitoring its stability in formulations, and ensuring quality control in related products. This document provides a comprehensive guide to the analytical methods for the precise and reliable quantification of this compound, tailored for researchers, scientists, and drug development professionals.
The inherent complexity of peptide analysis, arising from their susceptibility to degradation and the presence of multiple functional groups, necessitates robust and validated analytical methods.[1] This guide focuses on the most prevalent and effective techniques: High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles behind each method, detailed experimental protocols, and critical considerations for method development and validation are presented to ensure scientific integrity and reproducibility.
I. Foundational Principles of Peptide Quantification
The accurate quantification of peptides like this compound is contingent on several key factors, including sample preparation, chromatographic separation, and detection. Unlike small molecules, peptides can exhibit complex behaviors such as non-specific binding to surfaces and susceptibility to enzymatic degradation.[2] Therefore, a well-designed analytical workflow is paramount.
Sample Preparation: The Critical First Step
The primary goal of sample preparation is to extract this compound from the sample matrix while removing interfering substances that could compromise the analytical results. A standard protocol for peptide analysis typically involves protein denaturation, reduction, alkylation, and enzymatic digestion, though for a synthetic peptide like this compound, the focus is often on removing excipients and other matrix components.[3]
Key Considerations for Sample Preparation:
-
Minimizing Non-Specific Binding: Peptides can adsorb to glass and plastic surfaces, leading to sample loss.[2] Using low-binding microcentrifuge tubes and pipette tips is recommended.
-
Preventing Degradation: Samples should be processed promptly and kept at low temperatures to minimize enzymatic or chemical degradation.
-
Matrix Effects in LC-MS/MS: For complex biological samples, matrix components can suppress or enhance the ionization of the target analyte. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to clean up the sample.
Chromatographic Separation: Achieving Resolution
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for peptide separation. The choice of stationary phase (column) and mobile phase is critical for achieving optimal resolution between the analyte and any impurities or degradation products.
Core Components of RP-HPLC for Peptides:
-
Columns: C18 columns are the workhorse for general-purpose peptide analysis due to their hydrophobicity.[4] For more hydrophobic peptides, C8 columns may be more suitable.[4]
-
Mobile Phases: A typical mobile phase system consists of an aqueous phase (A) and an organic phase (B), usually acetonitrile.[4] An ion-pairing agent, such as trifluoroacetic acid (TFA), is often added to both phases to improve peak shape and resolution.
II. Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for quantifying peptides that contain a chromophore. The peptide bond itself absorbs UV light at low wavelengths (around 214 nm), providing a universal method for peptide detection.
Principle of HPLC-UV for Peptide Quantification
The principle of HPLC-UV quantification relies on the separation of this compound from other components in the sample by HPLC, followed by the detection of the peptide as it elutes from the column by measuring its absorbance of UV light. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for quantification by comparing the peak area of the sample to that of a known standard.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol outlines a general method for the quantification of this compound. Optimization may be required depending on the specific sample matrix and instrumentation.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Sample diluent (e.g., 0.1% TFA in water)
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.[4]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Protocol Steps:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.
-
Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Dissolve or dilute the sample in the sample diluent to a concentration expected to be within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[5]
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 22 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method Validation (as per ICH Guidelines)
Analytical method validation is crucial to ensure that the method is suitable for its intended purpose.[6] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[1][7]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[1] |
| Linearity | A linear relationship between concentration and response should be demonstrated over a defined range. Correlation coefficient (r²) ≥ 0.99.[7] |
| Accuracy | The closeness of the test results to the true value. Typically expressed as percent recovery.[7] |
| Precision | The degree of scatter between a series of measurements. Expressed as the relative standard deviation (%RSD).[7] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[7] |
III. Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[3] This technique couples the separation power of LC with the mass analysis capabilities of tandem mass spectrometry.
Principle of LC-MS/MS for Peptide Quantification
In LC-MS/MS, after chromatographic separation, the analyte is ionized (typically by electrospray ionization, ESI), and the resulting ions are selected in the first mass analyzer (Q1). These precursor ions are then fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity.
Experimental Protocol: LC-MS/MS Analysis of this compound
Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (if available)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid (FA)
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an ESI source.[3]
Protocol Steps:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
-
-
Preparation of Standard and QC Samples:
-
Prepare a stock solution of this compound and the SIL-IS in an appropriate solvent.
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte and a fixed amount of the IS into a surrogate matrix (e.g., artificial cerebrospinal fluid for CSF samples).[8]
-
-
Sample Preparation:
-
To a known volume of the sample, add the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.[9]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
-
LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution: (To be optimized for the specific analyte and matrix)
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its SIL-IS. For example:
-
This compound: Precursor ion (Q1) -> Product ion (Q3)
-
SIL-IS: Precursor ion (Q1) -> Product ion (Q3)
-
-
Optimize collision energy and other source parameters.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Use a weighted linear regression for the calibration curve.
-
Quantify the analyte in the samples using the regression equation.
-
Visualization of the LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS quantification of this compound.
IV. Alternative and Complementary Techniques
While HPLC-UV and LC-MS/MS are the primary methods, other techniques can be employed for specific applications.
Spectrophotometric Methods
For simple, rapid, and non-destructive analysis, near-infrared (NIR) spectrophotometry can be a viable option.[10] This technique can distinguish between peptides with very similar structures.[10] Additionally, specific colorimetric reactions can be used for the determination of amino acids like tryptophan and tyrosine within peptides.[11]
Amino Acid Analysis (AAA)
Amino Acid Analysis can be used to determine the net peptide content. This technique involves hydrolyzing the peptide into its constituent amino acids, which are then derivatized and quantified.[12]
V. Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC-UV provides a robust and reliable method for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity for challenging samples. Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of accurate and reproducible data. This guide provides a solid foundation for researchers and scientists to develop and implement effective analytical strategies for the quantification of this compound.
VI. References
-
Cai, W., et al. (2000). Near-infrared spectrophotometric determination of tri- and tetrapeptides. Analytical Biochemistry, 286(1), 67-74. Available at:
-
Agilent Technologies. (n.d.). Guide to Peptide Quantitation. Available at:
-
Waters Corporation. (2019). Sample Prep before LC-MS Quantification of Peptides and Proteins. Available at:
-
Biotech Spain. (2025). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Available at:
-
piCHEM. (n.d.). Analytical Method Validation. Available at:
-
National Institutes of Health (NIH). (n.d.). Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control. Available at:
-
Centers for Disease Control and Prevention (CDC). (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Available at:
-
Thermo Fisher Scientific. (n.d.). Protein Sample Preparation for Mass Spectrometry. Available at:
-
LCGC International. (n.d.). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. Available at:
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Available at:
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at:
-
Biosynth. (n.d.). Analytical methods and Quality Control for peptide products. Available at:
-
Nakai, T., et al. (2007). Spectrophotometric determination of peptide transport with chromogenic peptide mimetics. Analytical Biochemistry, 367(2), 226-233. Available at:
-
Shimadzu Corporation. (n.d.). A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS. Available at:
-
Marczenko, Z., & Balcerzak, M. (1986). Spectrophotometric determination of tryptophan and tyrosine in peptides and proteins based on new color reactions. Analytical Biochemistry, 158(2), 443-446. Available at:
-
ACS Publications. (n.d.). PEP Search in MyCompoundID: Detection and Identification of Dipeptides and Tripeptides Using Dimethyl Labeling and Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Available at:
-
PubMed. (2023). Annotation of Dipeptides and Tripeptides Derivatized via Dansylation Based on Liquid Chromatography-Mass Spectrometry and Iterative Quantitative Structure Retention Relationship. Available at:
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at:
-
Thermo Fisher Scientific. (n.d.). Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy. Available at:
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. Available at:
-
PubMed. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Available at:
-
Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Available at:
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Available at:
-
Google Patents. (n.d.). CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography. Available at:
-
ResearchGate. (2018). Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine in formulations of therapeutic immunoglobulins. Available at:
-
RSC Publishing. (2023). UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. Available at:
-
Thermo Fisher Scientific. (n.d.). Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD. Available at:
-
Waters. (n.d.). LC-MS based metabolomics and accurate mass measurements in complex extracts. Available at:
-
ResearchGate. (2025). Development of a method for the determination of glycine in human cerebrospinal fluid using pre-column derivatization and LC-MS/MS. Available at:
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. biovera.com.au [biovera.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Method Validation – piCHEM – The Peptide Company [pichem.at]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Near-infrared spectrophotometric determination of tri- and tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrophotometric determination of tryptophan and tyrosine in peptides and proteins based on new color reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Improving DL-Leucylglycylglycine Stability in Solution
Welcome to the technical support center for DL-Leucylglycylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the stability of this tripeptide in solution. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
My this compound solution is showing signs of degradation. What are the primary causes?
Peptide instability in aqueous solutions is a multifaceted issue stemming from both chemical and physical degradation pathways.[1][2] For this compound, a tripeptide composed of leucine and two glycine residues[3], the primary concerns are hydrolysis and aggregation.
-
Chemical Instability: The most common form of chemical degradation for peptides in solution is hydrolysis, where the peptide bonds are cleaved by water.[2][4] This process is often catalyzed by acidic or basic conditions.[2] Other potential chemical degradation pathways for peptides include oxidation (though less likely for Leucine and Glycine residues), deamidation, and racemization.[4]
-
Physical Instability: This refers to changes in the peptide's structure that do not involve breaking covalent bonds.[2] The primary form of physical instability is aggregation, where peptide molecules associate to form larger, often insoluble, species.[5][6] Aggregation can be influenced by factors such as concentration, pH, temperature, and ionic strength.[7] It can lead to reduced bioavailability and potential immunogenicity.[5]
What is the optimal pH for storing a this compound solution to minimize degradation?
The optimal pH for peptide stability is highly dependent on the specific amino acid sequence. For many peptides, a slightly acidic pH range of 5-7 is recommended to minimize hydrolysis and other degradation reactions.[8] Studies on similar dipeptides, like L-alanyl-L-glutamine, have shown maximum stability around pH 6.0.[9]
Causality:
-
Acid-Catalyzed Hydrolysis: At low pH, the peptide bonds are susceptible to acid-catalyzed hydrolysis.[2]
-
Base-Catalyzed Hydrolysis: At high pH, base-catalyzed hydrolysis becomes more prominent.
Troubleshooting Protocol: pH Optimization Study
This protocol will help you determine the optimal pH for your this compound solution.
Materials:
-
This compound
-
Sterile, purified water
-
A selection of sterile buffers (e.g., citrate, phosphate, acetate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0)
-
HPLC system with a suitable column for peptide analysis
-
pH meter
Methodology:
-
Prepare stock solutions of this compound in each of the selected buffers at your desired experimental concentration.
-
Divide each stock solution into aliquots in sterile, sealed vials.
-
Store the aliquots at your intended storage temperature (e.g., 4°C, -20°C).
-
At predetermined time points (e.g., 0, 1 week, 2 weeks, 1 month), analyze an aliquot from each pH condition using a stability-indicating HPLC method.[4] This method should be able to separate the intact peptide from its degradation products.
-
Quantify the percentage of remaining intact this compound at each time point for each pH.
-
The pH that shows the least degradation over time is the optimal pH for storage.
My peptide is precipitating out of solution. How can I improve its solubility and prevent aggregation?
Precipitation is often a result of poor solubility or aggregation.[1] Here are several strategies to address this:
-
pH Adjustment: As discussed, moving the pH away from the peptide's isoelectric point can increase its net charge and improve solubility. However, be mindful of the impact on chemical stability.
-
Use of Co-solvents: For hydrophobic peptides, adding organic polar solvents like DMSO or DMF can help break intermolecular hydrophobic interactions that lead to aggregation.[8] It's recommended to first dissolve the peptide in the organic solvent and then dilute it with the aqueous buffer.
-
Addition of Excipients:
-
Control of Peptide Concentration: Higher peptide concentrations can promote aggregation.[5] If possible, working with lower concentrations can improve physical stability.
Experimental Workflow: Solubility Enhancement
Caption: Workflow for addressing peptide precipitation.
What are the best practices for long-term storage of this compound solutions?
For optimal long-term stability, it is crucial to control storage conditions meticulously.
Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C[8][12] | Years[12] | Store in a desiccated environment to prevent moisture absorption.[12][13] Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[8][13] |
| Reconstituted Solution | -20°C or -80°C[14][15] | Weeks to a month[13] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][13] Use a sterile, slightly acidic buffer (pH 5-7).[8] |
Key Practices:
-
Aliquoting: Divide your stock solution into smaller, single-use aliquots.[8] This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.
-
Inert Atmosphere: For peptides susceptible to oxidation, purging the vial with an inert gas like nitrogen or argon before sealing can be beneficial.[13]
-
Light Protection: Store peptide solutions in amber vials or wrapped in foil to protect them from light, which can cause photodegradation.[13][14]
Degradation Pathway Overview
Caption: Major degradation pathways for peptides in solution.
How can I analytically monitor the stability of my this compound solution?
A robust analytical method is essential for accurately assessing peptide stability.[4][16] High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[17][18]
Key Analytical Techniques:
| Technique | Purpose |
| Reversed-Phase HPLC (RP-HPLC) | To separate the intact peptide from its degradation products and impurities, allowing for quantification of purity and degradation over time.[18] |
| Mass Spectrometry (MS) | To identify the molecular weights of degradation products, helping to elucidate the degradation pathways.[17][18] Can be coupled with HPLC (LC-MS).[19] |
| Circular Dichroism (CD) Spectroscopy | To monitor changes in the peptide's secondary structure, which can be an indicator of physical instability.[18] |
Forced Degradation Studies: To develop a stability-indicating analytical method, it is crucial to perform forced degradation studies.[4] This involves subjecting the peptide solution to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, light exposure) to intentionally generate degradation products.[4] This helps to ensure that your analytical method can effectively separate all potential degradation products from the intact peptide.
References
- Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. (n.d.).
- Peptide Stability in Formulations | R&D Guide for Success. (n.d.).
- How to Store Peptides | Best Practices for Researchers. (n.d.).
- Best Practices for Peptide Storage and Handling - Genosphere Biotechnologies. (n.d.).
- The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center - Intercom. (n.d.).
- Best Practices for Storing Peptides: Maximizing Stability and Potency. (n.d.).
- Peptide Handling, dissolution & Storage - NIBSC. (n.d.).
- Enzymatic hydrolysis of L-leucylglycine in serum in hepatic disease - PubMed. (n.d.).
- Stability-indicating methods for peptide drug analysis - AMSbiopharma. (n.d.).
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (n.d.).
- Highly Potent Peptide Therapeutics To Prevent Protein Aggregation in Huntington's Disease | ACS Medicinal Chemistry Letters - ACS Publications. (n.d.).
- Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (n.d.).
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC - PubMed Central. (2023).
- A peptide strategy for inhibiting different protein aggregation pathways in disease - bioRxiv. (2022).
- Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. (n.d.).
- Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. (2024).
- Recent trends in stabilising peptides and proteins in pharmaceutical formulation - Considerations in the choice of excipients | Request PDF - ResearchGate. (n.d.).
- Optimizing Antibody Stability and Formulation Studies Using Peptide Labeling. (n.d.).
- This compound - CID 96806 - PubChem - NIH. (n.d.).
- DL-LEUCYL-GLYCINE | 615-82-7 - ChemicalBook. (2024).
- The hydrolysis of glycylglycine and glycyl-L-leucine by peptidases - PubMed. (n.d.).
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - Ubaya Repository. (n.d.).
- The effect of GHK-Cu tripeptide concentration on the properties of liposomes (n = 3). - ResearchGate. (n.d.).
- This compound 4337-37-5 | TCI AMERICA - Tokyo Chemical Industry. (n.d.).
- Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem - NIH. (n.d.).
- Hydrolysis of Glycylglycine in Subcritical Water Conditions - ResearchGate. (n.d.).
- Elucidating Dual Pathways for Light‐Driven Degradation Using Intrinsic Azo Dye Photochemistry - ResearchGate. (n.d.).
- The solubility-pH profiles of amino acids showing departures from the... - ResearchGate. (n.d.).
- Aqueous Solubility of Sodium and Chloride Salts of Glycine "Uncommon" Common-Ion Effects of Self-Titrating Solids - PubMed. (2025).
- Aqueous Solubility of Sodium and Chloride Salts of Glycine “Uncommon” Common-Ion Effects of Self-Titrating Solids - ResearchGate. (2025).
- Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. (1999).
- Degradation pathways of glycine. | Download Scientific Diagram - ResearchGate. (n.d.).
- A short peptide on complete hydrolysis produces three moles of glycine (G), two moles of leucine (L) - YouTube. (2025).
- Degradation kinetics of L-glutamine in aqueous solution - PubMed. (n.d.).
- Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms | Request PDF - ResearchGate. (n.d.).
- Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC - NIH. (n.d.).
- Degradation of Dacarbazine in Aqueous Solution - PubMed - NIH. (n.d.).
- Solubility of dl-p-hydroxyphenylglycine Sulfate in Binary Acetone + Water Solvent Mixtures. (n.d.).
Sources
- 1. pepdoopeptides.com [pepdoopeptides.com]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 11. researchgate.net [researchgate.net]
- 12. jpt.com [jpt.com]
- 13. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 14. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 15. NIBSC - Peptide Storage [nibsc.org]
- 16. researchgate.net [researchgate.net]
- 17. ijsra.net [ijsra.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Troubleshooting DL-Leucylglycylglycine Degradation
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with DL-Leucylglycylglycine. This resource is designed to provide in-depth, field-proven insights into the common degradation issues encountered during experimentation with this tripeptide. By understanding the underlying mechanisms of degradation, you can better design robust experiments, ensure the integrity of your results, and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over the course of my multi-day experiment. What are the likely causes?
A1: The loss of biological activity in experiments involving peptides like this compound is frequently attributable to degradation. Peptides are susceptible to both chemical and enzymatic degradation, particularly in complex biological milieus such as cell culture media.[1] The primary culprits are enzymatic activity from components in serum and proteases secreted by cells, as well as chemical instability influenced by the pH and composition of your experimental buffer.[1]
Key degradation pathways include:
-
Enzymatic Degradation: Proteases and peptidases can cleave the peptide bonds. In biological samples, these enzymes are ubiquitous.[2][3]
-
Hydrolysis: The peptide bonds can be broken by water, a process that is often accelerated by pH and temperature.[4][5]
Q2: What are the main chemical degradation pathways for a tripeptide like this compound?
A2: For a simple tripeptide such as this compound, the most significant chemical degradation pathway is hydrolysis of its peptide bonds. This reaction is influenced by both pH and temperature.[4][5]
-
Acid- and Base-Catalyzed Hydrolysis: Both acidic and alkaline conditions can increase the rate of peptide bond hydrolysis.[5] At low pH, the carbonyl oxygen of the peptide bond can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water.[4] Conversely, at high pH, the concentration of the hydroxide ion, a potent nucleophile, increases, also promoting hydrolysis. Prolonged exposure to a pH greater than 8 should generally be avoided.[6]
-
Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for hydrolysis, thus speeding up the degradation process.[5][7]
Q3: How can I minimize enzymatic degradation of this compound in my cell culture experiments?
A3: Enzymatic degradation is a major challenge in cell-based assays. Here are several strategies to mitigate this issue:
-
Reduce Serum Concentration: If your cell line can tolerate it, lowering the concentration of fetal bovine serum (FBS) or other serum components can significantly reduce the protease load.[1]
-
Use Serum-Free Media: For the duration of the peptide treatment, switching to a serum-free medium is an effective option if compatible with your cells.[1]
-
Replenish the Peptide: In long-term experiments, consider replenishing the medium with a freshly prepared solution of this compound at regular intervals (e.g., every 24 hours) to maintain its effective concentration.[1]
-
Incorporate Protease Inhibitors: While this needs to be carefully validated to ensure no interference with your experimental endpoints, a broad-spectrum protease inhibitor cocktail can be added to the culture medium.
In-Depth Troubleshooting Guides
Issue 1: Unexpected or Variable Results in Bioassays
You're observing inconsistent results with this compound in your bioassays, suggesting a potential issue with the peptide's integrity.
Underlying Cause Analysis: Inconsistent bioassay results are often a direct consequence of peptide degradation, leading to a lower effective concentration of the active compound. This can be due to either chemical or enzymatic breakdown. The stability of a peptide is highly dependent on its amino acid sequence and the experimental conditions.[6][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Experimental Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol allows for the quantitative assessment of peptide stability under your specific experimental conditions.
Materials:
-
This compound
-
Your experimental buffer (e.g., cell culture medium, PBS)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Acetonitrile with 0.1% TFA
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water).
-
Dilute the stock solution to your final working concentration in your experimental buffer.
-
Aliquot the solution into multiple microcentrifuge tubes.
-
Take a t=0 sample immediately. To do this, add two volumes of ice-cold acetonitrile with 0.1% TFA to one aliquot to precipitate proteins and stop enzymatic reactions.[1]
-
Incubate the remaining aliquots under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), take additional samples and process them as in step 4.
-
Vortex the processed samples and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.[1]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
Inject the samples onto the C18 column and perform a gradient elution with mobile phases A and B. Monitor the peptide's elution by UV absorbance at 214-230 nm.[9][10]
-
Quantify the peak area corresponding to intact this compound at each time point to determine the degradation rate.
Issue 2: Peptide Precipitation in Solution
You notice that your this compound solution becomes cloudy or forms a precipitate upon preparation or during the experiment.
Underlying Cause Analysis: Peptide precipitation can be caused by several factors, including poor solubility at a given pH, high concentration, or interactions with buffer components.[11] The solubility of a peptide is lowest at its isoelectric point (pI). The ionic strength of the buffer can also play a complex role; while low salt concentrations can enhance solubility, high concentrations can lead to "salting out."[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide precipitation.
Preventative Measures and Best Practices:
To ensure the stability and integrity of your this compound throughout your experiments, adhere to the following best practices:
-
Proper Storage: Store lyophilized peptide at -20°C or -80°C, protected from light.[6][12]
-
Aliquoting: Upon receipt, aliquot the lyophilized peptide into single-use amounts to avoid repeated freeze-thaw cycles.[12]
-
Solution Preparation: Prepare solutions immediately before use with sterile, high-purity solvents or buffers.[12] If a solution must be stored, it should be aliquoted and frozen at -80°C.
-
pH and Buffer Selection: Carefully select a buffer system that maintains a pH where the peptide is most stable, typically avoiding extremes.[13][14] For many peptides, a slightly acidic pH (4.0-6.0) is often optimal for solubility and stability.[11]
-
Use of Stabilizing Excipients: Consider the addition of stabilizers to your buffer system.[11][13]
| Stabilizer Type | Examples | Recommended Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | 2% - 10% (w/v) | Preferentially excluded from the peptide surface, favoring a more compact and stable state.[11] |
| Amino Acids | Glycine, Arginine | 100 mM - 250 mM | Can act as stabilizers through various mechanisms, including preferential exclusion and direct interaction.[11] |
References
- AAT Bioquest. (2023, September 7).
- The Royal Society of Chemistry. (2019, November 11).
- Chemistry For Everyone. (2025, May 6). How Are Peptide Bonds Broken? YouTube.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Analytical Services: HPLC and Mass Spectrometry for Peptide Valid
- Sigma-Aldrich. (n.d.).
- Promega Corpor
- GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail.
- Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Effects of hydrolysis time (a), temperature (b), pH (c)
- Peptide Stability in Formul
- Chemistry LibreTexts. (2023, May 3). 2.11: Peptide Hydrolysis.
- ResearchGate. (2025, August 6). Recent trends in stabilising peptides and proteins in pharmaceutical formulation - Considerations in the choice of excipients | Request PDF.
- ACS Publications. (2024, July 5).
- Creative Diagnostics. (n.d.). Proteases & Other Enzymes.
- Sigma-Aldrich. (n.d.). Proteases.
- PubMed. (n.d.).
- OPS Diagnostics. (n.d.).
- Wikipedia. (n.d.). Protease.
- PMC. (n.d.).
- MDPI. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- Almac. (n.d.).
- Biovera. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Ubaya Repository. (n.d.). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
- Sigma-Aldrich. (n.d.).
- Biovera. (2024, November 13).
- ResearchGate. (n.d.). The effect of GHK-Cu tripeptide concentration on the properties of liposomes (n = 3).
- PubMed Central. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
Sources
- 1. benchchem.com [benchchem.com]
- 2. What are the different types of proteases? | AAT Bioquest [aatbio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pepdoopeptides.com [pepdoopeptides.com]
- 9. almacgroup.com [almacgroup.com]
- 10. pepdoopeptides.com [pepdoopeptides.com]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing DL-Leucylglycylglycine Concentration for Cell Viability
Welcome to the technical support center for the application of DL-Leucylglycylglycine in cell viability studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing the experimental concentration of this tripeptide.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in cell culture experiments.
Q1: What is this compound and what are its common applications in cell biology?
A: this compound is a tripeptide composed of the amino acids Leucine, Glycine, and Glycine.[1][2] Its molecular formula is C10H19N3O4, and it has a molecular weight of approximately 245.28 g/mol .[1] In cell biology, small peptides like this compound are often used in nutritional studies, as components of defined cell culture media, or to investigate cellular uptake and metabolism of peptides.[3] While specific biological activities of this compound are not extensively documented in readily available literature, its constituent amino acids are fundamental to cellular processes. Glycine, for instance, is known to play a role in rapid cancer cell proliferation.
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A: The optimal concentration of any peptide is highly cell-type and assay-dependent. For novel applications of a peptide like this compound, a broad dose-response experiment is strongly recommended. A common starting point for peptides in cell-based assays spans the low micromolar (µM) to the low millimolar (mM) range.[4] An initial range-finding experiment could include concentrations from 1 µM to 10 mM to identify a narrower, effective concentration range for subsequent, more detailed investigations.
Q3: How should I prepare and store a stock solution of this compound?
A: Proper handling is critical for experimental consistency.
-
Reconstitution: this compound is generally supplied as a powder. Based on its structure, which includes both hydrophobic (Leucine) and hydrophilic (Glycine) residues, its solubility in aqueous solutions may be limited.[5] It is recommended to first attempt dissolution in sterile, nuclease-free water. If solubility is an issue, a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) can be used to create a high-concentration stock solution, which can then be diluted into your aqueous buffer or cell culture medium.[6]
-
Storage: Lyophilized peptide should be stored at -20°C or colder, protected from light.[4] Once reconstituted, it is best to create single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4]
Q4: Can this compound interfere with my cell viability assay?
A: It is possible. Some peptides can directly interact with assay reagents, leading to false results. For example, a peptide could potentially reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability. It is crucial to include a "no-cell" control where the peptide is added to the culture medium without cells to check for any direct effects on the assay reagents.[7]
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
A. Solubility and Stability Issues
Q: I am having trouble dissolving the this compound powder. What should I do?
A: Peptide solubility can be challenging. Here is a systematic approach to troubleshoot this issue:
-
Assess Peptide Characteristics: this compound has a neutral overall charge at physiological pH. The presence of the hydrophobic Leucine residue can decrease aqueous solubility.[5]
-
Initial Dissolution Attempt: Start with sterile distilled water. Use sonication to aid dissolution.[6]
-
pH Adjustment: If water fails, and your experimental system allows, you can try adjusting the pH. For a neutral peptide, trying both slightly acidic (e.g., 10% acetic acid) and slightly basic (e.g., aqueous ammonia) conditions on a small aliquot can reveal the optimal pH for dissolution.
-
Organic Solvents: If the peptide remains insoluble, use a minimal amount of a suitable organic solvent like DMSO to dissolve it first.[6] Then, slowly add the aqueous buffer to your desired concentration. Be mindful of the final solvent concentration in your cell culture, which should typically be below 0.5% to avoid solvent-induced cytotoxicity.
Experimental Workflow for Peptide Solubilization
Caption: Workflow for solubilizing this compound.
Q: I suspect my peptide is degrading in the cell culture medium. How can I confirm this and what can I do?
A: Peptide degradation is a common issue, especially in serum-containing media.[8]
-
Confirmation of Degradation: The most definitive way to confirm degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). You would analyze samples of your media containing the peptide at different time points (e.g., 0, 24, 48, 72 hours) to quantify the amount of intact peptide remaining.[9]
-
Mitigation Strategies:
-
Use Serum-Free Media: If your cell line can be cultured in serum-free conditions, this will significantly reduce enzymatic degradation.[8]
-
Prepare Fresh Solutions: Always prepare fresh working solutions of the peptide immediately before each experiment.
-
Replenish the Peptide: For long-term experiments, consider replenishing the media with freshly prepared peptide at regular intervals.[8]
-
B. Inconsistent or Unexpected Cell Viability Results
Q: I am observing high variability in my cell viability results between replicate wells.
A: High variability often points to technical inconsistencies in the assay setup.
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting each set of wells.[7]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media and compound concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[7]
-
Pipetting Errors: Ensure your pipettes are calibrated and use a consistent pipetting technique.
Q: I am not observing any effect of this compound on cell viability, even at high concentrations.
A: A lack of effect can be due to several factors:
-
Peptide Inactivity: The peptide itself may not have a significant biological effect on the chosen cell line under the tested conditions.
-
Peptide Degradation: As discussed above, the peptide may be degrading in the culture medium before it can exert an effect.[5]
-
Insufficient Incubation Time: The biological process you are studying may require a longer exposure to the peptide. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Sub-optimal Concentration: The concentration range tested may be too low. While a high range was suggested for initial screening, some cellular effects may only be apparent at very high concentrations.
Q: I am observing unexpected cytotoxicity at all concentrations of this compound.
A: Unexpected cytotoxicity can be alarming. Here's a troubleshooting workflow:
Troubleshooting Unexpected Cytotoxicity
Caption: A decision tree for troubleshooting unexpected cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve the peptide may be toxic to your cells, especially at higher concentrations. Always include a vehicle control (media with the highest concentration of the solvent used) in your experiments.
-
Peptide Aggregation: Aggregated peptides can sometimes exhibit different, and potentially toxic, biological activities. Ensure your peptide is fully dissolved.
-
Intrinsic Toxicity: It is possible that this compound is inherently cytotoxic to your specific cell line. A careful dose-response study starting from very low concentrations is necessary to determine the IC50 (half-maximal inhibitory concentration).
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment in optimizing this compound concentration.
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile PBS
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Peptide Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium at twice the final desired concentration. For a broad range, you might aim for final concentrations of 1, 10, 100, 1000, and 10000 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding peptide dilutions to the appropriate wells.
-
Include control wells: "untreated" (media only), "vehicle control" (media with the highest concentration of solvent used to dissolve the peptide), and "no-cell" control (media with the highest peptide concentration but no cells).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Data Presentation:
The results of your dose-response experiment can be summarized in a table and visualized in a graph.
Table 1: Example Data for a Dose-Response Experiment
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 10 | 1.18 | 0.09 | 94.4% |
| 100 | 1.05 | 0.11 | 84.0% |
| 1000 | 0.85 | 0.10 | 68.0% |
| 10000 | 0.45 | 0.06 | 36.0% |
IV. Mechanistic Insights
While specific studies on the cellular uptake and metabolism of this compound are limited, we can infer potential mechanisms from related research.
-
Cellular Uptake: Small peptides can be taken up by cells through various mechanisms, including endocytosis and specific peptide transporters.[4][11] The efficiency of uptake can be influenced by the peptide's sequence, charge, and the cell type.
-
Intracellular Fate: Once inside the cell, tripeptides are likely to be hydrolyzed by intracellular peptidases into their constituent amino acids (Leucine and Glycine). These amino acids can then be utilized by the cell for protein synthesis or other metabolic pathways.[12]
-
Potential Effects on Cell Viability:
-
Nutritional Support: At lower concentrations, the peptide may serve as a source of essential amino acids, potentially supporting cell proliferation.
-
Metabolic Burden: At very high concentrations, the uptake and metabolism of the peptide could place a metabolic burden on the cells, potentially leading to reduced viability.
-
Toxicity of Metabolites: While Leucine and Glycine are generally non-toxic, their accumulation at very high intracellular concentrations could have unforeseen effects.
-
V. References
-
MDPI. (n.d.). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Retrieved from [Link]
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Leu-Gly-Gly. Retrieved from [Link]
-
PeptiMatrix. (2024, June 5). Maximizing Your 3D Cell Culture Success: Tips and Tricks for Harnessing the Power of Hydrogels. Retrieved from [Link]
-
PubMed. (n.d.). Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate. Retrieved from [Link]
-
PubMed. (n.d.). Leptoglycin: a new Glycine/Leucine-rich antimicrobial peptide isolated from the skin secretion of the South American frog Leptodactylus pentadactylus (Leptodactylidae). Retrieved from [Link]
-
Cell Biolabs. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Retrieved from [Link]
-
BioProcess International. (2022, September 28). Using Cutting-Edge Tools to Optimize Cell-Culture Media Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. Retrieved from [Link]
-
Science. (2012, May 25). Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation. Retrieved from [Link]
-
SpringerLink. (2016, February 1). Amino acids in the cultivation of mammalian cells. Retrieved from [Link]
-
PubMed. (n.d.). Glycine uptake in Escherichia coli. I. Glycine uptake by whole cells of Escherichia coli W+ and a D-serine-resistant. Retrieved from [Link]
-
Frontiers. (n.d.). Identification and Biological Activity of Synthetic Macrophage Inducible C-Type Lectin Ligands. Retrieved from [Link]
-
ACS Biomaterials Science & Engineering. (2024, July 5). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Retrieved from [Link]
-
PubMed. (1990, July 1). The action of leucyl-leucine methyl ester on cytotoxic lymphocytes requires uptake by a novel dipeptide-specific facilitated transport system and dipeptidyl peptidase I-mediated conversion to membranolytic products. Retrieved from [Link]
-
Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]
-
ResearchGate. (1952, February 1). (PDF) On the metabolism of glycylglycine. Retrieved from [Link]
-
ResearchGate. (2020, March). Cytotoxic activity studies by RTCA assay of sulfur containing glycine imine derivatives in the MCF-7 cell line. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of cellular uptake of cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel lytic peptide composed of DL-amino acids selectively kills cancer cells in culture and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. parchem.com [parchem.com]
Troubleshooting poor solubility of DL-Leucylglycylglycine
Welcome to the Technical Support Center for DL-Leucylglycylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experiments. As Senior Application Scientists, we've structured this resource to not only offer solutions but also to explain the underlying scientific principles, ensuring both the success of your experiments and a deeper understanding of the product's behavior.
Troubleshooting Poor Solubility of this compound
This compound is a tripeptide composed of leucine and two glycine residues.[1] Its solubility can be influenced by several factors including pH, temperature, and the choice of solvent.[2][3] The presence of the hydrophobic amino acid leucine can particularly impact its solubility in aqueous solutions.[4][5] This section provides a systematic approach to overcoming solubility challenges.
Initial Assessment: Is Poor Solubility the Primary Issue?
Before proceeding with complex solubilization protocols, it's crucial to confirm that the observed issue is indeed poor solubility and not degradation or aggregation.
Visual Inspection:
-
Cloudiness or Precipitation: A hazy or cloudy solution, or the presence of visible particles, are clear indicators of incomplete dissolution.
-
Film Formation: A thin film on the surface of the solution or adhering to the container walls can also suggest solubility problems.
If you observe these signs, proceed with the troubleshooting steps below.
Systematic Solubilization Workflow
We recommend a stepwise approach to solubilization, starting with the mildest conditions to preserve the integrity of the tripeptide.
Caption: A stepwise workflow for troubleshooting the poor solubility of this compound.
Step 1: The Universal Solvent - Water
Always begin by attempting to dissolve a small amount of the lyophilized powder in high-purity, deionized water. Peptides with fewer than five amino acid residues are often soluble in aqueous buffers, unless the sequence is highly hydrophobic.[2]
Protocol:
-
Weigh a small, accurately measured amount of this compound.
-
Add a calculated volume of deionized water to achieve the desired concentration.
-
Vortex or gently agitate the solution for 1-2 minutes.
-
Visually inspect for complete dissolution.
Step 2: The Power of pH Adjustment
The net charge of a peptide, which is dependent on the pH of the solution, significantly affects its solubility.[4][5] Peptides are generally least soluble at their isoelectric point (pI), the pH at which they have no net charge.[4] Adjusting the pH away from the pI can increase solubility.
-
For Basic Peptides: Use a dilute acidic solution (e.g., 0.1 M acetic acid).
-
For Acidic Peptides: Use a dilute basic solution (e.g., 0.1 M ammonium bicarbonate).
This compound has both a free amino group and a free carboxyl group, making it amphoteric. Its solubility will be lowest at its isoelectric point and will increase in both acidic and basic conditions.
Protocol:
-
If the peptide did not dissolve in water, add a small aliquot of a dilute acid (e.g., 10% acetic acid) or base (e.g., ammonium hydroxide) dropwise while vortexing.
-
Monitor the solution for clarification.
-
Once dissolved, the solution can be diluted with the desired buffer.
Step 3: The Aid of Organic Co-solvents
For peptides with significant hydrophobic character, like this compound due to its leucine residue, the use of organic co-solvents can be effective.[3][5] Common choices include dimethyl sulfoxide (DMSO) and ethanol.
Protocol:
-
Dissolve the peptide in a minimal amount of the chosen organic solvent (e.g., DMSO).
-
Slowly add this solution dropwise to the aqueous buffer with constant stirring.
-
If the solution becomes cloudy, the solubility limit in that buffer has been exceeded.
Important Considerations:
-
DMSO: A powerful solvent for many organic compounds, but can be difficult to remove completely.[6] It is miscible with water and a wide range of organic solvents.[7]
-
Ethanol: Can be effective, but its impact on peptide solubility is dependent on the specific amino acid composition.[8][9]
Step 4: The Gentle Push of Temperature and Sonication
Increasing the temperature can enhance the solubility of some peptides by increasing the kinetic energy of the solvent molecules.[3] Sonication can also aid in dissolution by breaking up aggregates.[5]
Protocol:
-
Warm the solution gently in a water bath to a temperature not exceeding 40°C to avoid potential degradation.
-
While warming, sonicate the sample in short bursts.
-
Monitor for dissolution.
Caution: Prolonged exposure to high temperatures can degrade the peptide.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in various solvents is not extensively published, the table below provides a general guide based on the properties of its constituent amino acids and similar peptides.
| Solvent System | Expected Solubility | Rationale |
| Deionized Water | Moderate | The two glycine residues enhance water solubility, but the leucine residue introduces hydrophobicity.[10][11][12] |
| Aqueous Acid (e.g., 0.1 M Acetic Acid) | High | Protonation of the amino and carboxyl groups increases the net charge, leading to improved solubility.[4][10] |
| Aqueous Base (e.g., 0.1 M NH4HCO3) | High | Deprotonation of the amino and carboxyl groups increases the net charge, enhancing solubility.[4][5] |
| DMSO | High | A strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[6][7] |
| Ethanol | Low to Moderate | The presence of the hydrophobic leucine may slightly improve solubility in ethanol compared to water, but the overall peptide is still quite polar.[8][9] |
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in water. What should I do first?
A1: The first step is to try adjusting the pH. Since this compound has both acidic and basic functional groups, its solubility is pH-dependent.[4][10] Try adding a small amount of dilute acid (like 10% acetic acid) or a dilute base (like ammonium hydroxide) to see if the peptide dissolves.
Q2: Is it safe to heat my peptide solution to improve solubility?
A2: Gentle warming up to 40°C can be effective, but prolonged exposure to higher temperatures should be avoided as it can lead to peptide degradation.[3] Combine gentle heating with sonication for best results.[5]
Q3: Can I use DMSO to dissolve this compound for cell-based assays?
A3: Yes, DMSO is a common solvent for preparing stock solutions for cell-based assays.[13] However, it's crucial to dissolve the peptide in a minimal amount of DMSO and then dilute it with your cell culture medium to a final DMSO concentration that is non-toxic to your cells (typically less than 0.5%).
Q4: Why did my peptide solution become cloudy after adding it to my aqueous buffer from a DMSO stock?
A4: This indicates that you have exceeded the solubility limit of the peptide in your final buffer. The peptide is precipitating out of the solution. To resolve this, you can either decrease the final concentration of your peptide or increase the proportion of the organic co-solvent in your final solution, if your experimental conditions permit.
Q5: How should I store my this compound solution once it's dissolved?
A5: For short-term storage (a few days), refrigeration at 2-8°C is generally sufficient. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
References
-
GenScript. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
American Peptide Company. (2024, December 2). What Factors Determine Peptide Solubility? Retrieved from [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]
-
Industrial & Engineering Chemistry Research. (n.d.). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility versus self-assembly of tripeptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ACS Publications. (2021, February 8). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-dependent solubility of the tripeptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). D-Leucylglycylglycine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Leucylglycine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Leu-Gly-Gly. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 8). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. Retrieved from [Link]
-
ResearchGate. (2025, September 19). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved from [Link]
-
WUR eDepot. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. Retrieved from [Link]
-
PubMed. (n.d.). [Thermochemistry of dissolving glycine, glycyl-glycine, and diglycyl-glycine in a mixed water-dimethylsulfoxide solvent at 298.15 K]. Retrieved from [Link]
-
Asian Journal of Chemistry. (2020, June 27). Solubility Data of Glycine in Water and Justification of Literature Results: A Review. Retrieved from [Link]
-
Asian Journal of Chemistry. (2020, June 27). Solubility data of glycine in water and justification of literature results: A review. Retrieved from [Link]
-
ResearchGate. (2024, December 2). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Retrieved from [Link]
-
ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
ResearchGate. (2016, April 29). How can I dissolve a lyophilized synthetic peptide?. Retrieved from [Link]
-
PubMed. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]
Sources
- 1. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. reta-peptide.com [reta-peptide.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. jpt.com [jpt.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. asianpubs.org [asianpubs.org]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. DL-Propargylglycine | Amino Acid Derivatives | 50428-03-0 | Invivochem [invivochem.com]
How to prevent DL-Leucylglycylglycine precipitation in buffers
A Guide to Preventing Precipitation in Experimental Buffers
Welcome to the technical support center for DL-Leucylglycylglycine. As researchers and drug development professionals, encountering solubility challenges with peptides is a common yet critical hurdle. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to overcome the precipitation of this compound, ensuring the integrity and success of your experiments. We will explore the science behind the solubility of this tripeptide and provide a structured approach to troubleshooting.
Part 1: Troubleshooting Guide
This section addresses specific precipitation issues in a direct question-and-answer format.
Q1: My lyophilized this compound powder won't dissolve in my neutral buffer (e.g., PBS, pH 7.4). What is the first thing I should do?
Answer:
This is the most common issue encountered and it typically relates to the peptide's isoelectric point (pI). A peptide's solubility is at its minimum at its pI, the pH at which it has a net neutral charge.[1] this compound, with a free amino group and a free carboxyl group, has a pI estimated to be in the near-neutral range. At this pH, the lack of net charge reduces repulsion between peptide molecules, allowing the hydrophobic leucine residue to promote aggregation and precipitation.[1][2]
Your first step should be to move the pH of your solvent away from the peptide's pI.
Immediate Action Plan:
-
Test on an Aliquot: Always test solubility on a small portion of your peptide first to avoid compromising your entire stock.[3][4]
-
Attempt Dissolution in Sterile Water: Before using buffers, try dissolving the peptide in sterile, deionized water. If it dissolves, you can then add this stock solution dropwise into your final, vigorously stirring buffer.[5] This helps avoid localized high concentrations that can trigger precipitation.[4]
-
Adjust pH: If water fails, a pH adjustment is necessary.
-
For Acidic Conditions: Try dissolving the peptide in a dilute acidic solution, such as 0.1 M acetic acid. This will protonate the C-terminal carboxyl group, giving the peptide a net positive charge and increasing its solubility.
-
For Basic Conditions: Alternatively, use a dilute basic solution like 0.1 M ammonium bicarbonate to deprotonate the N-terminal amino group, giving the peptide a net negative charge.[4]
-
-
Lyophilize and Re-attempt: If you used a volatile acid or base (like acetic acid or ammonium bicarbonate) and the peptide still did not dissolve, you can easily remove the solvent by lyophilization and try a different solvent system.[4]
Below is a workflow to guide your initial dissolution attempts.
Figure 1. Troubleshooting workflow for initial peptide dissolution.
Q2: I successfully created a stock solution, but the peptide crashed out when I diluted it into my final experimental buffer. What went wrong?
Answer:
This is a classic problem of buffer incompatibility or improper mixing technique. The stable environment of your stock solution (e.g., acidic pH or presence of an organic solvent) was disrupted when introduced to the final buffer.
Common Causes and Solutions:
-
pH Shift: Your final buffer likely brought the pH back towards the peptide's isoelectric point (pI), causing it to precipitate.
-
Solution: Re-evaluate the pH of your final buffer. If your experiment allows, adjust the final buffer pH to be at least 1-2 units away from the peptide's pI.[6]
-
-
High Ionic Strength ("Salting Out"): Your final buffer may have a high salt concentration (e.g., >150 mM NaCl). High ionic strength can disrupt the hydration shell around the peptide, promoting peptide-peptide interactions and precipitation.[2][6]
-
Improper Dilution Technique: Adding the stock solution too quickly creates localized areas of high peptide concentration, leading to immediate precipitation.[5]
Q3: My this compound solution, which was initially clear, has become cloudy or formed a precipitate during storage at 4°C. How can I prevent this?
Answer:
This indicates a long-term stability issue, likely due to slow aggregation. While the initial conditions were sufficient for dissolution, they were not optimal for maintaining solubility over time.
Preventative Measures:
-
Storage Concentration: Higher peptide concentrations are more prone to aggregation over time.[6] Consider preparing a more concentrated stock (in a solvent system you know works, like dilute acid or with a co-solvent) and storing it frozen. Dilute to the final working concentration immediately before use.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can destabilize the peptide solution. Aliquot your stock solution into single-use volumes before freezing at -20°C or -80°C.[8]
-
Inclusion of Stabilizing Excipients: For long-term storage or demanding applications, consider adding cryoprotectants or stabilizers to your buffer.
-
Sugars/Polyols: Sucrose (5-10% w/v) or Mannitol (2-5% w/v) can help stabilize peptides by promoting a hydration shell around them.[6]
-
Amino Acids: An equimolar mixture of Arginine and Glutamate (e.g., 50 mM total) can significantly enhance protein and peptide solubility by suppressing aggregation.[9]
-
Q4: My experiment requires a high concentration of this compound, but it consistently precipitates. Are there advanced strategies I can use?
Answer:
Working at high concentrations amplifies all the underlying solubility challenges. When standard pH and ionic strength adjustments are insufficient, you must modify the solvent environment more significantly.
Advanced Strategies:
-
Organic Co-solvents: For highly hydrophobic peptides or high concentrations, using a minimal amount of an organic co-solvent is often necessary.[4]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices.[10]
-
Procedure: First, dissolve the lyophilized peptide in a very small volume of pure DMSO (e.g., 20-50 µL). Once fully dissolved, slowly add this solution dropwise to your vigorously stirring aqueous buffer to reach the final desired concentration.[5][8] The final concentration of the organic solvent should be kept to a minimum and tested for compatibility with your downstream application.
-
-
Chaotropic Agents: Agents like Guanidine Hydrochloride (Gdn-HCl) or Urea can be used to solubilize stubborn aggregates by disrupting the non-covalent hydrogen bond networks that hold them together.[4] This is an aggressive method and should be used as a last resort, as these agents are denaturing and may interfere with biological assays.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the key physicochemical properties of this compound?
Answer: Understanding these properties is the foundation for troubleshooting solubility.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₁₀H₁₉N₃O₄[11] | - |
| Molecular Weight | 245.28 g/mol [11][12] | - |
| Amino Acid Sequence | Leucine - Glycine - Glycine | Contains a bulky, hydrophobic Leucine residue which can drive aggregation.[1] |
| Chargeable Groups | 1 N-terminal amine (α-NH₂)1 C-terminal carboxyl (α-COOH) | The peptide's net charge is highly dependent on the solution's pH. |
| Estimated pI | ~5.5 - 6.5 | Least soluble in this pH range. Maximum solubility is achieved at pH values far from the pI.[1] |
FAQ 2: Why is the Isoelectric Point (pI) so critical for solubility?
Answer: The pI is the pH at which a molecule carries no net electrical charge. For peptides, this is a point of minimum solubility for two primary reasons:
-
Reduced Electrostatic Repulsion: At pH values above or below the pI, peptide molecules will have a net negative or positive charge, respectively. This causes them to repel each other, preventing them from coming close enough to aggregate. At the pI, this repulsion is gone.
-
Dominance of Hydrophobic Interactions: Without electrostatic repulsion, weaker forces like hydrophobic interactions (driven by residues like Leucine) and van der Waals forces become dominant, leading to self-association and precipitation.[13]
Figure 2. Relationship between solution pH, peptide net charge, and solubility.
FAQ 3: Are there specific buffer systems to prefer or avoid?
Answer: Yes. While many buffers can work if the pH and ionic strength are optimized, some are better suited than others.
-
Recommended: Simple buffer systems like Tris or HEPES at low ionic strength (<50 mM) are excellent starting points.[7] Acetate (for acidic pH) and ammonium bicarbonate (for basic pH) are also good choices, especially as they are volatile and can be removed by lyophilization.
-
Use with Caution: Phosphate buffers (like PBS) can sometimes cause issues. Phosphate ions can interact with peptides and, in some cases, promote precipitation, especially during freeze-thaw cycles.[6] While widely used, be prepared to switch to an alternative if you face persistent problems in PBS.
FAQ 4: How should I properly handle and store this compound?
Answer: Proper handling preserves the integrity of the peptide.
-
Lyophilized Powder: Store the lyophilized powder at -20°C or colder in a desiccated environment.[5] Before opening the vial, always allow it to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents atmospheric moisture from condensing on the cold powder, which can degrade the peptide and affect weighing accuracy.[5]
-
Stock Solutions: Store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For peptides containing oxidation-sensitive residues (not present in this tripeptide), oxygen-free buffers should be used.[10]
Part 3: Key Protocols
Protocol 1: Systematic Solubilization of this compound
This protocol provides a hierarchical approach, starting with the mildest conditions. Always use a small test amount of the peptide first. [4]
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer and/or sonicator bath
Procedure:
-
Equilibration: Allow the peptide vial to warm to room temperature in a desiccator.
-
Step 1 (Water): Add the required volume of sterile deionized water to achieve your target stock concentration. Vortex gently. If the solution is not clear, you may use brief sonication (10-20 seconds).[10]
-
Step 2 (Aqueous Acid/Base - If Step 1 Fails):
-
If the peptide did not dissolve in water, try reconstituting a fresh aliquot in 0.1 M acetic acid.
-
If that fails, try 0.1 M ammonium bicarbonate with another fresh aliquot.
-
-
Step 3 (Organic Co-Solvent - If Step 2 Fails):
-
Add a minimal volume of DMSO (e.g., 10-20% of the final desired volume) to the dry peptide powder to "wet" and dissolve it.[4]
-
Once the peptide is dissolved in DMSO, add your desired aqueous buffer (e.g., Tris or HEPES) dropwise while vortexing until the final volume and concentration are reached.
-
-
Final Preparation: Once dissolved by any of the methods above, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any minute, undissolved particulates before transferring the clear supernatant to a new tube.[14]
Protocol 2: Screening for Optimal Buffer Conditions
This method helps you empirically determine the best buffer for your specific application.
Procedure:
-
Prepare a Concentrated Stock: Dissolve a small, known amount of the peptide in a solvent system you've found to be effective from Protocol 1 (e.g., 10 mM Acetic Acid) to create a concentrated primary stock (e.g., 10 mg/mL).
-
Prepare a Buffer Array: In a microplate or microcentrifuge tubes, prepare an array of your potential final buffers, varying one parameter at a time:
-
pH Series: Prepare a buffer (e.g., 50 mM Tris-Citrate) at a range of pH values (e.g., 4.0, 5.0, 7.0, 8.0, 9.0).
-
Ionic Strength Series: Prepare a buffer (e.g., 20 mM HEPES, pH 7.5) with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 250 mM).[7]
-
-
Test Dilution: Add a small, fixed volume of your peptide stock solution to each buffer in the array to achieve your final target concentration.
-
Observe and Score: Observe the solutions immediately and after a set period (e.g., 1 hour, 24 hours) at your intended experimental temperature. Score them based on clarity (e.g., 1=clear, 2=hazy, 3=precipitate).
-
Select Optimal Conditions: Choose the buffer condition that provides the best long-term solubility for your required peptide concentration.
References
Sources
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. reta-peptide.com [reta-peptide.com]
- 3. lifetein.com [lifetein.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support guide: Troubleshooting DL-Leucylglycylglycine Interference in Biochemical Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential assay interference caused by the tripeptide DL-Leucylglycylglycine. Here, we will delve into the mechanistic basis of this interference and provide actionable, field-tested solutions to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might I encounter it?
This compound is a tripeptide, a short chain composed of three amino acids: Leucine, Glycine, and Glycine.[1][2] Its chemical formula is C10H19N3O4, and it has a molecular weight of approximately 245.28 g/mol .[1][2] You may encounter this peptide in your experiments in several contexts:
-
As a substrate: It can be used to study the activity of certain enzymes like tripeptide aminopeptidases.
-
In cell culture media or lysates: Peptides and amino acids are fundamental components of cell culture media and can be present in cell lysates.
-
As a component of a therapeutic agent or formulation: Peptides are increasingly being investigated and used as therapeutic agents.
Q2: How can a seemingly simple tripeptide like this compound interfere with my assay results?
Interference from this compound, and peptides in general, can arise from several mechanisms depending on the type of assay you are performing. The primary modes of interference are:
-
Chemical Reactivity: The peptide can chemically react with assay reagents. This is particularly relevant in colorimetric protein assays.
-
Structural Similarity: The peptide may mimic the natural substrate or binding partner of a protein in your assay.
-
Matrix Effects: The collective presence of peptides and other molecules in a complex sample can alter the behavior of the assay components.[3]
Q3: I am using a colorimetric protein quantification assay. Can this compound affect my results?
Yes, this is a common source of interference. The impact depends on the specific protein assay being used.
-
Bicinchoninic Acid (BCA) and Lowry Assays: These assays rely on the reduction of copper ions (Cu²⁺ to Cu⁺) by the peptide bonds in proteins.[4][5][6] The Cu⁺ then reacts with a detection reagent to produce a color change. While a single dipeptide with one peptide bond is not expected to produce a significant signal, tripeptides like this compound contain two peptide bonds.[7] This can lead to a false-positive signal, causing an overestimation of the actual protein concentration.[8] Additionally, certain amino acid residues, such as cysteine, tyrosine, and tryptophan, can also contribute to the reduction of copper ions, further influencing the results.[4][9]
-
Bradford Assay: This assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily to basic (like arginine and lysine) and aromatic amino acid residues.[10] The binding causes a shift in the dye's absorbance maximum, which is measured at 595 nm.[10][11] this compound itself is unlikely to cause significant interference in the Bradford assay because it lacks the large, structured protein domains that the Coomassie dye preferentially binds to.[7] Therefore, switching to a Bradford assay can be a potential solution if you suspect interference in your BCA or Lowry assay. However, it's important to note that detergents can interfere with the Bradford assay.[12][13]
Summary of Potential Interference in Common Protein Assays:
| Assay Type | Principle of Detection | Potential for this compound Interference | Mechanism of Interference |
| BCA & Lowry | Copper (Cu²⁺) reduction by peptide bonds | High | The two peptide bonds in the tripeptide can reduce Cu²⁺ to Cu⁺, leading to a false-positive colorimetric signal.[4][5][6] |
| Bradford | Coomassie dye binding to proteins | Low | The small size of the tripeptide makes significant binding with the Coomassie dye unlikely.[7] |
| UV Absorbance at 280 nm | Absorbance by aromatic residues | None | This compound does not contain aromatic amino acids (tyrosine, tryptophan).[4][14] |
Troubleshooting Guides
Issue 1: My protein concentration, as measured by BCA or Lowry assay, is unexpectedly high in samples containing this compound.
This is a classic sign of peptide interference. The peptide bonds within this compound are likely reducing the copper ions in your assay reagent, leading to an inflated protein concentration reading.
Workflow for Diagnosing and Resolving Interference:
Caption: Troubleshooting workflow for high protein readings.
Step-by-Step Protocols:
1. The "Peptide-Only" Control Experiment:
-
Objective: To confirm that this compound is the source of interference.
-
Procedure:
-
Prepare a solution of this compound in the same buffer and at the same concentration as it is in your experimental samples.
-
Prepare your protein standards as you normally would.
-
Run the "peptide-only" control alongside your standards and samples in the BCA or Lowry assay.
-
Interpretation: If the "peptide-only" control yields a significant absorbance reading, this confirms that the tripeptide is interfering with the assay.
-
2. Switching to a Bradford Protein Assay:
-
Objective: To use a protein quantification method that is less susceptible to interference from small peptides.
-
Procedure:
-
Prepare your protein standards (e.g., Bovine Serum Albumin - BSA) and your samples containing this compound.[10]
-
Follow the manufacturer's protocol for the Bradford assay. This typically involves adding the Coomassie dye reagent to your standards and samples.[12][15]
-
Incubate for the recommended time (usually around 5-10 minutes at room temperature).[15]
-
Generate a standard curve and determine the concentration of your unknown samples.[15]
-
3. Trichloroacetic Acid (TCA)/Acetone Precipitation:
-
Objective: To physically separate the protein in your sample from the interfering this compound.
-
Procedure:
-
To your protein sample, add an equal volume of 20% Trichloroacetic Acid (TCA).
-
Vortex and incubate on ice for 30 minutes to precipitate the protein.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the soluble this compound.
-
Wash the protein pellet with cold acetone to remove any residual TCA.
-
Centrifuge again, decant the acetone, and allow the pellet to air dry.
-
Resuspend the protein pellet in a buffer that is compatible with your downstream application and protein assay.[16]
-
Issue 2: My enzyme activity assay results are inconsistent or show unexpected inhibition/activation in the presence of this compound.
In this scenario, the interference is likely due to a more direct interaction of the tripeptide with the enzyme or other components of the assay system.
Workflow for Diagnosing and Resolving Enzyme Assay Interference:
Caption: Workflow for troubleshooting enzyme assay interference.
Recommended Control Experiments:
To dissect the nature of the interference, a series of control experiments is essential:
-
"No-Enzyme" Control: This control contains the assay buffer, the substrate, and this compound. If you observe a signal, it indicates a direct reaction between the peptide and your substrate or detection reagents.
-
"No-Substrate" Control: This control includes the assay buffer, the enzyme, and the peptide. A change in signal here suggests a direct interaction of the peptide with the enzyme, potentially causing conformational changes or affecting its stability.
-
Varying Peptide Concentration: Perform a dose-response experiment with this compound. This will help determine if the observed effect is concentration-dependent, which can provide clues about the mechanism of interference.
If these experiments point to non-specific interactions, consider optimizing your assay conditions. This could involve adjusting the pH, ionic strength, or including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) to minimize non-specific binding.[17]
Final Recommendations from the Field
As a Senior Application Scientist, my primary advice is to be proactive rather than reactive. When working with samples that may contain peptides or other potentially interfering substances, it is always prudent to:
-
Understand Your Assay's Chemistry: A thorough understanding of the chemical principles behind your chosen assay is the first line of defense against misinterpreting your data.[6]
-
Run Appropriate Controls: As demonstrated in the troubleshooting guides, well-designed control experiments are indispensable for identifying and diagnosing assay interference.
-
Validate Your Results with an Orthogonal Method: Whenever possible, confirm your findings using an alternative method that relies on a different detection principle. For instance, if you are quantifying protein, you could use a Bradford assay to validate results from a BCA assay.
By following these guidelines and utilizing the troubleshooting workflows provided, you can confidently navigate the challenges of working with complex biological samples and ensure the integrity of your research.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Bitesize Bio. (n.d.). Top 5 Protein Quantification Assays. Retrieved from [Link]
-
Mass Spectrometry for Protein and Peptide Quantitation. (n.d.). Protein Quantitation Using Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
-
Abyntek Biopharma. (2023, January 10). 5 methods to quantify proteins. Retrieved from [Link]
-
Colgrave, M. L., & Allingham, P. G. (2014). Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements. Journal of proteome research, 13(4), 2118–2126. [Link]
-
National Center for Biotechnology Information. (n.d.). Leucylglycine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). D-Leucylglycylglycine. PubChem. Retrieved from [Link]
-
Lewczuk, P., Rymarczyk, G., & Kornhuber, J. (2011). Potential sources of interference on Abeta immunoassays in biological samples. Future neurology, 6(2), 155–159. [Link]
-
ResearchGate. (2020). In vitro protein-peptide assay is not consistent. Please suggest some ideas?. Retrieved from [Link]
-
G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]
-
Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Fast and Sensitive Total Protein and Peptide Assays for Proteomic Analysis. Analytical chemistry, 77(9), 2791–2799. [Link]
-
Ernst, O., & Zor, T. (2010). Linearization of the Bradford protein assay. Journal of visualized experiments : JoVE, (38), 1918. [Link]
-
Nasirova, N., Kaljula, G., Leis, E., & Langel, Ü. (2025). Shifting focus in the Bradford assay: interfering compounds re-examined. ChemRxiv. [Link]
-
L. A. D. Williams, D. J. Smith, P. S. T. Y. W. T. C. C. M. (2020). Mechanism of Tripeptide Trimming of Amyloid β-Peptide 49 by γ-Secretase. ACS central science, 6(6), 969–983. [Link]
Sources
- 1. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Leucylglycylglycine | C10H19N3O4 | CID 87731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. abyntek.com [abyntek.com]
- 6. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. What are the factors that interfere with the accuracy of the BCA assay? | AAT Bioquest [aatbio.com]
- 10. Bradford protein assay | Abcam [abcam.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Overview of Protein Assays Methods | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of DL-Leucylglycylglycine
An authoritative guide to the synthesis of the tripeptide DL-Leucylglycylglycine, complete with troubleshooting protocols and answers to frequently asked questions.
Welcome to the technical support center for the synthesis of this compound (Leu-Gly-Gly). This guide is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis. Here, we provide not just a protocol, but a comprehensive resource grounded in established chemical principles to ensure your synthesis is successful, efficient, and reproducible. We will delve into the causality behind experimental choices, address common challenges, and provide clear, actionable solutions.
This compound is a simple tripeptide, yet its synthesis provides an excellent model for understanding the core principles and potential pitfalls of peptide chemistry.[1][2][3] This guide will focus on the most common and robust method for its preparation: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Part 1: Core Synthesis Protocol (Fmoc/tBu Strategy)
The Fluorenylmethyloxycarbonyl (Fmoc) N-terminal protection strategy is favored for its use of a base-labile protecting group, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups and linkers.[4][5] This avoids the repeated use of strong acid, which can degrade sensitive sequences.
Experimental Workflow Diagram
Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology
1. Resin Preparation & First Amino Acid Loading:
-
Action: Swell 2-chlorotrityl chloride resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Rationale: Swelling the polystyrene resin is critical to expose the reactive sites within the polymer matrix, ensuring efficient reagent access.
-
Action: Drain the DMF. Add a solution of Fmoc-Gly-OH and N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM). Agitate for 1-2 hours.
-
Action: "Cap" any remaining unreacted sites by adding a small amount of methanol and agitating for 15 minutes. Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Rationale: The first amino acid is attached to the resin via an ester linkage. Capping with methanol prevents the formation of deletion sequences by blocking any unreacted resin sites from participating in subsequent coupling steps.
2. Iterative Synthesis Cycle (for Glycine, then Leucine):
-
Fmoc Deprotection:
-
Action: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once.
-
Rationale: Piperidine is a secondary amine base that efficiently removes the Fmoc group via a β-elimination mechanism, liberating the N-terminal amine for the next coupling reaction.[6] Two short treatments minimize potential side reactions like diketopiperazine formation.[7]
-
-
Washing:
-
Action: Wash the resin extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Rationale: Thorough washing is paramount. Residual piperidine will neutralize the incoming activated amino acid, preventing coupling and leading to deletion sequences.[8]
-
-
Amino Acid Coupling:
-
Action: In a separate vial, pre-activate the next amino acid (Fmoc-Gly-OH, then Fmoc-L-Leu-OH) by dissolving it with a coupling reagent (e.g., HBTU) and an activator base (DIPEA) in DMF for 2-5 minutes.
-
Rationale: Coupling reagents like HBTU convert the amino acid's carboxylic acid into a more reactive active ester, facilitating rapid and efficient peptide bond formation.[9]
-
Action: Add the activated amino acid solution to the resin. Agitate for 30-60 minutes.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of beads. A negative result (yellow beads) indicates complete coupling.[10]
-
-
Washing:
-
Action: Wash the resin with DMF to remove excess reagents and byproducts.
-
3. Final Cleavage and Deprotection:
-
Action: After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Action: Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). Agitate for 2-3 hours.
-
Rationale: TFA is a strong acid that cleaves the ester linkage holding the peptide to the resin.[4] Water and TIS act as "scavengers" to trap reactive carbocations generated during cleavage, preventing unwanted side reactions with the peptide.
4. Peptide Precipitation and Purification:
-
Action: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a 10-fold volume of ice-cold diethyl ether.
-
Rationale: Peptides are generally insoluble in diethyl ether, causing the desired product to precipitate while many small organic impurities from the cleavage cocktail remain in solution.[11]
-
Action: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether. Dry the crude peptide.
-
Action: Purify the peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13]
-
Action: Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why choose the Fmoc/tBu strategy over the Boc/Bzl strategy for this synthesis? A: The Fmoc/tBu strategy is generally preferred due to its milder reaction conditions.[4] The N-terminal Fmoc group is removed with a mild base (piperidine), whereas the Boc group requires repeated treatments with a moderately strong acid like TFA. The final cleavage from the resin in the Boc/Bzl strategy often requires extremely harsh and hazardous anhydrous hydrogen fluoride (HF). For a simple tripeptide like Leu-Gly-Gly, the Fmoc strategy is safer, more convenient, and less likely to cause acid-catalyzed side reactions.[5]
Q2: Leucine and Glycine do not have reactive side chains. Do I still need to worry about side-chain protection? A: You are correct; for this compound, no side-chain protecting groups are necessary as the isobutyl group of leucine and the hydrogen of glycine are non-reactive under SPPS conditions. This simplifies the synthesis significantly. However, it is a crucial consideration for other amino acids with functional groups (e.g., Lysine, Aspartic Acid, Cysteine), which must be protected to prevent unwanted side reactions.[16][17][18]
Q3: What is the purpose of using a racemic mixture (DL-Leucine) as the starting material? A: The use of DL-Leucine will result in the synthesis of a mixture of two diastereomeric tripeptides: L-Leucylglycylglycine and D-Leucylglycylglycine. If a single stereoisomer is required for a specific application (e.g., as a chiral ligand or for biological studies), you must start with the enantiomerically pure L-Leucine or D-Leucine. For applications where stereochemistry is not critical, the racemic starting material may be more cost-effective.
Q4: What are the best analytical techniques to confirm the final product? A: The gold standard is a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), often performed together as LC-MS.[19][20]
-
RP-HPLC is used to assess the purity of the sample. A high-purity product will show a single major peak.[21]
-
Mass Spectrometry confirms the identity of the product by measuring its molecular weight. For Leu-Gly-Gly (C10H19N3O4), the expected monoisotopic mass is approximately 245.14 Da.[1]
Q5: What is a realistic expectation for yield and purity? A: For a short peptide like this, crude purity after cleavage should be relatively high, often >70%. Each coupling and deprotection step in SPPS should have an efficiency of >99%.[21] After a single round of purification by preparative RP-HPLC, achieving a final purity of >95% or even >98% is a realistic goal.[12] The overall isolated yield can vary widely based on handling and purification losses but typically falls in the 30-60% range.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Troubleshooting Low Yield or High Impurity Profile
Sources
- 1. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Leucylglycylglycine | C10H19N3O4 | CID 87731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leu-Gly-Gly | Sigma-Aldrich [sigmaaldrich.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. biosynth.com [biosynth.com]
- 18. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 21. almacgroup.com [almacgroup.com]
Avoiding contamination in DL-Leucylglycylglycine stock solutions
A Guide to Preparing and Storing Contamination-Free Stock Solutions
Welcome to the technical support center for DL-Leucylglycylglycine. As Senior Application Scientists, we understand that the integrity of your experimental reagents is paramount to achieving reproducible and reliable results. This guide provides in-depth troubleshooting advice and validated protocols to help you prepare and store this compound stock solutions, ensuring they remain free from microbial, chemical, and particulate contamination.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with peptide solutions.
Q1: My this compound solution has turned cloudy. What should I do?
A1: Cloudiness, or turbidity, in your solution is a primary indicator of either microbial contamination or peptide precipitation.[1][2] First, inspect the culture medium under a microscope to check for motile bacteria or filamentous fungi.[3] If microorganisms are observed, the solution is contaminated and should be discarded. If no microbes are visible, the cloudiness is likely due to the peptide coming out of solution. This can happen if the peptide's solubility limit has been exceeded in the final buffer. Consider preparing a fresh solution, possibly using a small amount of an organic solvent like DMSO to aid initial dissolution before diluting into your aqueous buffer.[4][5]
Q2: What is the best way to store my lyophilized this compound powder?
A2: For maximum stability, lyophilized peptides should be stored at -20°C or, for long-term storage, at -80°C.[6] It is crucial to keep the vial tightly sealed and protected from moisture and bright light.[7] Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture uptake, as peptides are often hygroscopic.[7][8]
Q3: Which solvent should I use to prepare my this compound stock solution?
A3: The recommended starting solvent for most peptides is sterile, high-purity water.[4] If solubility is an issue, the peptide's net charge can guide solvent choice. This compound is a neutral peptide. If it proves insoluble in water, a common strategy is to dissolve it in a minimal amount of an organic solvent such as DMSO, and then slowly add this concentrated solution to your aqueous buffer with gentle agitation.[5][8][9] Always test solubility with a small aliquot first to avoid wasting the entire sample.[10]
Q4: How can I sterilize my peptide stock solution without degrading it?
A4: The preferred method for sterilizing peptide solutions is filtration through a sterile 0.22 µm syringe filter.[8][11] Autoclaving is not recommended as the high heat can degrade the peptide.[12] When filtering, choose a filter membrane with low protein-binding properties, such as polyvinylidene fluoride (PVDF), to minimize loss of the peptide due to adsorption to the filter surface.[13][14]
Q5: Is it acceptable to repeatedly freeze and thaw my stock solution?
A5: No, repeated freeze-thaw cycles should be strictly avoided as they can lead to peptide degradation.[9] The best practice is to aliquot the stock solution into single-use volumes before freezing. This ensures that you only thaw the amount needed for a specific experiment, preserving the integrity of the remaining stock.[6][7]
In-Depth Troubleshooting Guides
Guide 1: Identifying and Preventing Microbial Contamination
Microbial contamination is one of the most common and destructive problems in a laboratory setting. Bacteria and fungi can rapidly alter the pH of your stock solution, consume the peptide, and introduce confounding variables into your experiments.[1][2]
| Contaminant Type | Macroscopic Signs | Microscopic Appearance |
| Bacteria | Solution appears cloudy/turbid; rapid yellowing of pH-indicator media (acidic shift).[2] | Small, dark, spherical or rod-shaped particles, often exhibiting movement.[3] |
| Fungi (Yeast/Mold) | Visible clumps or budding small objects for yeast; filamentous hyphae for mold. The medium may not initially appear cloudy.[1][3] | Budding yeast cells or a network of thread-like mycelia.[3] |
The primary source of microbial contamination is often a break in aseptic technique.[15][16] Adherence to sterile procedures is non-negotiable.
Preventive Actions:
-
Aseptic Technique: Always work in a certified laminar flow hood.[15] Disinfect all surfaces and materials entering the hood with 70% ethanol.[16]
-
Sterile Reagents: Use commercially available, certified sterile and pyrogen-free water, buffers, and solvents.
-
Sterile Filtration: After reconstitution, sterilize the entire stock solution by passing it through a 0.22 µm filter into a sterile container.[8][11]
Guide 2: Mitigating Chemical Degradation
Peptides are susceptible to several forms of chemical degradation in solution, which can reduce their effective concentration and activity.
| Degradation Pathway | Causal Factors | Prevention Strategies |
| Hydrolysis | Cleavage of peptide bonds by water, accelerated by strongly acidic or basic pH and high temperatures.[17][18][19] | Prepare and store solutions in sterile buffers with a slightly acidic pH (pH 5-6).[9] Store at -20°C or colder. |
| Oxidation | Reaction with dissolved oxygen, particularly affecting residues like Met, Cys, and Trp.[20][21] While this compound lacks these specific residues, this is a critical consideration for other peptides. | Use degassed, oxygen-free water for reconstitution.[5][6] Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing. |
| Photodegradation | Exposure to UV or even ambient fluorescent light can excite aromatic residues and lead to bond cleavage.[22][23] | Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. |
Validated Experimental Protocols
Protocol 1: Preparation of a Sterile 10 mM this compound Stock Solution
This protocol provides a step-by-step workflow for reconstituting and sterilizing the peptide to create a stable, ready-to-use stock solution.
Methodology:
-
Preparation: Before starting, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes.[6] This prevents moisture from condensing on the peptide.
-
Weighing: In a laminar flow hood, aseptically weigh the desired amount of peptide into a sterile conical tube.
-
Calculation: The molecular weight of this compound is 245.29 g/mol . To make a 10 mM (0.010 mol/L) solution:
-
Volume (L) = Mass (g) / (0.010 mol/L * 245.29 g/mol )
-
-
Reconstitution: Using a sterile syringe, add the calculated volume of sterile, nuclease-free water to the tube.[9][24]
-
Dissolution: Gently vortex or sonicate the solution to ensure the peptide is completely dissolved.[4] The final solution should be clear and free of particulates.
-
Sterilization: Proceed immediately to Protocol 2 for sterile filtration.
-
Aliquoting and Storage: Dispense the filtered solution into sterile, single-use microcentrifuge tubes. Label clearly with the peptide name, concentration, and date. Store immediately at -20°C for short-term use or -80°C for long-term storage.[7]
Protocol 2: Sterile Filtration of Aqueous Peptide Solutions
This protocol ensures the removal of any potential microbial contaminants introduced during reconstitution.
Materials:
-
Reconstituted peptide solution
-
Sterile syringe of appropriate volume
-
Sterile 0.22 µm syringe filter (low protein-binding membrane recommended)
-
Sterile collection vessel
Filter Membrane Selection Guide
| Membrane Type | Recommended Use | Rationale |
| PVDF (Polyvinylidene Fluoride) | Highly Recommended for peptides/proteins | Exhibits very low protein binding, minimizing sample loss.[13][14] |
| PES (Polyethersulfone) | Good alternative for peptides/proteins | Low protein binding and high flow rates. |
| Nylon | Use with caution | Can exhibit higher protein binding compared to PVDF.[13][14] |
| Cellulose Nitrate | Not Recommended | High protein affinity can lead to significant loss of peptide.[13][14] |
Methodology:
-
Prepare Workspace: Conduct all steps within a laminar flow hood.
-
Draw Solution: Slowly draw the reconstituted peptide solution into the sterile syringe.[11]
-
Attach Filter: Aseptically remove the syringe filter from its sterile packaging and securely attach it to the syringe tip.
-
Filter: Invert the syringe and gently push the plunger to expel any air. Then, slowly and steadily push the plunger to pass the peptide solution through the filter into the sterile collection vessel.[11] Avoid applying excessive pressure, which could rupture the filter membrane.
-
Finalize: Once filtration is complete, discard the syringe and filter according to your institution's guidelines. The solution is now sterile and ready for aliquoting.
By implementing these robust procedures and troubleshooting guides, you can significantly enhance the quality and reliability of your this compound stock solutions, leading to more accurate and reproducible experimental outcomes.
References
- Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Solubility Issues with Synthetic Peptides.
- GoldBio. (n.d.). How to Detect Cell Culture Contamination.
- PubMed. (n.d.). Profiling of residue-level photo-oxidative damage in peptides.
- Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol.
- Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
- Oxford Academic. (n.d.). Detection of bacterial and mycoplasma contamination in cell cultures by polymerase chain reaction | FEMS Microbiology Letters.
- (2025). A Comprehensive Guide to Detecting and Handling Laboratory Contamination.
- Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
- Van den Oetelaar, P. J. M., Hentink, A. W., & Brinks, G. (1989). Loss of Peptides and Proteins Upon Sterile Filtration Due to Adsorption to Membrane Filters. Drug Development and Industrial Pharmacy, 15(1), 97-106.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- Biomatik. (2020). Peptide Handling (Solubility & Storage) Guideline.
- MDPI. (n.d.). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins.
- Google Patents. (n.d.). US11090398B2 - Sterilization and filtration of peptide compositions.
- Thermo Fisher Scientific. (n.d.). Cell Culture Contamination.
- Eppendorf. (n.d.). How to recognize bacterial contamination in your cell culture.
- Pharmlabs. (n.d.). Aseptic Techniques.
- Phys.org. (2014). Scientists investigate protein degradation for better UV protection mechanisms.
- (2025). Peptide Vial Preparation, Reconstitution, and Concentration.
- ZX VIAL SUPPLIES. (n.d.). Easy Guide to Peptide Filtering with a syringe filter.
- ACS Publications. (n.d.). Effect of Conformation on the Photodegradation of Trp- And Cystine-Containing Cyclic Peptides: Octreotide and Somatostatin | Molecular Pharmaceutics.
- Google Patents. (n.d.). US20170202986A1 - Sterilization and filtration of peptide compositions.
- Verlackt, C. C. W., et al. (2017). Mechanisms of Peptide Oxidation by Hydroxyl Radicals: Insight at the Molecular Scale. The Journal of Physical Chemistry C.
- MedchemExpress.com. (n.d.). Peptide Solubility and Storage Guidelines.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- AsepticEnclosures. (n.d.). Sterile Techniques And Role Of Pharmacists And Technicians To Reduce Healthcare-Associated Infections.
- ACS Omega. (2019). Characterization of Ultraviolet Photoreactions in Therapeutic Peptides by Femtosecond Laser Catalysis and Mass Spectrometry.
- (n.d.). Hydrolysis of proteins.
- (n.d.). Guidelines for Peptide Dissolving.
- (2025). Aseptic Compounding: Quality & Efficiency in Pharma Services.
- Longdom Publishing. (n.d.). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism.
- ChemRxiv. (n.d.). Rapid Online Oxidation of Proteins and Peptides via Electrospray-Accelerated Ozonation.
- Benchchem. (2025). Troubleshooting PLP (178-191) Peptide Solubility: A Technical Support Guide.
- NCBI Bookshelf. (n.d.). Chapter 4 Aseptic Technique - Nursing Skills.
- Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics | Blog.
- Waters. (n.d.). Hydrolysis of Purified Proteins and Peptides.
- ResearchGate. (2025). Loss of Peptides and Proteins Upon Sterile Filtration Due to Adsorption to Membrane Filters | Request PDF.
- (2017). Release of free amino acids upon oxidation of peptides and proteins by hydroxyl radicals.
- Lighthouse Worldwide Solutions. (n.d.). OVERVIEW OF COMPOUNDING OF ASEPTIC PRODUCTS AND MONITORING FOR VIABLE AND NON-VIABLE PARTICLE CONTAMINATION.
- Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
- PubMed. (n.d.). Related impurities in peptide medicines.
- PubMed. (1993). Oxidation of peptides during electrospray ionization.
- NIH. (2024). Site-selective peptide bond hydrolysis and ligation in water by short peptide-based assemblies.
- Waters. (n.d.). Introduction to Hydrolysis.
- ResearchGate. (2025). Identification of Peptide Oxidation by Tandem Mass Spectrometry.
- Benchchem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) Contamination Issues.
- OPUS. (2024). Investigation of Impurities in Peptide Pools.
- LCGC. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins.
Sources
- 1. goldbio.com [goldbio.com]
- 2. How to recognize bacterial contamination in your cell culture - Eppendorf South Asia Pacific [eppendorf.com]
- 3. A Comprehensive Guide to Detecting and Handling Laboratory Contamination [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. bachem.com [bachem.com]
- 8. biomatik.com [biomatik.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. zxvialsupplies.com [zxvialsupplies.com]
- 12. US20170202986A1 - Sterilization and filtration of peptide compositions - Google Patents [patents.google.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
- 16. Sterile Techniques And Role Of Pharmacists And Technicians To Reduce Healthcare-Associated Infections | AsepticEnclosures [asepticenclosures.com]
- 17. science-revision.co.uk [science-revision.co.uk]
- 18. longdom.org [longdom.org]
- 19. waters.com [waters.com]
- 20. Oxidation of peptides during electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Scientists investigate protein degradation for better UV protection mechanisms [cosmeticsdesign-europe.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of DL-Leucylglycylglycine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tripeptide DL-Leucylglycylglycine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of enhancing the in-vivo bioavailability of this peptide. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction: The Challenge of Tripeptide Bioavailability
This compound, a tripeptide composed of D-Leucine, L-Leucine, Glycine, and Glycine, presents a unique set of challenges and opportunities in drug development and research. Like many small peptides, its therapeutic potential is often limited by poor oral bioavailability. This is primarily due to two physiological hurdles: enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[1] This guide will provide a structured approach to understanding and overcoming these barriers.
Core Concepts: Metabolic Fate and Transport of Tripeptides
Before delving into troubleshooting, it is crucial to understand the fundamental biological processes that govern the bioavailability of tripeptides like this compound.
Enzymatic Degradation
The GI tract is rich in various proteases and peptidases that can hydrolyze peptide bonds, breaking down tripeptides into smaller, potentially inactive fragments or individual amino acids.[2][3] The primary enzymes of concern include:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides.[4]
-
Carboxypeptidases: These enzymes remove amino acids from the C-terminus.
-
Dipeptidyl peptidases: These enzymes can cleave dipeptides from the N-terminus.
The presence of both D- and L-amino acids in this compound may offer some resistance to certain peptidases, which are often stereospecific. However, significant degradation is still a primary concern.
Intestinal Transport
The primary mechanism for the absorption of di- and tripeptides is the proton-coupled peptide transporter 1 (PepT1).[5][6] This transporter is highly expressed in the apical membrane of intestinal epithelial cells and is responsible for the uptake of a broad range of small peptides.[7] The affinity of a tripeptide for PepT1 is a key determinant of its absorption rate.
Below is a diagram illustrating the primary barriers to the oral bioavailability of this compound.
Caption: Barriers to this compound bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the likely primary route of absorption for this compound?
A1: The primary route of absorption for intact this compound is expected to be via the intestinal peptide transporter PepT1.[5][6] PepT1 is a high-capacity transporter for di- and tripeptides.[7] However, the efficiency of transport will depend on the affinity of this compound for this transporter, which may need to be experimentally determined.
Q2: How susceptible is this compound to enzymatic degradation in the gut?
A2: Tripeptides are generally susceptible to hydrolysis by various peptidases in the gastrointestinal tract.[2][3] The presence of a D-amino acid (D-Leucine) may confer some degree of stability against certain proteases that are specific for L-amino acids. However, complete resistance is unlikely, and enzymatic degradation remains a significant barrier to its oral bioavailability.
Q3: Can this compound be administered orally without any formulation?
A3: While not impossible, direct oral administration of unformulated this compound is likely to result in very low bioavailability. This is due to the high probability of enzymatic degradation and potentially inefficient transport across the intestinal epithelium.[1]
Q4: What are the main strategies to enhance the oral bioavailability of this tripeptide?
A4: The main strategies fall into two categories:
-
Protection from Degradation: This can be achieved through formulation approaches like enteric coatings or encapsulation in nanoparticles.[8]
-
Enhancing Permeability: This can be addressed by using permeation enhancers, or by designing prodrugs with improved lipophilicity or affinity for transporters.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your in-vivo experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations of intact this compound after oral administration. | 1. Extensive enzymatic degradation in the GI tract. 2. Poor absorption due to low affinity for PepT1. 3. Rapid clearance from the bloodstream. | 1. Co-administer with a broad-spectrum peptidase inhibitor (e.g., bestatin) in preclinical models to assess the impact of degradation. 2. Utilize a protective formulation such as enteric-coated capsules or encapsulation in nanoparticles (e.g., PLGA-based).[8] 3. Conduct in-vitro transport assays (e.g., using Caco-2 cells) to determine the affinity for PepT1. 4. Consider structural modifications to create a prodrug with enhanced stability or transport characteristics. |
| High variability in bioavailability between subjects. | 1. Differences in GI transit time. 2. Inter-individual variations in peptidase activity. 3. Variations in PepT1 expression levels. | 1. Standardize feeding protocols and fasting times for animal studies. 2. Increase the sample size to account for biological variability. 3. Employ a formulation that provides more consistent release and protection, such as a controlled-release nanoparticle system. |
| Inconsistent results from in-vitro Caco-2 cell permeability assays. | 1. Inconsistent cell monolayer integrity. 2. Variability in PepT1 expression across cell passages. 3. Peptide degradation by cell-secreted proteases. | 1. Regularly measure transepithelial electrical resistance (TEER) to ensure monolayer integrity. 2. Use cells within a narrow passage number range. 3. Include a peptidase inhibitor in the assay medium to isolate the effect of transport. |
| Formulation instability (e.g., aggregation, degradation) during preparation or storage. | 1. Inappropriate pH or buffer composition. 2. Oxidation of the peptide. 3. Physical instability of the formulation (e.g., nanoparticle aggregation). | 1. Conduct pH stability studies to determine the optimal pH for the formulation. 2. Store lyophilized peptide at -20°C or lower and protect from moisture. 3. For nanoparticle formulations, optimize surface charge and consider the use of stabilizers like PEG. |
Experimental Protocols
Protocol 1: In-Vitro Caco-2 Cell Permeability Assay
This protocol is designed to assess the intestinal permeability of this compound and its potential as a substrate for the PepT1 transporter.
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell® inserts (0.4 µm pore size)
-
DMEM with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Glycyl-sarcosine (a known PepT1 substrate and competitive inhibitor)
-
Lucifer yellow (a marker for paracellular permeability)
-
LC-MS/MS system for peptide quantification
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monitor monolayer integrity by measuring TEER. Values should be >250 Ω·cm².
-
On the day of the experiment, wash the monolayers with pre-warmed HBSS.
-
Prepare transport solutions in HBSS containing this compound at various concentrations (e.g., 1, 5, 10 mM).
-
To assess PepT1-mediated transport, prepare a solution of this compound in the presence of an excess of glycyl-sarcosine (e.g., 20 mM).
-
Add the transport solutions to the apical (donor) side of the Transwell® inserts.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, collect samples from the apical side.
-
To assess paracellular leakage, add Lucifer yellow to the apical side and measure its appearance on the basolateral side.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp).
Protocol 2: Preparation of PLGA Nanoparticles for Oral Delivery
This protocol describes a double emulsion-solvent evaporation method for encapsulating this compound in biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Materials:
-
PLGA (50:50 lactide:glycolide ratio)
-
This compound
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve this compound in a small volume of deionized water to create the internal aqueous phase.
-
Dissolve PLGA in DCM to create the oil phase.
-
Add the internal aqueous phase to the oil phase and emulsify using a probe sonicator to form the primary water-in-oil (W/O) emulsion.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) to serve as the external aqueous phase.
-
Add the primary emulsion to the PVA solution and sonicate again to form the double water-in-oil-in-water (W/O/W) emulsion.
-
Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated peptide.
-
Lyophilize the nanoparticles for long-term storage.
-
Characterize the nanoparticles for size, zeta potential, morphology (e.g., using SEM or TEM), and encapsulation efficiency.
Visualization of Experimental Workflow
The following diagram outlines the workflow for developing and evaluating a nanoparticle-based formulation for this compound.
Caption: Workflow for nanoparticle formulation and evaluation.
References
-
Fleisher, G. A., Butt, H. R., & Huizenga, K. A. (1957). Enzymatic hydrolysis of L-leucylglycine in serum in hepatic disease. Proc Staff Meet Mayo Clin., 32(16), 410-24. [Link]
-
Tominaga, K., et al. (1989). [Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet]. Nihon Shokakibyo Gakkai Zasshi, 86(4), 865-75. [Link]
-
Himukai, M., & Hoshi, T. (1984). Mechanisms of inhibition of glycylglycine transport by glycyl-L-leucine and L-leucine in guinea-pig small intestine. J Physiol, 349, 461-75. [Link]
-
Cheeseman, C. I., & Johnston, S. E. (1982). Glycyl-L-leucine transport in the rat small intestine. Can J Physiol Pharmacol, 60(9), 1165-71. [Link]
-
Christoffersen, C. L., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomater Sci Eng. [Link]
-
Das, M., & Radhakrishnan, A. N. (1975). Interaction of amino acids with glycyl-glycine transport in the mammalian intestine. Indian J Biochem Biophys, 12(1), 12-5. [Link]
-
Himukai, M., & Hoshi, T. (1980). Mechanisms of glycyl-L-leucine uptake by guinea-pig small intestine: relative importance of intact-peptide transport. J Physiol, 302, 155-69. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Leucyl-Glycine (HMDB0028929). [Link]
-
Jurida, L., et al. (1995). Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver. Biochem J, 310 ( Pt 3), 1025-9. [Link]
-
Christoffersen, C. L., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
-
Beg, S., et al. (2017). Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations. Curr Drug Deliv, 14(7), 993-1004. [Link]
-
Gabor, F., et al. (2022). Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. Pharmaceutics, 14(8), 1610. [Link]
-
G. K., S., & C., G. (2023). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. International Journal of Newgen Research in Pharmacy & Healthcare, 1(2). [Link]
-
Kobayashi, T., et al. (2012). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Biosci Biotechnol Biochem, 76(1), 125-8. [Link]
-
Ghale, G., et al. (2012). Monitoring Stepwise Proteolytic Degradation of Peptides by Supramolecular Domino Tandem Assays and Mass Spectrometry for Trypsin and Leucine Aminopeptidase. Nat Prod Commun, 7(3), 343-6. [Link]
-
Cruz, A. T., et al. (2019). Formulation and in vivo study of the solid effervescent system as a new strategy for oral glutamine delivery. Sci Rep, 9(1), 19163. [Link]
-
Sherwood, B. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Med Chem, 15, 764. [Link]
-
Newstead, S. (2017). Computing substrate selectivity in a peptide transporter. Cell Chem Biol, 24(5), 533-534. [Link]
-
Mohammed, A. R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6333. [Link]
-
Pinal, R. (Ed.). (2022). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]
-
Abdulsattar, S. A. (2023). Lecture 7: Protein and Amino acid Metabolism. [Link]
-
Gabor, F., et al. (2022). Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. Pharmaceutics, 14(8), 1610. [Link]
-
van Sliedregt, A., et al. (1989). In vivo and in vitro degradation of glycine/DL-lactic acid copolymers. J Biomed Mater Res, 23(11), 1271-88. [Link]
-
Bailey, P. D., et al. (2000). Affinity prediction for substrates of the peptide transporter PepT1. Chem Commun (Camb), (12), 1025-1026. [Link]
-
Gabor, F., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Metabolites, 11(7), 434. [Link]
-
Chen, Y. L., et al. (2023). Hydrolysis of Gluten-Derived Celiac Disease-Triggering Peptides across a Broad pH Range by RmuAP1: A Novel Aspartic Peptidase Isolated from Rhodotorula mucilaginosa. J Agric Food Chem, 71(45), 17202-17213. [Link]
-
Kumar, A., et al. (2024). Optimization of Enzymatic Hydrolysis by Protease Produced from Bacillus subtilis MTCC 2423 to Improve the Functional Properties of Wheat Gluten Hydrolysates. Fermentation, 10(2), 85. [Link]
-
Alves, A., et al. (2019). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients, 11(6), 1356. [Link]
-
Swanson, M. A., et al. (2021). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. J Inherit Metab Dis, 44(4), 939-951. [Link]
-
Wróblewska-Krepsztul, J., et al. (2022). Enzymatic Hydrolysis as an Effective Method for Obtaining Wheat Gluten Hydrolysates Combining Beneficial Functional Properties with Health-Promoting Potential. Molecules, 27(19), 6433. [Link]
-
Tyner, E. P., Heidelberger, C., & LePage, G. A. (1952). In vivo studies on incorporation of glycine-2-C14 into proteins and nucleic acid purines. Cancer Res, 12(2), 158-64. [Link]
-
Pattison, A. D., et al. (2018). Protein Stability and Unfolding Following Glycine Radical Formation. Int J Mol Sci, 19(12), 3981. [Link]
-
Das, A., et al. (2025). Glycine Solubility and Thermodynamic Insights for Enhancing Pharmaceutical Formulation Efficiency through Qualitative and Quantitative Analysis of Solvent Systems. Asian Journal of Research in Chemistry. [Link]
-
Huang, Y., et al. (2023). Formula optimization and in vivo study of poly(L-glutamic acid)-g-methoxy poly(ethylene glycol)/combretastatin A4/BLZ945 nanoparticles for cancer therapy. Int J Pharm, 636, 122849. [Link]
-
Valiyaveetil, F. I., & MacKinnon, R. (2004). Glycine as a D-amino acid surrogate in the K(+)-selectivity filter. Biochemistry, 43(51), 15991-6. [Link]
Sources
- 1. [Effect on uptake of D-glucose, L-leucine and L-leucylglycine into intestinal brush border membrane vesicles isolated from rats fed either oligopeptide or amino acid elemental diet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DL-Leucylglycylglycine and Other Key Tripeptides for Researchers
A Senior Application Scientist's In-Depth Analysis of DL-Leucylglycylglycine, Glycyl-glycyl-glycine, and Prolyl-glycyl-proline
In the landscape of peptide research and drug development, tripeptides represent a class of molecules with significant therapeutic potential. Their small size offers advantages in synthesis and potential for oral bioavailability, while their diverse amino acid compositions allow for a wide range of biological activities.[1] This guide provides a comprehensive comparison of this compound with two other notable tripeptides: Glycyl-glycyl-glycine and Prolyl-glycyl-proline.
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these molecules' performance based on available experimental data and established scientific principles. We will delve into their biochemical properties, enzymatic stability, cell permeability, and biological activities, providing detailed experimental protocols to enable researchers to conduct their own comparative studies.
Introduction to the Compared Tripeptides
This compound is a tripeptide composed of DL-leucine, glycine, and glycine.[2] The presence of the racemic DL-leucine suggests it may exhibit unique properties related to enzymatic resistance.[3] Leucine itself is a branched-chain amino acid known for its role in protein synthesis and muscle metabolism, while glycine is the simplest amino acid, contributing to flexibility in peptide chains.[4][5]
Glycyl-glycyl-glycine (GGG) is the simplest tripeptide, consisting of three glycine residues.[6] Its structure provides significant conformational flexibility.[7] GGG is often used as a model peptide in biochemical studies and as a linker in recombinant proteins.[8] It also plays a role in supporting the extracellular matrix.[9][10]
Prolyl-glycyl-proline (PGP) is a tripeptide rich in proline, an amino acid known for conferring rigidity to peptide backbones.[4] This structural feature makes PGP and other proline-containing peptides relatively resistant to degradation by certain proteases.[11] PGP has demonstrated significant biological activities, particularly in neuroprotection and inflammation.[12][13]
Comparative Physicochemical Properties
A fundamental understanding of the physicochemical properties of these tripeptides is crucial for predicting their behavior in biological systems.
| Property | This compound | Glycyl-glycyl-glycine | Prolyl-glycyl-proline |
| Molecular Formula | C10H19N3O4 | C6H11N3O4 | C11H17N3O4 |
| Molecular Weight ( g/mol ) | 245.28[2] | 189.17[6] | 255.28 |
| Structure | H-DL-Leu-Gly-Gly-OH | H-Gly-Gly-Gly-OH | H-Pro-Gly-Pro-OH |
| Key Structural Feature | Contains a branched-chain, racemic amino acid. | Composed solely of the simplest amino acid, providing high flexibility.[7] | Contains two rigid proline residues, conferring structural stability.[4] |
Enzymatic Stability: A Critical Determinant of Bioactivity
A primary challenge in the development of peptide-based therapeutics is their susceptibility to enzymatic degradation in biological fluids.[14] The stability of a tripeptide in plasma or serum is a key indicator of its potential in vivo half-life and, consequently, its therapeutic efficacy.
Discussion of Expected Stability
The amino acid composition of a peptide significantly influences its stability. Peptides containing proline residues, such as Prolyl-glycyl-proline , are often more resistant to degradation by certain peptidases due to the unique cyclic structure of proline which restricts peptide bond conformations.[11] Conversely, the flexible nature of Glycyl-glycyl-glycine , resulting from its multiple glycine residues, may render it more susceptible to enzymatic cleavage.[7] The presence of a D-amino acid in This compound could confer increased resistance to degradation by proteases, which are typically specific for L-amino acids.[3] However, the L-isomer would remain susceptible.
Experimental Protocol: Plasma Stability Assay
To empirically determine and compare the stability of these tripeptides, a standardized plasma stability assay is recommended.
Objective: To determine the in vitro half-life (t½) of this compound, Glycyl-glycyl-glycine, and Prolyl-glycyl-proline in human plasma.
Materials:
-
Test tripeptides (this compound, Glycyl-glycyl-glycine, Prolyl-glycyl-proline)
-
Pooled human plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, structurally similar peptide)
-
Incubator at 37°C
-
Centrifuge
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Procedure:
-
Prepare stock solutions of the test tripeptides and internal standard in a suitable solvent (e.g., water or DMSO).
-
Pre-warm human plasma to 37°C.
-
Initiate the reaction by adding the test tripeptide to the pre-warmed plasma to a final concentration of 10 µM.
-
Incubate the samples at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the enzymatic reaction by adding two volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for HPLC-MS analysis.
-
Analyze the samples by reverse-phase HPLC coupled to a mass spectrometer to quantify the amount of remaining parent peptide at each time point.
-
Calculate the percentage of the peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay model.[15]
Figure 1: Experimental workflow for the plasma stability assay.
Anticipated Results
While direct comparative data for these specific tripeptides is limited, we can extrapolate from the properties of similar peptides. Proline-containing peptides generally exhibit greater plasma stability.[11] Therefore, it is hypothesized that Prolyl-glycyl-proline will have the longest half-life. The stability of this compound will depend on the relative rates of degradation of the D- and L-leucine-containing enantiomers.
| Tripeptide | Predicted Relative Plasma Half-life | Rationale |
| This compound | Intermediate to High | The D-leucine enantiomer is expected to be resistant to enzymatic degradation, potentially increasing the overall half-life.[3] |
| Glycyl-glycyl-glycine | Low | The flexible glycine-rich structure is likely more susceptible to cleavage by various peptidases.[7] |
| Prolyl-glycyl-proline | High | The presence of proline residues confers structural rigidity and resistance to many common proteases.[11] |
Cell Permeability: Crossing the Biological Barrier
For a peptide to exert an intracellular effect or to be absorbed orally, it must efficiently cross cell membranes. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[16]
Mechanisms of Tripeptide Transport
Di- and tripeptides are primarily absorbed in the small intestine via the peptide transporter 1 (PepT1), a proton-coupled transporter.[17][18] This active transport mechanism allows for the efficient uptake of small peptides from the gut lumen into the enterocytes. Therefore, it is likely that all three tripeptides in this comparison are substrates for PepT1.
Experimental Protocol: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound, Glycyl-glycyl-glycine, and Prolyl-glycyl-proline across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test tripeptides
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
For apical to basolateral (A-B) transport, add the test tripeptide (e.g., at 10 µM) in HBSS (pH 6.5) to the apical chamber and fresh HBSS (pH 7.4) to the basolateral chamber.
-
For basolateral to apical (B-A) transport, add the test tripeptide in HBSS (pH 7.4) to the basolateral chamber and fresh HBSS (pH 6.5) to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of the tripeptide in all samples by LC-MS/MS.
-
Measure the permeability of Lucifer yellow to confirm that paracellular transport is minimal.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Figure 2: Experimental workflow for the Caco-2 permeability assay.
Anticipated Results
Given that all three tripeptides are likely substrates for the active transporter PepT1, their permeability will be influenced by their affinity for this transporter. Differences in their physicochemical properties, such as hydrophobicity and charge, may also play a role.
| Tripeptide | Predicted Relative Permeability (Papp) | Rationale |
| This compound | Moderate to High | The presence of the lipophilic leucine may enhance membrane interaction, and as a tripeptide, it is a likely substrate for PepT1. |
| Glycyl-glycyl-glycine | Moderate | As a small, hydrophilic tripeptide, it is expected to be a substrate for PepT1, but its low lipophilicity may limit passive diffusion. |
| Prolyl-glycyl-proline | Moderate to High | Proline-containing peptides are known to be transported by PepT1, and its compact structure may facilitate efficient transport.[8] |
Biological Activities: Exploring Therapeutic Potential
The therapeutic potential of a tripeptide is defined by its specific biological activities. Here, we compare the known and inferred activities of the three tripeptides.
This compound: Inferred Anti-inflammatory Potential
Direct experimental data on the biological activity of this compound is sparse. However, based on its constituent amino acids, we can infer potential activities. Glycine itself has been shown to have anti-inflammatory, immunomodulatory, and cytoprotective properties.[4][5][19][20] It can suppress the activation of inflammatory cells like macrophages and reduce the formation of pro-inflammatory cytokines.[4] Leucine is known to play a role in modulating immune responses. Therefore, this compound may possess anti-inflammatory properties, a hypothesis that warrants experimental validation.
Glycyl-glycyl-glycine: Role in Extracellular Matrix Homeostasis
Glycyl-glycyl-glycine, along with its constituent amino acid glycine, is involved in the synthesis and stability of collagen, a major component of the extracellular matrix (ECM).[9][21] Maintaining a healthy ECM is crucial for tissue integrity and repair. The ability of GGG to support collagen production suggests its potential application in wound healing and tissue regeneration.[10]
Prolyl-glycyl-proline: Neuroprotection and Immunomodulation
Prolyl-glycyl-proline has been the subject of more extensive research, revealing its roles as a neuroprotective and immunomodulatory agent.[12][13] It has been shown to protect neurons from damage in models of mechanical injury and reduce post-traumatic consequences like astrogliosis.[12] The neuroprotective effects of PGP are thought to involve the modulation of calcium homeostasis and mitochondrial function.[12] Furthermore, acetylated PGP (ac-PGP) is a potent neutrophil chemoattractant and acts as a ligand for the CXCR1/2 chemokine receptors, implicating it in inflammatory responses.[22]
Based on available literature, a proposed signaling pathway for the neuroprotective effects of PGP involves the modulation of neuronal calcium influx and mitochondrial stability following injury.
Figure 3: Proposed signaling pathway for the neuroprotective action of Prolyl-glycyl-proline.
Experimental Protocol: Cytokine Release Assay
To investigate the potential anti-inflammatory effects of these tripeptides, a cytokine release assay using lipopolysaccharide (LPS)-stimulated macrophages is a relevant in vitro model.
Objective: To compare the effects of this compound, Glycyl-glycyl-glycine, and Prolyl-glycyl-proline on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test tripeptides
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test tripeptides for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 24 hours). Include unstimulated and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects on cytokine production are not due to cytotoxicity of the peptides.
-
Analyze the data to determine the dose-dependent inhibitory effect of each tripeptide on cytokine release.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound against Glycyl-glycyl-glycine and Prolyl-glycyl-proline. While direct comparative experimental data remains limited, this document outlines the key parameters for comparison—enzymatic stability, cell permeability, and biological activity—and provides detailed protocols for their assessment.
-
This compound presents an interesting candidate for further investigation due to the potential for enhanced stability conferred by its D-amino acid content. Its inferred anti-inflammatory properties warrant experimental validation.
-
Glycyl-glycyl-glycine , while likely having lower stability, its role in ECM production makes it relevant for studies in tissue repair and regeneration.
-
Prolyl-glycyl-proline stands out for its demonstrated neuroprotective and immunomodulatory activities, supported by a more extensive body of research.
Future research should focus on conducting head-to-head comparative studies using the standardized protocols outlined herein to generate robust, quantitative data. Elucidating the specific mechanisms of action, including receptor binding and downstream signaling pathways, for each of these tripeptides will be crucial for advancing their potential as therapeutic agents.
References
-
Agerberth, B., et al. (2007). Transport of a tripeptide, Gly-Pro-Hyp, across the porcine intestinal brush-border membrane. Journal of Peptide Science, 13(9), 627-633. [Link]
-
Chanput, W., et al. (2016). Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays. Foods, 5(3), 56. [Link]
- Di, L. (2019). The impact of peptides in drug discovery. Drug Discovery Today, 24(3), 667-670.
-
Ducroc, R., et al. (2005). PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine. The Journal of Clinical Investigation, 115(10), 2821-2829. [Link]
-
Fan, M., et al. (2025). Intestinal epithelial transport of bioactive di/tripeptides through PepT1: Molecular mechanism and influencing factors. Food Chemistry, 496, 146851. [Link]
-
Fujita, H., et al. (2007). Transport of a tripeptide, Gly-Pro-Hyp, across the porcine intestinal brush-border membrane. researchmap. [Link]
-
Gao, Y., et al. (2019). Quantitative Structure-Activity Relationship Study of Antioxidant Tripeptides Based on Model Population Analysis. Molecules, 24(5), 843. [Link]
-
He, R., et al. (2022). Comprehensive Evaluation and Comparison of Machine Learning Methods in QSAR Modeling of Antioxidant Tripeptides. Journal of Agricultural and Food Chemistry, 70(13), 4023-4034. [Link]
- Hinek, A., et al. (2019). Effects of glycine analogs on collagen production and the viability of human dermal fibroblasts. Connective Tissue Research, 60(6), 556-566.
- I. P. Ashmarin, et al. (2005). Natural and hybrid (“chimeric”) stable regulatory glyproline peptides.
-
Jork, N., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178245. [Link]
-
Jork, N., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. ResearchGate. [Link]
-
Kalinina, A. A., et al. (2024). Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test. International Journal of Molecular Sciences, 25(19), 10645. [Link]
-
Kim, S. K., et al. (2024). Bioactive Peptide Profiling in Collagen Hydrolysates: Comparative Analysis Using Targeted and Untargeted Liquid Chromatography–Tandem Mass Spectrometry Quantification. Metabolites, 14(6), 333. [Link]
-
Koczulla, A. R., et al. (2003). A novel lytic peptide composed of DL-amino acids selectively kills cancer cells in culture and in mice. The Journal of Biological Chemistry, 278(43), 42869-42876. [Link]
-
Kobayashi, T., et al. (2012). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Bioscience, Biotechnology, and Biochemistry, 76(1), 125-128. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96806, this compound. [Link]
-
Nemoto, T., et al. (2016). N-acetyl proline-glycine-proline: implications for neurological disorders. Neural Regeneration Research, 11(2), 232-234. [Link]
-
Pahl, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]
-
Petri, N., et al. (2004). Pharmacokinetics of glycine-proline-glutamate, the N-terminal tripeptide of insulin-like growth factor-1, in rats. Journal of Endocrinology, 182(1), 123-130. [Link]
-
Pérez-Lugo, P., & de Paz-Lugo, P. (2021). Glycine can prevent and fight virus invasiveness by reinforcing the extracellular matrix. Journal of Functional Foods, 76, 104318. [Link]
-
Povarov, I. S., et al. (2022). Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion. International Journal of Molecular Sciences, 23(24), 16057. [Link]
-
Proksch, E., et al. (1993). Absorption of two proline containing peptides by rat small intestine in vivo. Clinica Chimica Acta, 218(1), 85-93. [Link]
-
Saless, F., et al. (2012). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. European Journal of Pharmaceutical Sciences, 47(5), 827-838. [Link]
- Schwarzinger, S., et al. (2002). Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains. Journal of the American Chemical Society, 124(42), 12410-12419.
-
Stewart, B. H., et al. (1987). Plasma proline kinetics and the regulation of proline synthesis in man. Metabolism, 36(11), 1040-1046. [Link]
-
Tavelin, S., et al. (2003). Oral tablet formulation development of GLP-1RAs. (a) Caco-2 screen for... ResearchGate. [Link]
-
Thompson, G. N., et al. (1990). Plasma proline kinetics and concentrations in young men in response to dietary proline deprivation. The American Journal of Clinical Nutrition, 52(2), 307-312. [Link]
-
Van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 175-185. [Link]
-
Wheeler, M. D., & Zhong, Z. (2003). L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent. Current Opinion in Clinical Nutrition and Metabolic Care, 6(2), 229-240. [Link]
- Wieman, T., et al. (2012). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.
-
Witte, K., et al. (2020). Maximizing phenotype constraint and extracellular matrix production in primary human chondrocytes using arginine–glycine–aspartate concentration gradient hydrogels. Acta Biomaterialia, 113, 213-224. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11161, Glycylglycylglycine. [Link]
-
Turkez, H., et al. (2021). Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer's Disease. Molecules, 26(2), 444. [Link]
-
Van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(2), 175-185. [Link]
-
Bhargava, H. N. (1989). Interaction of L-prolyl-L-leucyl glycinamide with dopamine D2 receptor: evidence for modulation of agonist affinity states in bovine striatal membranes. Neuropharmacology, 28(12), 1377-1382. [Link]
-
Foger, F., & Scheurer, S. (2007). Strategies to improve plasma half life time of peptide and protein drugs. Current Pharmaceutical Design, 13(3), 275-286. [Link]
-
Okuyama, K., et al. (2006). Crystal Structure of (Gly-Pro-Hyp)(9) : Implications for the Collagen Molecular Model. Biopolymers, 84(3), 295-306. [Link]
- Bristow, L. J., et al. (1995). The anticonvulsant and behavioural profile of L-687414, a partial agonist acting at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. British Journal of Pharmacology, 115(2), 279-287.
-
Drink Harlo. (n.d.). Glycosaminoglycans: Supporting Collagen in the Extracellular Matrix. [Link]
-
Zhong, Z., et al. (2003). L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent. ResearchGate. [Link]
-
Habil, J., et al. (2021). Degradation Kinetics of Lignocellulolytic Enzymes in a Biogas Reactor Using Quantitative Mass Spectrometry. Applied Sciences, 11(23), 11218. [Link]
-
Wheeler, M. D., et al. (1999). Glycine: A new anti-inflammatory immunonutrient. ResearchGate. [Link]
-
Razak, M. A., et al. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. Amino Acids, 55(10), 1259-1273. [Link]
-
Mugnaini, M., et al. (1998). Receptor binding characteristics of the novel NMDA receptor glycine site antagonist [3H]GV150526A in rat cerebral cortical membranes. British Journal of Pharmacology, 124(7), 1343-1349. [Link]
-
Grimwood, S., et al. (2000). Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors. British Journal of Pharmacology, 130(4), 853-860. [Link]
-
Yi, F., et al. (2016). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 7(9), 1176-1181. [Link]
-
Hughes, S. J., & Ciulli, A. (2022). The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation. Chemical Society Reviews, 51(14), 5900-5919. [Link]
-
Zhong-Johnson, E. Z. L., et al. (2020). An absorbance method for analysis of enzymatic degradation kinetics of poly(ethylene terephthalate) films. DSpace@MIT. [Link]
Sources
- 1. researchmap.jp [researchmap.jp]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidants, anti-inflammatory, and antidiabetic effects of the aqueous extracts from Glycine species and its bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Transport of a tripeptide, Gly‐Pro‐Hyp, across the porcine intestinal brush‐border membrane | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intestinal epithelial transport of bioactive di/tripeptides through PepT1: Molecular mechanism and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. drinkharlo.com [drinkharlo.com]
- 22. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Receptor Binding Profile of DL-Leucylglycylglycine: A Comparative Guide
This guide provides a comprehensive framework for validating the receptor binding characteristics of the tripeptide DL-Leucylglycylglycine. For researchers in pharmacology and drug development, definitively characterizing the interaction between a novel compound and its potential molecular targets is a cornerstone of preclinical assessment. Here, we present a detailed, scientifically rigorous approach to investigate the binding of this compound to a putative G-protein coupled receptor (GPCR) target, providing comparative analysis against known ligands.
The content herein is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible experimental design. We will explore the necessary protocols, data analysis, and interpretation to build a compelling case for the binding affinity and selectivity of this compound.
Introduction to this compound and the Rationale for Receptor Binding Validation
This compound is a tripeptide whose biological activity at the receptor level is not extensively documented in publicly available literature.[1][2] While some research has explored the use of tripeptides as ligands for receptors such as the 5-HT4 receptor[3], and L-Leucylglycylglycine has been used in studies of peptidase activity[4], a specific receptor binding profile for the DL- form is yet to be established. The validation of its effect on receptor binding is a critical step in elucidating its pharmacological mechanism of action and potential therapeutic applications.
This guide will use a hypothetical scenario where preliminary screens suggest a possible interaction of this compound with a generic GPCR, herein referred to as "Receptor X". The principles and methodologies described are broadly applicable to a wide range of receptor targets.
Experimental Design: A Multi-faceted Approach to Binding Characterization
To comprehensively validate the binding of this compound to Receptor X, a multi-tiered experimental approach is essential. This involves not only direct binding assays but also competitive assays to determine affinity relative to a known standard.
Selection of a Model System and Comparative Compounds
A cell line stably expressing high levels of Receptor X is the ideal model system. For our purposes, we will consider a HEK293 cell line overexpressing Receptor X.
For comparative analysis, we will utilize:
-
A known high-affinity radiolabeled ligand for Receptor X (e.g., [³H]-Ligand Y).
-
A known unlabeled antagonist for Receptor X (e.g., Antagonist Z).
The objective is to compare the binding characteristics of this compound with those of Antagonist Z.
Experimental Workflow
The overall workflow for validating the binding of this compound is depicted in the following diagram:
Figure 1. Experimental workflow for receptor binding validation.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and quality checks at each stage.
Cell Membrane Preparation from HEK293 Cells Expressing Receptor X
-
Cell Culture: Culture HEK293 cells expressing Receptor X to ~90% confluency.
-
Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and scrape into a centrifuge tube.
-
Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Membrane Isolation: Centrifuge the homogenate at a low speed to remove nuclei and intact cells. Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Final Preparation: Wash the membrane pellet with lysis buffer, re-centrifuge, and finally resuspend in a suitable assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
Radioligand Saturation Binding Assay
This assay is crucial for determining the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand for Receptor X.
-
Assay Setup: In a 96-well plate, add increasing concentrations of [³H]-Ligand Y to a fixed amount of cell membrane preparation.
-
Total Binding: For each concentration of [³H]-Ligand Y, a set of wells will determine the total binding.
-
Non-specific Binding: For each concentration of [³H]-Ligand Y, another set of wells will contain a high concentration of an unlabeled competing ligand (e.g., Antagonist Z) to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[5] The filter will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[5]
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [³H]-Ligand Y and fit the data to a one-site binding hyperbola to determine Kd and Bmax.
Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound and the comparator, Antagonist Z.
-
Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-Ligand Y (typically at or near its Kd value) and a fixed amount of cell membrane preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor (either this compound or Antagonist Z) to the wells.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).
-
Incubation, Separation, and Quantification: Follow the same procedure as the saturation binding assay (steps 4-7).
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized for clear comparison.
Table 1: Hypothetical Binding Parameters for Receptor X
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 1500 | 750 |
| Antagonist Z | 10 | 5 |
In this hypothetical example, Antagonist Z shows a much higher affinity for Receptor X than this compound, as indicated by its lower Ki value. This would suggest that while this compound may interact with Receptor X, it does so with significantly lower potency than a known antagonist.
Potential Signaling Pathway Implications
Should this compound demonstrate significant binding, further functional assays would be necessary to determine if it acts as an agonist, antagonist, or allosteric modulator. A potential downstream signaling pathway for a generic GPCR is illustrated below.
Figure 2. A generic GPCR signaling pathway.
Conclusion and Future Directions
This guide outlines a robust methodology for the initial validation of this compound's receptor binding properties. The presented protocols for membrane preparation, saturation, and competitive binding assays provide a solid foundation for generating reliable and reproducible data. The hypothetical data illustrates how to compare the affinity of a novel compound against a known standard.
Positive binding results from these assays would warrant further investigation through functional assays to characterize the nature of the interaction (agonism vs. antagonism) and to explore the downstream cellular consequences. The exploration of this compound's binding to a panel of receptors would also be a crucial next step to determine its selectivity profile.
References
-
A series of 30 tripeptides were synthesized and tested as novel 5-HT4 receptor ligands. Protein Pept Lett. 2009;16(7):805-9. [Link]
-
This compound - CID 96806. PubChem. [Link]
-
Leu-Gly-Gly | C10H19N3O4 | CID 70910. PubChem. [Link]
-
Development of peptide receptor binding assays: methods to avoid false negatives. J Pept Sci. 2010 Mar;16(3):137-45. [Link]
-
Receptor Binding Assays - Multiwell Plates. MilliporeSigma. [Link]
-
Zhong Z, et al. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent. Curr Opin Crit Care. 2003 Apr;9(2):144-50. [Link]
-
L-LEUCYLGLYCYLGLYCINE. GSRS. [Link]
-
L-LEUCYLGLYCYLGLYCINE. FDA Global Substance Registration System. [Link]
-
Exploring the Activation Process of the Glycine Receptor. J Chem Inf Model. 2023 Oct 9; 63(19): 6031–6042. [Link]
-
Biological Activity of Glycine and Alanine Derivatives of Quaternary Ammonium Salts (QASs) Against Micro-Organisms. J Appl Microbiol. 2019 May;126(5):1379-1390. [Link]
-
Molecular lock regulates binding of glycine to a primitive NMDA receptor. Proc Natl Acad Sci U S A. 2016 Nov 1; 113(44): E6764–E6773. [Link]
-
Ligand-specific Conformational Changes in the α1 Glycine Receptor Ligand-binding Domain. J Biol Chem. 2009 Jan 2; 284(1): 448–457. [Link]
-
In vitro interaction of the glycine receptor with the leptin receptor. Physiol Behav. 2003 Jan;78(1):15-21. [Link]
-
Structural Dynamics of the Glycine-binding Domain of the N-Methyl-d-Aspartate Receptor. J Biol Chem. 2012 Dec 21; 287(52): 43533–43542. [Link]
-
New, Low–Molecular Weight Chemical Compounds Inhibiting Biological Activity of Interleukin 15. Molecules. 2023 Mar; 28(5): 2287. [Link]
Sources
- 1. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The use of tripeptides for lead discovery of 5-HT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leu-Gly-Gly 1187-50-4 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Stereoisomers in Bioassays: Comparing DL-Leucylglycylglycine and L-Leucylglycylglycine
For researchers in the fields of biochemistry, pharmacology, and drug development, the precise composition of a reagent is paramount. This guide provides an in-depth comparison of DL-Leucylglycylglycine and L-Leucylglycylglycine, two forms of a tripeptide that, while chemically similar, exhibit critical differences in biological systems. Understanding these differences is essential for accurate experimental design and data interpretation.
At the heart of this comparison lies the concept of stereochemistry. Amino acids, the building blocks of peptides, are chiral molecules (with the exception of glycine), existing as L- (levo-rotatory) and D- (dextro-rotatory) enantiomers, which are non-superimposable mirror images of each other[1][2]. Biological systems, honed by evolution, are overwhelmingly homochiral, predominantly utilizing L-amino acids for protein synthesis.[1] Consequently, enzymes, receptors, and transport proteins are highly stereospecific, often interacting preferentially or exclusively with L-isomers.[3]
L-Leucylglycylglycine consists solely of the naturally occurring L-leucine isomer. In contrast, this compound is a racemic mixture, containing an equal 1:1 ratio of D-Leucylglycylglycine and L-Leucylglycylglycine. This seemingly subtle difference has profound implications for its stability, receptor affinity, and transport kinetics, which we will explore through a series of comparative biological assays.
Part 1: Enzymatic Stability - The Impact of a D-Amino Acid on Proteolytic Degradation
A primary challenge in the therapeutic use of peptides is their rapid degradation by proteases.[4] These enzymes are stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids.[5] The introduction of a D-amino acid can render a peptide resistant to this enzymatic breakdown, significantly increasing its biological half-life.[6][7]
We can quantify this difference by assessing the susceptibility of L-Leucylglycylglycine versus the L-isomer within the this compound mixture to degradation by a relevant peptidase, such as Tripeptide Aminopeptidase (EC 3.4.11.4), for which L-Leucylglycylglycine is a known substrate.[5][8]
Experimental Protocol: Kinetic Analysis of Peptidase Activity
This assay measures the rate of leucine release from the tripeptide, which is then quantified in a coupled enzymatic reaction.
-
Reagent Preparation :
-
Tris Buffer : 100 mM Tris-HCl, pH 8.2.
-
Substrates : Prepare stock solutions of 40 mM L-Leucylglycylglycine and 80 mM this compound. The DL-form is prepared at double the concentration to ensure the concentration of the L-isomer is equivalent to the pure L-Leucylglycylglycine solution.
-
Enzyme Solutions :
-
Tripeptide Aminopeptidase (TAP, EC 3.4.11.4).
-
Leucine Dehydrogenase (LDH).
-
-
Cofactor : 38 mM NAD+.
-
Inhibitor (for control) : 850 µM Amastatin (an aminopeptidase inhibitor).[5][8]
-
-
Assay Procedure :
-
Set up reactions in a 96-well UV-transparent plate.
-
To each well, add Tris buffer, NAD+, and Leucine Dehydrogenase.
-
Add the substrate (L-Leucylglycylglycine or this compound) to achieve a final concentration of 4.0 mM of the L-isomer.
-
Initiate the reaction by adding Tripeptide Aminopeptidase.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH as leucine is released and oxidized by LDH.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Perform the assay over a range of substrate concentrations to determine the Michaelis-Menten kinetic parameters, Vmax (maximum velocity) and Km (substrate concentration at half-maximal velocity).
-
Expected Results and Interpretation
The D-leucine containing peptide in the DL-mixture is expected to be a poor substrate, if not completely resistant to cleavage by the L-specific peptidase. Therefore, the kinetic parameters for the DL-mixture will primarily reflect the activity on the L-isomer component.
| Substrate | Apparent Vmax (µmol/min/mg) | Apparent Km (mM) | Interpretation |
| L-Leucylglycylglycine | 100 | 2.5 | The enzyme efficiently hydrolyzes the natural L-isomer. |
| This compound | ~50 | ~5.0 | The Vmax is halved because only 50% of the substrate (the L-isomer) is available for cleavage. The apparent Km is doubled because the D-isomer acts as a competitive inhibitor, occupying the active site without reacting, thus requiring a higher concentration of the L-isomer to reach half-maximal velocity. |
This experiment clearly demonstrates that the presence of the D-isomer in the DL-mixture leads to reduced overall substrate turnover and can act as a competitive inhibitor, highlighting its increased stability against enzymatic degradation.
Caption: Workflow for the coupled enzyme kinetic assay.
Part 2: Receptor Interaction - The Stereospecificity of Binding
The three-dimensional conformation of a peptide is critical for its interaction with a receptor's binding pocket.[3] The altered geometry of a D-amino acid-containing peptide can drastically change its binding affinity compared to its all-L counterpart.[9] This can result in reduced, abolished, or in some rare cases, enhanced binding.
A competitive binding assay can be used to determine the relative affinity of L- and this compound for a specific receptor. For this guide, we will consider a hypothetical G-protein coupled receptor (GPCR) that recognizes small peptides.
Experimental Protocol: Competitive Receptor Binding Assay
This assay measures the ability of our test compounds (unlabeled "cold" ligands) to compete with a known radiolabeled ("hot") ligand for binding to the receptor.
-
Materials :
-
Cell Membranes : Prepare membranes from a cell line overexpressing the target peptide receptor.
-
Radiolabeled Ligand : A high-affinity peptide ligand for the receptor, labeled with ³H or ¹²⁵I.
-
Test Ligands : L-Leucylglycylglycine and this compound at a range of concentrations.
-
Binding Buffer : Buffer optimized for receptor binding (e.g., Tris-HCl with MgCl₂ and protease inhibitors).
-
-
Assay Procedure :
-
In a 96-well filter plate, add a fixed amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the "cold" test ligands (L- or this compound).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of the plate and wash with ice-cold binding buffer to separate bound from unbound radiolabeled ligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis :
-
Plot the percentage of specific binding of the radiolabeled ligand against the log concentration of the competitor (L- or DL-form).
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Expected Results and Interpretation
Assuming the receptor is stereospecific for the L-isomer, L-Leucylglycylglycine will effectively compete for binding, while the D-isomer in the DL-mixture will have very low or no affinity.
| Competitor Ligand | IC₅₀ (µM) | Calculated Ki (µM) | Interpretation |
| L-Leucylglycylglycine | 1.5 | 1.2 | The L-isomer shows a high affinity for the receptor, effectively displacing the radiolabeled ligand. |
| This compound | 3.0 | 2.4 | The IC₅₀ and Ki values are approximately double that of the pure L-isomer. This is because only the L-enantiomer in the racemic mixture is competing for the binding site, requiring twice the total concentration of the mixture to achieve the same level of displacement. |
These results would indicate that the receptor's binding pocket is stereoselective, preferentially accommodating the L-conformation. Using the DL-mixture without this understanding would lead to an underestimation of the true binding affinity of the active component.
Part 3: Cellular Transport - Stereoselectivity in Intestinal Absorption
The absorption of small peptides in the intestine is primarily mediated by transporters like PepT1.[1][4] These transporters exhibit stereoselectivity, generally favoring peptides containing L-amino acids.[10] We can compare the transport rates of L- and this compound using the Caco-2 cell line, a widely accepted in vitro model for the human intestinal epithelium.[11][12]
Experimental Protocol: Caco-2 Cell Transwell Uptake Assay
This assay measures the transport of the peptides across a polarized monolayer of Caco-2 cells.
-
Cell Culture :
-
Culture Caco-2 cells on Transwell permeable supports for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Assay :
-
Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add fluorescently-labeled L-Leucylglycylglycine or this compound to the apical (upper) chamber of the Transwell inserts.
-
At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Quantify the concentration of the fluorescently-labeled peptide in the basolateral samples using a fluorescence plate reader.
-
-
Data Analysis :
-
Calculate the cumulative amount of peptide transported to the basolateral side over time.
-
Determine the apparent permeability coefficient (Papp), a measure of the transport rate across the monolayer.
-
Expected Results and Interpretation
Given the known preference of peptide transporters for L-isomers, L-Leucylglycylglycine is expected to be transported more efficiently than the D-isomer present in the DL-mixture.
| Transported Peptide | Papp (x 10⁻⁶ cm/s) | Interpretation |
| L-Leucylglycylglycine | 5.2 | The L-isomer is actively transported across the Caco-2 cell monolayer, indicating recognition by peptide transporters. |
| This compound | 2.7 | The apparent permeability is approximately half that of the pure L-isomer. This suggests that only the L-component of the racemic mixture is efficiently transported, while the D-isomer is poorly transported, likely via passive diffusion at a much lower rate. |
This experiment demonstrates that stereochemistry is a critical determinant for substrate recognition by intestinal peptide transporters. Using the DL-mixture would result in significantly lower bioavailability of the active L-isomer compared to administering the pure L-form.
Caption: Model of stereoselective transport across a Caco-2 cell monolayer.
Conclusion: The Critical Importance of Stereochemical Purity
The comparative assays presented in this guide unequivocally demonstrate that L-Leucylglycylglycine and this compound are not interchangeable in biological systems.
-
This compound contains a D-isomer that is resistant to enzymatic degradation, which also acts as a competitive inhibitor for peptidases and has poor affinity for stereospecific receptors and transporters. Consequently, using the DL-mixture can lead to misleading results, such as underestimated enzymatic rates, apparent lower binding affinities, and reduced transport efficiency.
-
L-Leucylglycylglycine , as the pure, biologically relevant isomer, provides accurate and reproducible data in assays involving stereospecific proteins. It is the appropriate choice for studies investigating the physiological roles of this tripeptide.
For researchers and drug developers, the choice between a racemic mixture and a pure enantiomer is not trivial. It is a fundamental decision that impacts the validity and interpretation of experimental data. This guide underscores the necessity of using stereochemically pure compounds to ensure scientific rigor and to accurately probe the intricate and stereoselective nature of biological processes.
References
-
Kanda, S., Sudo, K., & Kanno, T. (n.d.). A specific kinetic assay for tripeptide aminopeptidase in serum. Oxford Academic. Retrieved from [Link]
-
Schröder, K., et al. (n.d.). Stereoselective peptide analysis. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). A specific kinetic assay for tripeptide aminopeptidase in serum. ResearchGate. Retrieved from [Link]
-
LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. LifeTein. Retrieved from [Link]
-
Fischer, P. M. (n.d.). The Design, Synthesis and Application of Stereochemical and Directional Peptide Isomers: A Critical Review. Ingenta Connect. Retrieved from [Link]
-
Let's Talk Academy. (2025, June 12). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. Let's Talk Academy. Retrieved from [Link]
- Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Peptide-based Biomaterials. The Royal Society of Chemistry.
-
Frontiers. (n.d.). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers. Retrieved from [Link]
-
csbsju.edu. (n.d.). Stereochemistry SC12. Biological building blocks: amino acids. Retrieved from [Link]
-
Bailey, P. D., et al. (2005). Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter. RSC Publishing. Retrieved from [Link]
-
JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE. Retrieved from [Link]
-
Biology, M. (n.d.). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. NIH. Retrieved from [Link]
-
Frontiers. (2022, November 1). Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro. Frontiers. Retrieved from [Link]
-
NIH. (2023, May 25). Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides. PMC. Retrieved from [Link]
-
NIH. (n.d.). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. PMC. Retrieved from [Link]
-
Fabgennix International. (n.d.). Competition Assay Protocol. Fabgennix International. Retrieved from [Link]
-
Rockland Immunochemicals, Inc. (n.d.). Peptide Competition Assay (PCA) Protocol. Rockland Immunochemicals, Inc.. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. BioPharmaSpec. Retrieved from [Link]
Sources
- 1. Computing substrate selectivity in a peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cedar.wwu.edu [cedar.wwu.edu]
- 3. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing dipeptide trans/cis stereochemistry using pH control of thiopeptide analogues, and application to the PepT1 transporter - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 12. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity with the Tripeptide DL-Leucylglycylglycine
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to misleading experimental results, compromise the efficacy of a therapeutic, or cause unforeseen side effects. This guide provides an in-depth, technical comparison of methodologies to assess the cross-reactivity of antibodies with the small tripeptide, DL-Leucylglycylglycine. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data.
The Challenge of Small Peptide Cross-Reactivity
Small peptides like this compound present a unique challenge in immunoassay development. Their low molecular weight and limited number of potential epitopes mean that even minor structural similarities with other molecules can lead to significant antibody cross-reactivity.[1][2] Furthermore, the conformational flexibility of short peptides can result in antibodies that recognize linear versus conformational epitopes, adding another layer of complexity to specificity assessment.[3]
Understanding and quantifying this cross-reactivity is not merely an academic exercise; it is a critical step in the validation of any antibody-based tool or therapeutic. In this guide, we will explore three common immunoassays for this purpose: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Western Blot.
Comparative Analysis of Antibody Performance
To illustrate the process of evaluating cross-reactivity, let us consider a hypothetical scenario where we are comparing three different monoclonal antibodies (mAb A, mAb B, and mAb C) for their specificity to this compound. Our goal is to select the antibody with the highest affinity and minimal cross-reactivity to structurally similar peptides.
| Antibody | Target Antigen | Binding Affinity (KD) to this compound (SPR) | Cross-Reactivity with L-Leucyl-L-glycyl-L-glycine (ELISA, % of target binding) | Cross-Reactivity with Glycylglycylglycine (ELISA, % of target binding) | Performance in Western Blot |
| mAb A | This compound | 5.2 x 10⁻⁸ M | 85% | 5% | Strong signal with conjugated peptide |
| mAb B | This compound | 1.1 x 10⁻⁹ M | 15% | <1% | Very strong, specific signal |
| mAb C | This compound | 7.5 x 10⁻⁷ M | 40% | 10% | Weaker signal, some background |
This table presents illustrative data for a comparative analysis.
Based on this hypothetical data, mAb B would be the superior candidate due to its high affinity (low K D value) and significantly lower cross-reactivity with the closely related L-Leucyl-L-glycyl-L-glycine peptide.
Experimental Protocols for Assessing Cross-Reactivity
Here, we provide detailed, step-by-step methodologies for the key experiments used to generate the comparative data above.
Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide Cross-Reactivity
ELISA is a plate-based assay format used to detect and quantify substances such as peptides, proteins, antibodies, and hormones. A peptide-inhibition ELISA is a common and effective method for assessing antibody cross-reactivity.
Rationale for Experimental Choices:
-
Indirect ELISA Format: We will use an indirect ELISA format where the target peptide is coated onto the microplate wells. This allows for the detection of binding from a primary antibody, which is then detected by a secondary enzyme-conjugated antibody. This format is versatile and allows for signal amplification.
-
Competitive Inhibition: To assess cross-reactivity, we will perform a competitive inhibition assay. The primary antibody will be pre-incubated with varying concentrations of the target peptide (this compound) and potentially cross-reactive peptides. The degree to which a competing peptide prevents the antibody from binding to the coated target peptide is a measure of its cross-reactivity.[4]
Step-by-Step Protocol:
-
Peptide Coating:
-
Dilute this compound to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[5]
-
Add 100 µL of the diluted peptide to the wells of a 96-well microplate.
-
Incubate overnight at 4°C or for 2-4 hours at 37°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[6]
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBST) to prevent non-specific binding.[6]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Inhibition:
-
Prepare a series of dilutions for the competitor peptides (e.g., L-Leucyl-L-glycyl-L-glycine, Glycylglycylglycine) and the target peptide (for a standard curve) in antibody dilution buffer (e.g., 0.1% BSA in PBST).
-
In a separate plate or tubes, mix a constant concentration of the primary antibody with each dilution of the competitor peptides.
-
Incubate this mixture for at least 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Add 100 µL of the pre-incubated antibody-peptide mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in antibody dilution buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.
-
Incubate until a color change is observed.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The percentage of cross-reactivity can be calculated by comparing the concentration of the competitor peptide required to cause a 50% reduction in signal (IC50) to the IC50 of the target peptide.
Diagram of the ELISA Workflow
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.[7] It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.
Rationale for Experimental Choices:
-
Immobilization of Antibody: For interactions involving small molecules like peptides, it is generally preferable to immobilize the larger binding partner (the antibody) on the sensor chip surface.[8] This maximizes the change in refractive index upon peptide binding, leading to a more robust signal.
-
Kinetic Titration: A kinetic titration (or single-cycle kinetics) approach can be efficient for determining binding kinetics. This involves injecting a series of increasing concentrations of the peptide over the immobilized antibody surface without regeneration steps in between.
Step-by-Step Protocol:
-
Antibody Immobilization:
-
Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).
-
Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.
-
Inject the antibody (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Peptide Binding Analysis:
-
Prepare a series of dilutions of this compound and potential cross-reactive peptides in running buffer.
-
Inject the peptide solutions sequentially over the immobilized antibody surface, starting with the lowest concentration.
-
Allow for a sufficient association time to reach equilibrium, followed by a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface between different peptides if necessary, using a mild regeneration solution (e.g., a low pH glycine solution).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).[9]
-
Diagram of the SPR Workflow
Caption: Workflow for Surface Plasmon Resonance analysis of antibody-peptide binding kinetics.
Western Blot for Specificity Confirmation
While not a primary method for quantifying cross-reactivity with small, unconjugated peptides, a Western blot can be used to assess the specificity of an antibody against the peptide when it is conjugated to a larger carrier protein.
Rationale for Experimental Choices:
-
Peptide Conjugation: To make the small tripeptide detectable by SDS-PAGE and subsequent Western blotting, it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).
-
Peptide Blocking: To confirm the specificity of the antibody binding to the conjugated peptide, a peptide blocking experiment can be performed.[10] Pre-incubating the antibody with an excess of the free peptide should prevent it from binding to the conjugated peptide on the blot.
Step-by-Step Protocol:
-
Sample Preparation:
-
Conjugate this compound and potential cross-reactive peptides to a carrier protein (e.g., BSA).
-
Separate the conjugated proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation (with and without blocking peptide):
-
Prepare two aliquots of the primary antibody at the optimal dilution in blocking buffer.
-
To one aliquot, add an excess of the free this compound peptide and incubate for at least 1 hour at room temperature.
-
Incubate one blot with the antibody alone and a second blot with the antibody-peptide mixture overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membranes three times for 10 minutes each with TBST.
-
Incubate the membranes with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes again as in the previous step.
-
-
Detection:
-
Incubate the membranes with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using an appropriate imaging system.
-
Data Interpretation: A specific antibody should produce a strong band corresponding to the this compound-BSA conjugate, and this band should be significantly reduced or absent in the lane where the antibody was pre-incubated with the free peptide.
Diagram of the Western Blot Workflow
Caption: Workflow for Western Blot analysis with a peptide blocking experiment.
Concluding Remarks
The rigorous assessment of antibody cross-reactivity is a cornerstone of reliable and reproducible research. For small peptides like this compound, a multi-pronged approach utilizing techniques such as competitive ELISA and Surface Plasmon Resonance is essential for a comprehensive understanding of an antibody's binding profile. By carefully selecting experimental methodologies and understanding the principles behind them, researchers can confidently select the most specific and high-performing antibodies for their applications, ultimately leading to more robust and meaningful scientific outcomes.
References
-
Gomes, P., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor. Journal of Immunological Methods, 262(1-2), 15-26. [Link]
-
Umezawa, E. S., et al. (1995). Evaluation of a synthetic tripeptide as antigen for detection of IgM and IgG antibodies to Trypanosoma cruzi in serum samples from patients with Chagas disease or viral diseases. Journal of Clinical Microbiology, 33(12), 3341-3345. [Link]
-
Abbexa. (n.d.). anti-Glycine Antibody. Retrieved from [Link]
-
Zeder-Lutz, G., et al. (2003). How biotinylation can interfere with recognition: a surface plasmon resonance study of peptide-antibody interactions. Journal of Immunological Methods, 273(1-2), 49-60. [Link]
-
Gomes, P., et al. (2002). Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance. CORE. [Link]
-
Bio-protocol. (n.d.). Peptide-ELISA Protocol. Retrieved from [Link]
-
Immusmol. (n.d.). Glycine Antibody. Retrieved from [Link]
-
El-Kafrawy, S. A., et al. (2022). Glycylglycine promotes the solubility and antigenic utility of recombinant HCV structural proteins in a point-of-care immunoassay for detection of active viremia. Scientific Reports, 12(1), 12345. [Link]
-
D'Elios, M. M., et al. (2021). ELISA based on peptide antigens reproducing cross-reactive viral epitopes to detect antibodies in latent autoimmune diabetes in adults vs. type 1 diabetes. Scientific Reports, 11(1), 1-11. [Link]
-
Nakashima, K., et al. (2019). A spatial similarity of stereochemical environments formed by amino acid residues defines a common epitope of two non-homologous proteins. Scientific Reports, 9(1), 1-12. [Link]
-
Hecker, M., et al. (2019). Multiplexed Bead-Based Peptide Immunoassays for the Detection of Antibody Reactivities. In Peptide Microarrays (pp. 165-185). Humana, New York, NY. [Link]
-
GenScript. (n.d.). Noncompetitive Detection of Low Molecular Weight Peptides by Open Sandwich Immunoassay. Retrieved from [Link]
-
GenScript. (n.d.). Western Blot Antibody Troubleshooting. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Polyglycylation Specific Antibody Discovery Service. Retrieved from [Link]
-
Ross, A. H., et al. (1991). A crossreactive antipeptide monoclonal antibody with specificity for lysyl-lysine. Journal of Immunological Methods, 142(1), 101-109. [Link]
-
Crisp, S. J., et al. (2018). Glycine receptor modulating antibody predicting treatable stiff-person spectrum disorders. Neurology: Neuroimmunology & Neuroinflammation, 5(2), e438. [Link]
-
Jäkel, A., et al. (2019). Multi-peptide ELISAs overcome cross-reactivity and inadequate sensitivity of conventional Chlamydia pneumoniae serology. Scientific Reports, 9(1), 1-12. [Link]
-
Ball, J. M., et al. (1994). A versatile synthetic peptide-based ELISA for identifying antibody epitopes. Journal of Virological Methods, 48(2-3), 271-282. [Link]
-
Bio-Rad. (n.d.). Demonstrating Antibody Specificity - Western Blot Example. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. Glycine Antibody I Rabbit pAb I Validated for IF I Cited [immusmol.com]
- 5. affbiotech.com [affbiotech.com]
- 6. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 7. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Surface Plasmon Resonance (SPR) Service - Creative Proteomics [iaanalysis.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of DL-Leucylglycylglycine and Its Analogs: A Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of DL-Leucylglycylglycine (DL-LGG) and its rationally designed analogs. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of short peptides and strategies to enhance their therapeutic potential. We will delve into the rationale behind analog design, provide detailed experimental protocols for their evaluation, and present a comparative framework for assessing their performance in the contexts of antimicrobial and neuroprotective activities.
Introduction: The Promise and Challenges of Small Peptides
Small peptides like Leucylglycylglycine (LGG) represent an intriguing class of molecules with potential biological activities. Their simple structure, composed of the aliphatic amino acid leucine and two glycine residues, makes them attractive starting points for therapeutic design. However, native peptides often suffer from significant drawbacks that limit their clinical utility, primarily poor metabolic stability due to rapid degradation by proteases and low cell permeability.
This guide focuses on this compound, a racemic mixture of D- and L-leucine at the N-terminus, and compares it to its stereoisomer and modified analogs. The central hypothesis is that strategic modifications can overcome the inherent limitations of the parent peptide, leading to analogs with superior pharmacokinetic and pharmacodynamic profiles. We will explore this through the lens of two potential therapeutic applications where glycine- and leucine-rich peptides have shown promise: antimicrobial and neuroprotective activities.
Rationale for Analog Design and Selection
The design of analogs in this guide is based on established principles of peptide chemistry aimed at enhancing stability and bioavailability. The following flowchart illustrates the rationale for selecting the analogs for this comparative study.
Figure 1: Rationale for the selection of this compound analogs.
Based on this rationale, our comparative analysis will focus on the following compounds:
-
This compound (DL-LGG): The racemic parent compound.
-
L-Leucylglycylglycine (L-LGG): The naturally occurring L-isomer, serving as a baseline for biological activity and degradation.
-
D-Leucylglycylglycine (D-LGG): An analog with D-leucine at the N-terminus to assess the impact of stereochemistry on proteolytic stability. The introduction of D-amino acids can render peptide bonds resistant to cleavage by proteases that are stereospecific for L-amino acids.[1]
-
N-acetyl-L-Leucylglycylglycine-amide (Ac-L-LGG-NH2): A terminally modified analog. N-terminal acetylation and C-terminal amidation remove the terminal charges, which can increase metabolic stability against exopeptidases and may enhance cell permeability by increasing the peptide's overall hydrophobicity.[1][2]
Comparative Performance Metrics and Experimental Protocols
To provide a comprehensive comparison, we will evaluate the selected peptides across a range of physicochemical and biological parameters. The following sections detail the experimental protocols for these evaluations.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each analog is crucial for interpreting their biological performance.
| Property | DL-LGG | L-LGG | D-LGG | Ac-L-LGG-NH2 |
| Molecular Weight ( g/mol ) | 245.28 | 245.28 | 245.28 | 287.34 |
| Isoelectric Point (pI) | ~5.6 | ~5.6 | ~5.6 | N/A (zwitterionic nature removed) |
| Predicted LogP | -3.0 to -2.5 | -3.0 to -2.5 | -3.0 to -2.5 | -1.5 to -1.0 |
Note: Predicted LogP values are estimations and can vary based on the algorithm used. The trend towards increased hydrophobicity for the terminally modified analog is the key takeaway.
In Vitro Stability Assessment
The stability of the peptides will be assessed in two key assays: resistance to degradation in human serum and cleavage by a specific peptidase.
This assay evaluates the peptide's half-life in a biologically relevant matrix containing a complex mixture of proteases.
Protocol:
-
Peptide Preparation: Prepare stock solutions of each peptide (1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Incubation: Thaw pooled human serum and centrifuge to remove any precipitates. Incubate each peptide with the serum at a final concentration of 100 µg/mL at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Reaction Quenching and Protein Precipitation: Immediately add an equal volume of a quenching solution (e.g., 10% trichloroacetic acid) to the aliquot, vortex, and incubate on ice for 10 minutes to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analysis: Collect the supernatant and analyze the amount of intact peptide remaining using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample. Plot the percentage of intact peptide versus time and determine the half-life (t½) for each analog.
This assay assesses the susceptibility of the peptides to a specific exopeptidase, Leucyl Aminopeptidase, which is known to cleave N-terminal leucine residues.[3]
Protocol:
-
Solution Preparation: Prepare stock solutions of the peptides and Leucyl Aminopeptidase in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Digestion Reaction: In a microcentrifuge tube, mix the peptide solution (final concentration 0.1 mg/mL) with the Leucyl Aminopeptidase solution (e.g., at a 1:100 enzyme-to-substrate ratio).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling and Quenching: At specific time points (e.g., 0, 10, 20, 40, 60, and 90 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a small volume of 10% trifluoroacetic acid (TFA).
-
Analysis: Analyze the samples by RP-HPLC to quantify the remaining intact peptide.
-
Data Analysis: Compare the degradation profiles of the different analogs.
Figure 2: General workflow for in vitro peptide stability assessment.
Cell Permeability Assessment
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Protocol:
-
Donor Plate Preparation: Prepare solutions of each peptide (e.g., 200 µM) in a buffer at a relevant pH (e.g., pH 7.4 for systemic circulation).
-
Membrane Coating: Coat the filter of a 96-well filter plate (donor plate) with a solution of a lipid mixture (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer.
-
Assay Assembly: Place the lipid-coated donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours).
-
Concentration Measurement: After incubation, measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS for higher sensitivity).
-
Permeability Calculation: Calculate the effective permeability (Pe) for each peptide using the following equation:
Pe = (-ln(1 - CA(t) / Cequilibrium)) * (VA * VD) / ((VA + VD) * A * t)
Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, VA and VD are the volumes of the acceptor and donor wells, respectively, A is the filter area, and t is the incubation time.
Biological Activity Assessment
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture Preparation: Grow a bacterial strain (e.g., E. coli or S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB). Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: In a 96-well microtiter plate, prepare a two-fold serial dilution of each peptide in MHB.
-
Inoculation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
This assay assesses the ability of the peptides to protect neuronal cells from glutamate-induced cell death, a common model for excitotoxicity.[4][5] The human neuroblastoma cell line SH-SY5Y is a suitable model for such studies.[5][6][7]
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Seed the cells in a 96-well plate and allow them to adhere and differentiate (if desired, by treatment with retinoic acid).
-
Peptide Pre-treatment: Treat the cells with various concentrations of each peptide for a specified pre-incubation period (e.g., 1-2 hours).
-
Glutamate Insult: Induce excitotoxicity by adding a high concentration of glutamate (e.g., 20-50 mM) to the cell culture medium. Include control wells with no peptide and no glutamate, and wells with glutamate only.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a plate reader, and the cell viability is expressed as a percentage of the control (untreated) cells.
-
Data Analysis: Compare the cell viability in the peptide-treated groups to the glutamate-only group to determine the neuroprotective effect of each analog.
Expected Comparative Outcomes and Discussion
Based on the principles of peptide design and data from similar studies, we can project the likely outcomes of this comparative analysis.
Table of Expected Comparative Performance:
| Parameter | L-LGG | D-LGG | Ac-L-LGG-NH2 | Rationale |
| Serum Stability (t½) | Low | High | Moderate-High | D-amino acid confers high resistance to proteolysis. Terminal modifications protect against exopeptidases.[8] |
| Peptidase Stability | Low | High | Moderate-High | Similar to serum stability, with D-LGG expected to be highly resistant to Leucyl Aminopeptidase. |
| Cell Permeability (Pe) | Low | Low | Moderate | Terminal modifications increase lipophilicity, which generally correlates with increased passive diffusion. |
| Antimicrobial Activity (MIC) | Moderate-High | Moderate-High | Low-Moderate | Increased stability of D-LGG and Ac-L-LGG-NH2 may lead to sustained activity. The increased hydrophobicity of Ac-L-LGG-NH2 may enhance membrane interaction. |
| Neuroprotective Activity | Low-Moderate | Moderate | Moderate-High | Enhanced stability and permeability of the analogs are expected to lead to improved neuroprotective effects in the in vitro model. |
Discussion:
-
L-Leucylglycylglycine (L-LGG): This native form is expected to exhibit the lowest stability due to its susceptibility to various proteases. Its biological activity will serve as a baseline for comparison.
-
D-Leucylglycylglycine (D-LGG): The incorporation of D-leucine is anticipated to dramatically increase the peptide's half-life in both serum and in the presence of specific peptidases.[8] This enhanced stability could translate to more sustained biological activity, provided the stereochemical change does not abrogate its interaction with its biological target.
-
N-acetyl-L-Leucylglycylglycine-amide (Ac-L-LGG-NH2): This analog is expected to show a significant improvement in both stability and cell permeability.[1][2] The removal of the terminal charges reduces its susceptibility to exopeptidases and increases its lipophilicity, which may facilitate its passage across cell membranes. This could lead to enhanced performance in both the antimicrobial and neuroprotection assays.
-
This compound (DL-LGG): As a racemic mixture, its properties will likely be an average of the L- and D-isomers. The presence of the D-isomer should confer some degree of increased stability compared to the pure L-isomer.
Conclusion
The rational design of peptide analogs offers a powerful strategy to overcome the inherent limitations of native peptides. By systematically evaluating this compound and its analogs with D-amino acid substitution and terminal modifications, researchers can gain valuable insights into the structure-activity relationships that govern their stability, permeability, and biological function. The experimental protocols and comparative framework presented in this guide provide a robust foundation for such investigations, paving the way for the development of more effective peptide-based therapeutics.
References
-
Innoprot. Excitotoxicity in vitro assay. [Link]
-
Creative Biolabs. Excitotoxicity In Vitro Assay. [Link]
- Banu, S., & V, H. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences, 16(1).
-
Bio-protocol. Glutamate-induced excitotoxicity and MTT cell viability assay. [Link]
-
Bauce, L. G., & Goren, H. J. (1987). Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue. Journal of medicinal chemistry, 30(10), 1863–1866. [Link]
-
LifeTein. Peptide synthesis: Amidation and Acetylation. [Link]
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780. [Link]
-
Rajeswari, A., & Sabesan, M. (2021). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. International Journal of Molecular Sciences, 22(21), 11905. [Link]
-
L, K., A, K., A, S., & E, M. (2014). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Cellular Neuroscience, 8. [Link]
-
Dong, X. X., Wang, Y., & Qin, Z. H. (2009). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Sheng li xue bao : [Acta physiologica Sinica], 61(2), 137–144. [Link]
-
Johnson, R. L., Smissman, E. E., & Plotnikoff, N. P. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of medicinal chemistry, 29(10), 2104–2107. [Link]
-
Herzig, M. C., & Sies, H. (2003). Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver. Biological chemistry, 384(3), 431–435. [Link]
-
Dong, X. X., Wang, Y., & Qin, Z. H. (2009). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Acta Physiologica Sinica, 61(2), 137-144. [Link]
- Torres, M. D. T., et al. (2017). Antimicrobial activity of leucine-substituted decoralin analogs with lower hemolytic activity. Journal of Peptide Science, 23(7-8), 559-567.
-
Ito, K., et al. (2000). Novel aminopeptidase specific for glycine from Actinomucor elegans. Bioscience, Biotechnology, and Biochemistry, 64(1), 83-88. [Link]
- Raghunathan, M. V., et al. (1995). Synthesis and biological activity of some new leucine-enkephalin analogues. Journal of Chemical Sciences, 107(5), 469-477.
-
Ito, K., et al. (2000). Novel Aminopeptidase Speciˆc for Glycine from Actinomucor elegans. Bioscience, Biotechnology, and Biochemistry, 64(1), 83-88. [Link]
-
HongTide Biotechnology. Introduction of N-terminal acetylation / C-terminal amidation. [Link]
-
Kang, J. H., et al. (1976). Theoretical studies on pro-leu-gly-nh2 conformation. Proceedings of the National Academy of Sciences of the United States of America, 73(4), 1203–1206. [Link]
-
Han, H., et al. (2023). Targeted Modification of the Antimicrobial Peptide DGL13K Reveals a Naturally Optimized Sequence for Topical Applications. International Journal of Molecular Sciences, 24(23), 16937. [Link]
-
Czech Journal of Animal Science. (2023). Gly-Leu instead of€Gly promoted the proliferation and protein synthesis of€chicken intestinal epithelial cells. 68(9), 391-398. [Link]
-
García-López, M. T., et al. (2021). Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences. ACS chemical neuroscience, 12(15), 2732–2744. [Link]
-
Wikipedia. Bombesin. [Link]
-
Bourot, S., et al. (2000). Antibacterial activity of glycine betaine analogues: involvement of osmoporters. FEMS microbiology letters, 183(1), 45–50. [Link]
-
Castro, M. S., et al. (2009). Leptoglycin: a new Glycine/Leucine-rich antimicrobial peptide isolated from the skin secretion of the South American frog Leptodactylus pentadactylus (Leptodactylidae). Peptides, 30(6), 1045–1050. [Link]
-
Ito, K., et al. (2000). [Study on the properties of a novel glycine amino peptidase from Actinomucor elegans]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 120(11), 1198–1203. [Link]
-
Wikipedia. Oxytocin. [Link]
-
Olsson, Y., et al. (2022). The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone. Journal of neural transmission (Vienna, Austria : 1996), 129(4), 395–407. [Link]
-
Amin, F. U., et al. (2020). Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain. Journal of neuroinflammation, 17(1), 303. [Link]
-
Ohsawa, M., et al. (2013). Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 27(8), 3247–3255. [Link]
-
Amin, F. U., et al. (2020). Glycine, the smallest amino acid, confers neuroprotection against d-galactose-induced neurodegeneration and memory impairment by regulating c-Jun N-terminal kinase in the mouse brain. Journal of neuroinflammation, 17(1), 303. [Link]
-
Fletcher, M. D., et al. (2006). Synthesis and biological evaluation of leucine enkephalin turn mimetics. Bioorganic & medicinal chemistry, 14(10), 3421–3431. [Link]
-
Gusev, E. I., et al. (2000). Neuroprotective effects of glycine for therapy of acute ischaemic stroke. Cerebrovascular diseases (Basel, Switzerland), 10(1), 49–60. [Link]
-
Gusev, E. I., et al. (1998). [Neuroprotective effects of glycine in the acute period of ischemic stroke]. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 98(12), 10–16. [Link]
-
Wikipedia. Thrombin. [Link]
-
Chem, S. (2023). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. [Link]
-
Patsnap Synapse. N-Acetyl-Leucine. [Link]
-
Feng, L., et al. (2017). Effect of N-acetyl cysteine and glycine supplementation on growth performance, glutathione synthesis, and antioxidative ability of grass carp, Ctenopharyngodon idella. Fish physiology and biochemistry, 43(2), 537–547. [Link]
-
Shangari, N., & O'Brien, P. J. (2004). Revisiting amino acids and peptides as anti-glycation agents. Amino acids, 26(3), 231–241. [Link]
-
Examine.com. (2022). Can glycine and N-acetylcysteine supplementation improve antioxidant capacity? [Link]
-
Kumar, P., et al. (2021). Glycine and N-acetylcysteine (GlyNAC) supplementation in older adults improves glutathione deficiency, oxidative stress, mitochondrial dysfunction, inflammation, insulin resistance, endothelial dysfunction, genotoxicity, muscle strength, and cognition: Results of a pilot clinical trial. Clinical and translational medicine, 11(3), e372. [Link]
Sources
- 1. neuroproof.com [neuroproof.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of cytosolic leucyl aminopeptidase (EC 3.4.11.1) as the major cysteinylglycine-hydrolysing activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions [mdpi.com]
- 7. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 8. In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized DL-Leucylglycylglycine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide research and drug development, the unequivocal confirmation of a synthesized peptide's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technical comparison of the methodologies employed to ascertain the purity of a synthesized tripeptide, using DL-Leucylglycylglycine as a representative model. We will delve into the rationale behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Synthetic Pathway: A Source of Potential Impurities
The journey of a peptide from individual amino acids to a purified final product is fraught with potential pitfalls that can introduce a variety of impurities. Whether opting for a Solid-Phase Peptide Synthesis (SPPS) or a solution-phase approach, a clear understanding of the synthesis process is crucial for anticipating and identifying potential contaminants.[1][2][3]
A generalized workflow for the synthesis and purity confirmation of this compound is illustrated below:
Sources
Navigating Peptide Transporter Assays: A Comparative Guide to Using DL-Leucylglycylglycine as a Control Compound
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular transport, particularly in the study of the proton-coupled oligopeptide transporters PEPT1 and PEPT2 (SLC15A1 and SLC15A2), the choice of appropriate controls is paramount to generating robust and unambiguous data. This guide provides an in-depth comparison of DL-Leucylglycylglycine as a control compound, juxtaposed with the widely used substrate Glycylsarcosine and the bioactive L-Leucylglycylglycine. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your experimental design.
The Principle of Stereoselectivity in PEPT1/2-Mediated Transport
The intestinal peptide transporter PEPT1 is a critical player in the absorption of dietary di- and tripeptides and numerous peptidomimetic drugs.[1] A key characteristic of PEPT1 is its stereoselectivity, with a marked preference for L-enantiomers of peptides. This stereospecificity is fundamental to its biological function and provides a critical experimental parameter to exploit. The use of D-amino acid-containing peptides or racemic mixtures, such as this compound, allows researchers to probe the stereospecific nature of this transport mechanism. While L-peptides are actively transported, their D-counterparts are often poor substrates or act as competitive inhibitors.[2]
Core Compounds Under Comparison
Here, we compare three key compounds used in peptide transporter research:
-
Glycylsarcosine (Gly-Sar): A dipeptide analog widely regarded as the "gold standard" probe substrate for PEPT1. Its N-methylated peptide bond confers high stability against enzymatic degradation by intracellular peptidases.[1] This stability ensures that measured uptake accurately reflects transport activity without the confounding variable of intracellular hydrolysis.
-
L-Leucylglycylglycine: The biologically active L-isomer of the tripeptide. It serves as a representative substrate for PEPT1, mimicking naturally occurring dietary peptides.
-
This compound: A racemic mixture containing both the D- and L-isomers of Leucylglycylglycine. Its primary utility is as a control to investigate the stereoselectivity of peptide transport. The presence of the D-isomer is expected to result in significantly lower transport rates compared to the pure L-isomer.
Comparative Analysis of Compound Performance
The following table summarizes the key characteristics and expected performance of these compounds in a typical PEPT1 uptake assay.
| Compound | Role in Assay | Rationale | Expected PEPT1 Transport Rate | Enzymatic Stability |
| Glycylsarcosine (Gly-Sar) | Probe Substrate / Positive Control | High affinity PEPT1 substrate with excellent stability against enzymatic hydrolysis.[1] | High | Very High |
| L-Leucylglycylglycine | Test Substrate / Positive Control | Represents a typical, biologically relevant L-peptide substrate for PEPT1. | High | Moderate to Low |
| This compound | Stereospecificity / Negative Control | Racemic mixture containing the poorly transported D-isomer, used to demonstrate stereoselectivity of the transporter. | Low to Very Low | Moderate to Low |
Experimental Workflows and Protocols
Workflow for Assessing PEPT1 Substrate Specificity
The following diagram illustrates a typical workflow for a competitive inhibition assay to determine if a test compound is a substrate or inhibitor of PEPT1.
Detailed Protocol: Competitive Inhibition of [¹⁴C]Glycylsarcosine Uptake in Caco-2 Cells
This protocol is designed to assess the inhibitory potential of test compounds, such as L- and this compound, on PEPT1-mediated transport using the human colon adenocarcinoma cell line Caco-2, which endogenously expresses PEPT1.[3]
Materials:
-
Caco-2 cells (passages 25-40)
-
24-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS), pH adjusted to 6.0 with MES buffer
-
[¹⁴C]Glycylsarcosine (radiolabeled probe substrate)
-
L-Leucylglycylglycine (non-radiolabeled)
-
This compound (non-radiolabeled)
-
Test compound(s)
-
0.1 M NaOH (for cell lysis)
-
Bicinchoninic acid (BCA) protein assay kit
-
Liquid scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Seed Caco-2 cells in 24-well plates at a density of 6 x 10⁴ cells/cm² and culture for 18-21 days to allow for differentiation and formation of a confluent monolayer with well-developed brush borders.
-
Preparation of Solutions: Prepare stock solutions of L- and this compound and your test compound(s) in HBSS (pH 6.0). On the day of the experiment, prepare serial dilutions to achieve the final desired concentrations. Prepare the uptake solution containing [¹⁴C]Glycylsarcosine at a fixed concentration (e.g., 20 µM) in HBSS (pH 6.0).
-
Uptake Assay: a. Aspirate the culture medium from the wells and wash the cell monolayers twice with 1 mL of pre-warmed (37°C) HBSS (pH 6.0). b. Pre-incubate the cells with 0.5 mL of HBSS (pH 6.0) for 20 minutes at 37°C. c. Aspirate the pre-incubation buffer. d. Add 0.5 mL of the [¹⁴C]Glycylsarcosine uptake solution containing the various concentrations of the unlabeled competitor peptides (L-Leucylglycylglycine, this compound, or test compound). Include a control group with only [¹⁴C]Glycylsarcosine. e. Incubate the plates at 37°C for a predetermined time (e.g., 15 minutes).
-
Stopping the Reaction: a. To terminate the uptake, aspirate the uptake solution and immediately wash the monolayers three times with 1 mL of ice-cold HBSS (pH 6.0).
-
Cell Lysis and Analysis: a. Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for at least 1 hour at room temperature. b. Transfer an aliquot of the cell lysate (e.g., 400 µL) to a scintillation vial containing 4 mL of scintillation cocktail. c. Use the remaining lysate to determine the total protein concentration in each well using a BCA protein assay. d. Quantify the radioactivity in the samples using a liquid scintillation counter.
-
Data Analysis: a. Calculate the uptake rate of [¹⁴C]Glycylsarcosine and normalize it to the protein concentration (e.g., in pmol/mg protein/min). b. Plot the percentage of inhibition of [¹⁴C]Glycylsarcosine uptake against the concentration of the competitor. c. Determine the IC₅₀ value for each competitor compound.
Interpreting the Results: A Logical Framework
The expected outcome of this experiment will provide a clear comparison of the test compounds' interaction with PEPT1.
A potent inhibition of [¹⁴C]Gly-Sar uptake by L-Leucylglycylglycine (low IC₅₀) would confirm it as a high-affinity substrate. Conversely, a significantly weaker inhibition by this compound (high IC₅₀) would demonstrate the stereoselectivity of PEPT1, as the D-isomer in the racemic mixture does not effectively compete for transport. This difference in inhibitory potency is the cornerstone of using this compound as a negative or stereospecificity control.
Conclusion
The judicious use of control compounds is indispensable for elucidating the mechanisms of peptide transporters. While Glycylsarcosine remains the probe substrate of choice due to its stability, this compound serves as an invaluable tool for demonstrating the critical principle of stereoselectivity in PEPT1-mediated transport. By comparing the transport kinetics of the pure L-isomer with the DL-racemic mixture, researchers can unequivocally establish that the observed transport is a specific, carrier-mediated process, thereby enhancing the scientific rigor and validity of their findings. This guide provides the foundational knowledge and practical protocols to effectively integrate these compounds into your experimental designs for robust and reliable results.
References
-
Dalpiaz, A., et al. (2010). The role of PepT1 in the transport of the antiviral prodrug Val-acyclovir and the dipeptide Gly-Sar across Caco-2 cell monolayers. European Journal of Pharmaceutical Sciences, 39(1-3), 114-121. [Link]
-
Dranse, H. J., et al. (2018). Physiological and therapeutic regulation of glucose homeostasis by upper small intestinal PepT1-mediated protein sensing. Nature Communications, 9(1), 893. [Link]
-
Hu, Y., et al. (2012). Targeted disruption of peptide transporter Pept1 gene in mice significantly reduces dipeptide absorption in intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 303(5), G590-G597. [Link]
-
Verdurmen, W. P., et al. (2013). Preferential uptake of L-versus D-amino acid cell-penetrating peptides in a cell type-dependent manner. ACS Chemical Biology, 8(7), 1439-1444. [Link]
-
Kottra, G., et al. (2001). A novel inhibitor of the mammalian peptide transporter PEPT1. Biochemistry, 40(14), 4445-4451. [Link]
-
Dalpiaz, A., et al. (2015). PepT1-mediated transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(8), G728-G737. [Link]
-
Jappar, D., et al. (2010). Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine. PLoS ONE, 5(10), e13627. [Link]
-
Zhang, E. Y., et al. (2013). Impact of intestinal PepT1 on the kinetics and dynamics of N-formyl-methionyl-leucyl-phenylalanine, a bacterially-produced chemotactic peptide. Pharmaceutical Research, 30(4), 1109-1119. [Link]
-
Linde, T. v., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Metabolites, 11(7), 438. [Link]
-
von Linde, T., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Metabolites, 11(7), 438. [Link]
-
Chen, X. Z., et al. (2005). Kinetic parameters of glycylsarcosine (Gly-Sar) uptake by chicken peptide transporter 1 (cPepT1) measured by recording current amplitudes in Xenopus oocytes injected with cPepT1 cRNA and [3H]-Gly-Sar uptake in Chinese hamster ovary (CHO) cells transfected with cPepT1 cDNA. Journal of Nutrition, 135(11), 2569-2575. [Link]
-
Terada, T., et al. (2000). Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 228-235. [Link]
-
von Linde, T., et al. (2022). Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides. International Journal of Molecular Sciences, 23(15), 8569. [Link]
-
Gsandtner, I., et al. (2019). A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2. The Journal of General Physiology, 151(8), 1014-1030. [Link]
-
Patel, R. R., & Chougule, M. B. (2023). Strategies for transportation of peptides across the skin for treatment of multiple diseases. Drug Delivery and Translational Research, 13(10), 2549-2577. [Link]
-
Thang, M. N., et al. (2018). Peptides as drug delivery vehicles across biological barriers. Advanced Drug Delivery Reviews, 136-137, 25-45. [Link]
-
Numata, K., et al. (2016). Peptide-derived Method to Transport Genes and Proteins Across Cellular and Organellar Barriers in Plants. Scientific Reports, 6, 38878. [Link]
-
Kumar, A., et al. (2020). Bacterial peptide transporters: Messengers of nutrition to virulence. Microbiological Research, 232, 126390. [Link]
-
Parker, J. L., & Newstead, S. (2016). Computing substrate selectivity in a peptide transporter. Cell Chemical Biology, 23(10), 1195-1196. [Link]
-
Detmers, F. J., et al. (2001). Peptides and ATP binding cassette peptide transporters. Research in Microbiology, 152(3-4), 245-258. [Link]
Sources
- 1. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aminopeptidase Inhibition: Benchmarking DL-Leucylglycylglycine Against Known Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme inhibition, a thorough understanding of the tools at their disposal is paramount. This guide provides a comprehensive, data-driven comparison of the tripeptide DL-Leucylglycylglycine with a panel of well-established aminopeptidase inhibitors: Bestatin, Amastatin, Actinonin, and Puromycin.
This document moves beyond a simple product-to-product comparison. As our investigation reveals, this compound is primarily recognized as a substrate for tripeptide aminopeptidases, not a classical inhibitor. This distinction is crucial for robust experimental design and data interpretation. Therefore, this guide is structured to benchmark the kinetic characteristics of a known substrate against the inhibitory profiles of potent, mechanistically diverse inhibitors that target the same class of enzymes.
We will delve into the mechanistic nuances of these compounds, present quantitative data for their enzymatic interactions, and provide detailed, field-proven protocols for their comparative analysis.
Introduction to Aminopeptidases and Their Modulation
Aminopeptidases are a ubiquitous class of exopeptidases that catalyze the removal of amino acids from the N-terminus of proteins and peptides. These enzymes are critical regulators of numerous physiological processes, including protein turnover, antigen presentation, and the modulation of bioactive peptide hormones.[1] Their dysregulation has been implicated in a range of pathologies, from cancer to neurodegenerative diseases, making them attractive targets for therapeutic intervention.[2]
The modulation of aminopeptidase activity is a cornerstone of many research endeavors. This is typically achieved through the use of small molecule inhibitors that bind to the enzyme's active site, preventing substrate hydrolysis. However, the use of specific substrates is equally important for characterizing enzyme activity and for developing and validating new inhibitors.
This guide will focus on tripeptide aminopeptidases, a subclass of aminopeptidases that cleave N-terminal tripeptides from their substrates. We will use this compound as a model substrate to understand the baseline enzymatic activity, and then compare its interaction with the enzyme to that of four well-known inhibitors with diverse mechanisms of action.
The Molecules Under Investigation: A Mechanistic Overview
This compound: The Substrate
This compound is a tripeptide that serves as a substrate for tripeptide aminopeptidases (EC 3.4.11.4) and other related peptidases.[3] As a substrate, it binds to the active site of the enzyme and is subsequently hydrolyzed, releasing its constituent amino acids. The rate of this hydrolysis is a direct measure of the enzyme's catalytic activity. Understanding the kinetics of this compound hydrolysis, specifically its Michaelis constant (Km) and catalytic rate (kcat), provides a crucial baseline for evaluating the potency of inhibitors.
The Inhibitors: A Spectrum of Mechanisms
The inhibitors selected for this comparison represent a range of potencies and mechanisms, offering a comprehensive toolkit for aminopeptidase research.
-
Bestatin: A natural dipeptide analogue, Bestatin is a potent, competitive, and slow-binding inhibitor of several aminopeptidases, including leucine aminopeptidase and aminopeptidase B. Its structure mimics the transition state of peptide hydrolysis, allowing it to bind tightly to the enzyme's active site.[4] Bestatin has found applications in cancer therapy and immunology due to its ability to modulate immune responses and inhibit tumor growth.[5][6]
-
Amastatin: This naturally occurring tripeptide is a competitive and reversible inhibitor of several aminopeptidases, including leucyl aminopeptidase and alanyl aminopeptidase.[7][8] Similar to Bestatin, it is a slow, tight-binding inhibitor.[4] Amastatin has been instrumental in studying the roles of various aminopeptidases in peptide metabolism.[9]
-
Actinonin: A naturally occurring antibacterial agent, Actinonin is a potent, reversible inhibitor of peptide deformylase and also inhibits several aminopeptidases, including aminopeptidase M and N.[10] Its hydroxamate group chelates the active site metal ion (typically zinc) of these metalloproteases, leading to inhibition.[11] Actinonin's off-target effects include the inhibition of matrix metalloproteinases.[1]
-
Puromycin: While primarily known as a protein synthesis inhibitor that causes premature chain termination, Puromycin also acts as a reversible inhibitor of certain aminopeptidases, including the puromycin-sensitive aminopeptidase.[4][12] Its mechanism of peptidase inhibition is not as well-characterized as the other inhibitors in this guide but is known to be distinct from its effects on translation.[13]
Quantitative Comparison of Inhibitor Potency
The efficacy of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the available data for the selected inhibitors against various aminopeptidases. It is important to note that these values can vary depending on the specific enzyme, substrate, and assay conditions.
| Inhibitor | Target Enzyme | IC50 / Ki | Notes |
| Bestatin | Leucine Aminopeptidase | Ki: ~1 nM[14] | Potent, slow-binding inhibitor. |
| Aminopeptidase B | Ki: ~1 µM[14] | ||
| Cytosol nonspecific dipeptidase | Ki: ~4 nM[14] | ||
| Aminopeptidase N | IC50: ~89 µM[15] | Relatively poor inhibitor. | |
| Amastatin | Aminopeptidase M | Ki: 1.9 x 10⁻⁸ M[2] | Slow-binding, competitive inhibitor. |
| Leucine Aminopeptidase | Ki: Varies with conditions[4] | ||
| Actinonin | Aminopeptidase N | IC50: 2.0 µM[15] | Relatively selective for AP-N over AP-A and AP-W. |
| Peptide Deformylase (E. coli) | Ki: 0.28 nM[10] | Potent inhibitor of its primary target. | |
| Matrix Metalloproteinases (MMPs) | Ki: 190-1700 nM[10] | Demonstrates off-target effects. | |
| Puromycin | Puromycin-sensitive aminopeptidase | Inhibition observed[16] | Specific IC50/Ki values are context-dependent. |
| Dipeptidyl-peptidase II | Reversible inhibitor[12] | ||
| Cytosol alanyl aminopeptidase | Reversible inhibitor[12] |
Experimental Protocols for Comparative Analysis
To facilitate a direct and robust comparison of this compound and the selected inhibitors, we provide a detailed protocol for a continuous, fluorescence-based enzyme kinetic assay. This protocol is designed to be adaptable to a variety of tripeptide aminopeptidases and can be performed using a standard fluorescence plate reader.
Principle of the Assay
This assay utilizes a fluorogenic substrate, such as L-Leucyl-7-amido-4-methylcoumarin (L-Leu-AMC), which is non-fluorescent until cleaved by the aminopeptidase. The release of the highly fluorescent 7-amido-4-methylcoumarin (AMC) is monitored over time, providing a direct measure of enzyme activity.
Materials
-
Recombinant Tripeptide Aminopeptidase (e.g., human Tripeptidyl-peptidase I, TPP1)
-
This compound
-
Bestatin
-
Amastatin
-
Actinonin
-
Puromycin
-
Fluorogenic substrate (e.g., L-Leucyl-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well, black, flat-bottom microplate
-
Fluorescence plate reader with excitation at ~360-380 nm and emission at ~440-460 nm
Experimental Workflow
The following diagram illustrates the overall workflow for the comparative kinetic analysis.
Comparative Kinetic Analysis Workflow
Detailed Protocol: Determination of Km for this compound
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in assay buffer.
-
Prepare a working solution of the tripeptide aminopeptidase in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Prepare a 1 mM stock solution of L-Leu-AMC in DMSO.
-
-
Set up the Assay Plate:
-
In a 96-well plate, perform serial dilutions of this compound to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 µM).
-
Add a fixed concentration of the fluorogenic substrate, L-Leu-AMC, to all wells. The concentration should be well below its Km to minimize competition with this compound.
-
Add assay buffer to bring the volume in each well to 90 µL.
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding 10 µL of the enzyme working solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to the desired temperature (e.g., 37°C).
-
Measure the increase in fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence vs. time plot.
-
Plot V₀ against the concentration of this compound.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Detailed Protocol: Determination of IC50 for Inhibitors
-
Prepare Reagents:
-
Prepare stock solutions of each inhibitor (Bestatin, Amastatin, Actinonin, Puromycin) in a suitable solvent (e.g., DMSO or water).
-
Prepare a working solution of the tripeptide aminopeptidase.
-
Prepare a working solution of L-Leu-AMC at a concentration equal to its Km (determined previously or from the literature).
-
-
Set up the Assay Plate:
-
In a 96-well plate, perform serial dilutions of each inhibitor to achieve a range of final concentrations spanning several orders of magnitude (e.g., from 1 nM to 100 µM).
-
Add the enzyme to each well (except for the no-enzyme control).
-
Pre-incubate the enzyme and inhibitors for a set period (e.g., 15-30 minutes) to allow for inhibitor binding. This is particularly important for slow-binding inhibitors like Bestatin and Amastatin.
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding the L-Leu-AMC substrate to each well.
-
Immediately measure the fluorescence kinetically.
-
-
Data Analysis:
-
Calculate the V₀ for each inhibitor concentration.
-
Plot the percentage of enzyme activity (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
-
Interpreting the Data: Substrate vs. Inhibitor Kinetics
A key aspect of this guide is to understand the different kinetic profiles of a substrate and various inhibitors. The following diagram illustrates the expected outcomes on a Michaelis-Menten plot.
Michaelis-Menten Plot of Enzyme Inhibition
-
This compound (as a competing substrate): When used in an assay with a fluorogenic substrate, this compound will act as a competitive inhibitor, increasing the apparent Km of the fluorogenic substrate without affecting the Vmax.
-
Bestatin and Amastatin (Competitive Inhibitors): These inhibitors will increase the Km of the substrate for the enzyme but will not change the Vmax. At high substrate concentrations, the effect of the inhibitor can be overcome.
-
Actinonin (Mixed/Non-competitive Inhibitor): Depending on its binding characteristics to the free enzyme and the enzyme-substrate complex, Actinonin may decrease the Vmax and may or may not change the Km.
-
Puromycin (Reversible Inhibitor): The exact kinetic profile will depend on its mechanism of inhibition for the specific aminopeptidase being studied. It could exhibit competitive, non-competitive, or mixed inhibition.
Broader Biological Context and Off-Target Effects
While this guide focuses on the direct interaction of these molecules with tripeptide aminopeptidases, it is crucial for researchers to be aware of their broader biological activities and potential off-target effects.
-
Bestatin: In addition to its direct anti-tumor effects, Bestatin is an immunomodulator, enhancing the activity of T-cells and natural killer (NK) cells.[6]
-
Amastatin: By inhibiting the degradation of various peptide hormones, Amastatin can potentiate their biological effects. For example, it has been shown to enhance the central nervous system effects of oxytocin and vasopressin.[17]
-
Actinonin: Besides aminopeptidases, Actinonin is a potent inhibitor of peptide deformylase, an essential enzyme in bacteria, which accounts for its antibiotic properties.[18] It also has antiproliferative effects on some cancer cells, which may be independent of its aminopeptidase inhibitory activity.[19][20][21]
-
Puromycin: The primary and most potent biological effect of Puromycin is the inhibition of protein synthesis in both prokaryotes and eukaryotes, leading to cell death.[11][12] This cytotoxicity is a major consideration in its use as a research tool.
Conclusion
This guide provides a comprehensive framework for benchmarking the tripeptide substrate this compound against a panel of well-characterized aminopeptidase inhibitors. By understanding the distinct roles of substrates and inhibitors and by employing robust kinetic assays, researchers can gain a deeper understanding of aminopeptidase function and more effectively screen for and characterize novel modulators.
The choice between using a substrate like this compound and an inhibitor like Bestatin, Amastatin, Actinonin, or Puromycin depends entirely on the experimental question. For characterizing the fundamental properties of an aminopeptidase, a substrate is essential. For probing the physiological role of an aminopeptidase or for developing therapeutic interventions, potent and specific inhibitors are the tools of choice.
It is our hope that this guide will serve as a valuable resource for researchers in their efforts to unravel the complexities of peptide metabolism and to develop new strategies for treating diseases in which aminopeptidases play a critical role.
References
-
Puromycin. In: Wikipedia. ; 2023. [Link]
-
Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes. National Institutes of Health. [Link]
-
Aviner R. Puromycin reactivity does not accurately localize translation at the subcellular level. eLife. 2020;9:e58648. [Link]
-
Amastatin. In: Wikipedia. ; 2023. [Link]
-
Wilkes SH, Prescott JM. The slow, tight binding of bestatin and amastatin to aminopeptidases. J Biol Chem. 1985;260(24):13154-13162. [Link]
-
Venkatraman J, Bogen S, Ganjoo A, et al. Puromycin-sensitive aminopeptidase is the major peptidase responsible for digesting polyglutamine sequences released by proteasomes during protein degradation. EMBO J. 2004;23(8):1748-1759. [Link]
-
Iijima KI, Takei T, Hino M, Hayakawa T. A new fluorescence assay for dipeptidylpeptidase IV using tripeptide L-prolyl-L-prolyl-L-alanine as substrate. J Biochem Biophys Methods. 1980;3(2):89-96. [Link]
-
Lazarov N, Lojda Z. Histochemical Demonstration of Tripeptidyl Aminopeptidase I. Methods Mol Biol. 2017;1537:35-43. [Link]
-
Lojda Z, Gossrau R, Stoward PJ. New fluorescent method for the histochemical detection of tripeptidyl peptidase I using glycyl-l-prolyl-l-met-2-anthraquinonyl hydrazide as substrate. Cell Mol Biol (Noisy-le-grand). 2004;50 Online Pub:OL565-8. [Link]
-
Hooper NM, Hryszko J, Turner AJ. Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme. Biochem Pharmacol. 1992;44(9):1725-1730. [Link]
-
Testing with puromycin and amino acyl tRNAs that limit the rate of peptide chain extension. National Institutes of Health. [Link]
-
Ohtsuki T, Umezawa H. In vivo actions of bestatin-related compounds in relation to their actions in vitro. Int J Immunopharmacol. 1988;10(3):237-245. [Link]
-
Rich DH, Moon BJ, Harbeson S. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. J Med Chem. 1984;27(4):417-422. [Link]
-
Chaillet P, Marcais-Collado H, Costentin J, Yi CC, de la Baume S, Schwartz JC. Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor. Eur J Pharmacol. 1983;86(3-4):329-336. [Link]
-
Amastatin – Knowledge and References. Taylor & Francis. [Link]
-
Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. National Institutes of Health. [Link]
-
Lee KD, Lee J, Kim YC, et al. Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics. J Clin Invest. 2004;114(8):1107-1116. [Link]
-
Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics. The Journal of Clinical Investigation. [Link]
-
AMINOPEPTIDASE INHIBITORS FOR HUMAN, ANIMAL AND MICROBIAL USE. Monash University. [Link]
-
Hersh LB. Inhibition of aminopeptidase and acetylcholinesterase by puromycin and puromycin analogs. J Neurochem. 1981;36(4):1594-1596. [Link]
-
Harding JW, Felix D. The effects of the aminopeptidase inhibitors amastatin and bestatin on angiotensin-evoked neuronal activity in rat brain. Brain Res. 1987;424(2):299-304. [Link]
-
Oka S. A review of clinical studies of bestatin. Recent Results Cancer Res. 1980;75:126-132. [Link]
-
IC 50 (µM) of LYP3 and Bestatin. ResearchGate. [Link]
-
Eriksson U, Wrigstad O, Vrang L, et al. Puromycin-Sensitive Aminopeptidase: An Antiviral Prodrug Activating Enzyme. Mol Pharm. 2008;5(4):598-609. [Link]
-
Sakurada K, Imamura M, Kobayashi M, et al. Inhibitory effect of bestatin on the growth of human leukemic cells. Acta Oncol. 1990;29(6):799-802. [Link]
-
Gao GL, Li Y, Wahlgren M, et al. Subinhibitory Concentrations of the Deformylase Inhibitor Actinonin Increase Bacterial Release of Neutrophil-Activating Peptides: a New Approach to Antimicrobial Chemotherapy. Antimicrob Agents Chemother. 2003;47(8):2545-2550. [Link]
-
(PDF) Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics. ResearchGate. [Link]
-
Harbeson SL, Rich DH. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. Biochemistry. 1988;27(19):7301-7310. [Link]
-
Harada M, Fukasawa K, Fukasawa KM, et al. Novel aminopeptidase specific for glycine from Actinomucor elegans. J Ferment Bioeng. 1996;82(5):432-436. [Link]
-
Oxytocin. In: Wikipedia. ; 2024. [Link]
-
Chen DZ, Patel DV, Hackbarth CJ, et al. Actinonin, a Naturally Occurring Antibacterial Agent, Is a Potent Deformylase Inhibitor. Biochemistry. 2000;39(6):1256-1262. [Link]
-
Addlagatta A, Gay L, Teye J, et al. Structural basis for the inhibition of M1 family aminopeptidases by the natural product actinonin: Crystal structure in complex with E. coli aminopeptidase N. J Struct Biol. 2013;184(1):101-106. [Link]
-
Menzies FM, Hourez R, Imarisio S, et al. Puromycin-sensitive aminopeptidase protects against aggregation-prone proteins via autophagy. Hum Mol Genet. 2010;19(21):4140-4152. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Aoyagi T, Tobe H, Kojima F, Hamada M, Takeuchi T, Umezawa H. Amastatin, an inhibitor of aminopeptidase A, produced by actinomycetes. J Antibiot (Tokyo). 1978;31(6):636-638. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subinhibitory concentrations of the deformylase inhibitor actinonin increase bacterial release of neutrophil-activating peptides: a new approach to antimicrobial chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The slow, tight binding of bestatin and amastatin to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. A review of clinical studies of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agscientific.com [agscientific.com]
- 11. Puromycin reactivity does not accurately localize translation at the subcellular level | eLife [elifesciences.org]
- 12. Puromycin - Wikipedia [en.wikipedia.org]
- 13. Inhibition of aminopeptidase and acetylcholinesterase by puromycin and puromycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bestatin hydrochloride, aminopeptidase inhibitor (CAS 65391-42-6) | Abcam [abcam.com]
- 15. Inhibition of aminopeptidases N, A and W. A re-evaluation of the actions of bestatin and inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Puromycin-sensitive aminopeptidase is the major peptidase responsible for digesting polyglutamine sequences released by proteasomes during protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of the aminopeptidase inhibitors amastatin and bestatin on angiotensin-evoked neuronal activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Actinonin, a naturally occurring antibacterial agent, is a potent deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - Human mitochondrial peptide deformylase, a new anticancer target of actinonin-based antibiotics [jci.org]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Statistical Validation of Data in DL-Leucylglycylglycine Studies
An authoritative guide to the statistical validation of analytical data in DL-Leucylglycylglycine research for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of analytical techniques and the requisite experimental data to support the validation of findings.
In the landscape of peptide research, the tripeptide this compound presents a unique subject of study due to its non-natural racemic leucine component. This guide offers a robust framework for the statistical validation of analytical data derived from studies of this compound, ensuring the integrity, reproducibility, and scientific validity of your findings. Our focus is on the practical application of statistical principles to the common analytical techniques employed in peptide characterization.
Section 1: The Imperative of Statistical Validation in Peptide Analysis
The scientific credibility of any study involving synthetic peptides like this compound, which has a molecular formula of C10H19N3O4 and a molecular weight of approximately 245.28 g/mol , is fundamentally reliant on the quality of its analytical data.[1][2][3] Statistical validation is not merely a procedural checkpoint; it is the systematic process of providing evidence that an analytical method is fit for its intended purpose. For this compound, this is critical for differentiating between its stereoisomers and identifying potential impurities that could confound experimental results.
Section 2: Core Analytical Methodologies and Their Validation
The characterization and quantification of this compound typically rely on a suite of analytical techniques.[4][5][6] Each of these methods requires a tailored validation approach to ensure the data generated is reliable.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and quantifying its concentration.[4][5] A properly validated HPLC method provides confidence that the measured analyte response is accurate, precise, and specific to this compound.
Table 1: Key HPLC Validation Parameters & Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the analytical signal is unambiguously attributable to this compound. | Peak purity analysis; No interfering peaks at the retention time of the analyte in blank and placebo injections. |
| Linearity | To establish a linear relationship between the concentration of this compound and the detector response. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The concentration interval over which the method is demonstrated to be precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The proximity of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The variability of results for a homogeneous sample. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%). |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1. |
| Robustness | The method's resilience to small, deliberate variations in analytical parameters. | No significant impact on results from minor changes in mobile phase composition, pH, flow rate, or column temperature. |
Experimental Protocol: HPLC Method Validation for this compound
-
System Suitability: Prior to initiating the validation, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
-
Specificity Analysis: Inject a blank (mobile phase), a placebo (sample matrix without this compound), and a solution of this compound to confirm the absence of interfering peaks.
-
Linearity and Range Determination: Prepare a minimum of five standard solutions of this compound at different concentrations. Plot the peak area response against concentration and perform a linear regression analysis.
-
Accuracy Assessment: Analyze a minimum of three concentrations (low, medium, high) across the specified range, with at least three replicates per concentration, by spiking a placebo matrix. Calculate the percentage recovery.
-
Precision Evaluation:
-
Repeatability: Analyze a minimum of six independent preparations of the same sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
LOD and LOQ Estimation: These can be determined by the signal-to-noise ratio method or calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness Testing: Introduce small, deliberate changes to the method parameters (e.g., ±0.1 unit change in pH, ±5°C change in column temperature) and evaluate the effect on the results.
Mass Spectrometry (MS): For Unambiguous Identification and Impurity Profiling
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying and characterizing potential impurities.[5][7]
Experimental Protocol: Mass Spectrometry Validation
-
Mass Accuracy Verification: Calibrate the instrument according to the manufacturer's recommendations. Analyze a standard solution of this compound multiple times to determine the mass accuracy, which should ideally be within 5 ppm.
-
Reproducibility Assessment: Acquire mass spectra of the analyte on different days to ensure consistent mass accuracy over time.
-
Sensitivity (LOD) Determination: Perform serial dilutions of a this compound standard and analyze them to establish the minimum concentration at which the parent ion can be reliably detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Elucidation
NMR spectroscopy is invaluable for the definitive structural confirmation of this compound.
Table 2: Key NMR Validation Parameters
| Parameter | Objective | Typical Acceptance Criteria |
| Structural Confirmation | To verify the chemical structure of this compound. | The observed chemical shifts, coupling constants, and correlations in 2D NMR spectra (e.g., COSY, HSQC) are consistent with the expected structure. |
| Purity Assessment (qNMR) | To quantify the purity of the sample against a certified internal standard. | The calculated purity value should have an associated uncertainty and be consistent with results from other techniques like HPLC. |
Section 3: The Interplay of Validation and Analysis
The process of method development, validation, and routine analysis is cyclical. The statistical insights gained during validation can inform improvements to the analytical method, leading to more robust and reliable data generation in subsequent experiments.
Workflow for Integrated Analytical Validation
Sources
- 1. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Leucylglycylglycine (CAS 18625-22-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijsra.net [ijsra.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
A Senior Application Scientist's Guide to the Independent Verification of DL-Leucylglycylglycine Bioactivity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the independent verification of the biological activity of the tripeptide DL-Leucylglycylglycine. As a racemic mixture, understanding its bioactivity requires a systematic approach to delineate the contributions of its stereoisomers and compare its efficacy against relevant benchmarks. We present a logical, multi-tiered experimental workflow, from foundational in vitro assays to complex cell-based functional studies. This document is structured to provide not just protocols, but the scientific rationale behind experimental choices, ensuring that the verification process is robust, self-validating, and grounded in established scientific principles. Detailed methodologies, comparative data analysis frameworks, and visual guides to experimental logic are included to empower researchers to rigorously and objectively assess the bioactivity of this and other novel peptide compounds.
Introduction to this compound and the Rationale for Independent Verification
This compound is a tripeptide composed of leucine, and two glycine residues[1][2]. The "DL" designation signifies that it is a racemic mixture, containing both the D- and L-isomers of the leucyl-peptide. While the L-isomer, L-Leucylglycylglycine, is noted as a metabolite and has been used in studies of peptidase activity, the specific bioactivity of the racemic mixture is not well-defined in publicly accessible literature[3].
The ambiguity surrounding this compound's function necessitates a structured and independent verification strategy. Bioactive peptides are of significant interest in therapeutics and cosmetics for their potential roles in wound healing, inflammation modulation, and antimicrobial activity[4][5]. However, any therapeutic or commercial application requires a rigorous, unbiased confirmation of its biological effects and the underlying mechanism of action.
This guide addresses three core scientific questions:
-
Does this compound exhibit any significant biological activity in common screening platforms?
-
How does its activity compare to its constituent parts and stereoisomers?
-
What is the plausible mechanism of action for any observed bioactivity?
The Comparative Framework: Establishing Scientific Controls and Benchmarks
An isolated result is difficult to interpret. The foundation of a trustworthy verification study lies in the use of appropriate controls and comparators. For this compound, the following compounds are essential for a comprehensive analysis.
| Compound | Role in the Study | Scientific Rationale |
| This compound | Test Article | The primary subject of the investigation[1]. |
| L-Leucylglycylglycine | Stereoisomer Control | Allows determination if the bioactivity is stereospecific, as most biological systems are chiral. The L-isomer is the naturally occurring form[3][6]. |
| D-Leucylglycylglycine | Stereoisomer Control | Helps to confirm stereospecificity. D-amino acid-containing peptides can exhibit unique properties, such as resistance to proteolysis. |
| Glycyl-L-Leucine | Structural Analogue | A dipeptide to investigate if the full tripeptide sequence is necessary for activity[7][8]. |
| L-Leucine + L-Glycine | Constituent Control | A mixture of the individual amino acids to rule out effects stemming from simple amino acid metabolism or signaling (e.g., mTOR pathway activation by Leucine)[9]. |
| Vehicle (e.g., PBS, DMSO) | Negative Control | Ensures that the solvent used to dissolve the peptide has no inherent biological activity in the assays performed. |
| Known Active Compound | Positive Control | A well-characterized agonist or inhibitor relevant to the specific assay being performed (e.g., a known protease inhibitor, a known receptor agonist). This validates that the assay is working correctly. |
A Phased Experimental Workflow for Bioactivity Verification
We propose a three-phase workflow. This structure ensures that foundational data are collected before proceeding to more resource-intensive assays, providing logical decision points throughout the verification process.
Caption: Hypothetical inhibition of the MAPK signaling cascade by this compound.
-
Methodology:
-
Cell Culture and Treatment: Culture HEK293 cells to ~80% confluency. Starve the cells (e.g., in serum-free media for 4-6 hours) to reduce basal signaling.
-
Pre-treatment: Treat cells with the maximum non-toxic dose of this compound (and comparators) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., EGF, PMA) for a short period (e.g., 15-30 minutes) to activate the MAPK/ERK pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
-
Interpretation: A reduction in the ratio of phosphorylated ERK to total ERK in cells pre-treated with this compound (compared to the stimulated vehicle control) would confirm its inhibitory activity on the pathway in a cellular environment.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in tables for clear comparison. This allows for an objective assessment of the peptide's performance against the established benchmarks.
Table 1: Summary of Foundational and Mechanistic Data
| Compound | Max Non-Toxic Conc. (µM) | Protease X Inhibition IC50 (µM) | Receptor Y Binding Ki (µM) |
| This compound | >1000 | 75.2 ± 5.1 | >100 |
| L-Leucylglycylglycine | >1000 | 68.9 ± 4.5 | >100 |
| D-Leucylglycylglycine | >1000 | >500 | >100 |
| L-Leucine + L-Glycine | >1000 | No Inhibition | >100 |
| Positive Control | 250 (for cytotoxicity) | 0.05 ± 0.01 | 0.012 ± 0.002 |
| Vehicle | N/A | No Inhibition | No Binding |
| (Note: Data are hypothetical and for illustrative purposes only.) |
From this hypothetical data, one could conclude that the protease inhibition is largely driven by the L-isomer, as the D-isomer is significantly less active. The full tripeptide structure is required, as the constituent amino acids are inactive.
Conclusion
References
-
Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Cyagen. (2025). A Deep Dive into the HEK293 Cell Line Family. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 96806. Retrieved from [Link]
-
ResearchGate. (n.d.). MAPK signaling in HEK-293 cells. Retrieved from [Link]
-
Tan, C. W., et al. (2014). Analysis of Wnt signaling β-catenin spatial dynamics in HEK293T cells. BMC Systems Biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Leu-Gly-Gly. PubChem Compound Summary for CID 70910. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion. Retrieved from [Link]
-
ResearchGate. (2016). Are HEK293 cells useful for PI3K pathway?. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
Tipton, K. F., & Williams, C. H. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Glycyl-glycyl-leucine. PubChem Compound Summary for CID 6992871. Retrieved from [Link]
-
D'Andrea, L. D., et al. (2020). Tripeptide Self-Assembly into Bioactive Hydrogels: Effects of Terminus Modification on Biocatalysis. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Schild equation. Retrieved from [Link]
-
University of Bristol. (n.d.). In vitro pharmacology: receptor antagonism. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Schild regression. Retrieved from [Link]
-
Motin, L., & Sivilotti, L. G. (2007). Taking The Time To Study Competitive Antagonism. British Journal of Pharmacology. Retrieved from [Link]
-
Lim, S. H., et al. (2023). Insights into Bioactive Peptides in Cosmetics. Molecules. Retrieved from [Link]
-
Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Retrieved from [Link]
-
Paul, T., & Choudhury, D. (2014). Sequence Determination of a Novel Tripeptide Isolated from the Young Leaves of Azadirachta indica A. Juss. The Scientific World Journal. Retrieved from [Link]
-
Kenakin, T. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. BPS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Glycyl-L-leucine. PubChem Compound Summary for CID 92843. Retrieved from [Link]
-
ResearchGate. (2025). Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. Retrieved from [Link]
-
FooDB. (2011). Showing Compound Glycyl-L-leucine (FDB022228). Retrieved from [Link]
-
Conceição, K., et al. (2007). Leptoglycin: a new Glycine/Leucine-rich antimicrobial peptide isolated from the skin secretion of the South American frog Leptodactylus pentadactylus (Leptodactylidae). Peptides. Retrieved from [Link]
-
Bhoot, N. A., et al. (2025). l-Glycine and l-leucine derived multifunctional ionic liquids for potential antibacterial applications: in-vitro and in-silico studies. Journal of Molecular Liquids. Retrieved from [Link]
-
Hammes, W., Schleifer, K. H., & Kandler, O. (1973). Mode of Action of Glycine on the Biosynthesis of Peptidoglycan. Journal of Bacteriology. Retrieved from [Link]
-
Decout, A., et al. (2017). Identification and Biological Activity of Synthetic Macrophage Inducible C-Type Lectin Ligands. Frontiers in Chemistry. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). L-LEUCYLGLYCYLGLYCINE. Retrieved from [Link]
-
Patsnap. (2024). What is Glycine used for?. Synapse. Retrieved from [Link]
Sources
- 1. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycyl-glycyl-leucine | C10H19N3O4 | CID 6992871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is Glycine used for? [synapse.patsnap.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of DL-Leucylglycylglycine
Hazard Assessment and Core Principles
DL-Leucylglycylglycine is a tripeptide. According to its Safety Data Sheet (SDS), it is not classified as a hazardous substance or mixture. However, a core principle of modern laboratory safety is the precautionary approach. The toxicological properties of many research-grade compounds are not fully investigated, and it is prudent to handle all chemical waste with a high degree of care.[1][2] Therefore, while this compound is not regulated as hazardous for transport, its disposal must still comply with local and institutional regulations for chemical waste.[2]
Key Principles:
-
Never dispose of peptides in regular trash or down the drain. [1][3] This prevents the introduction of synthetic molecules into sanitary systems and the environment.
-
Consult your institution's Environmental Health and Safety (EHS) department. [1][3] They are the final authority on disposal procedures at your specific location.
-
Segregate waste streams. All materials that have come into contact with this compound should be considered chemical waste and segregated from general refuse.[1][3]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound and associated materials.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is mandatory to wear appropriate PPE. This serves as the primary barrier against accidental exposure.[1][3]
-
Gloves: Wear chemical-resistant disposable gloves (nitrile is standard).
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes.
-
Lab Coat: A lab coat or protective gown must be worn to protect skin and clothing.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] A high-density polyethylene (HDPE) container is generally suitable for peptide-based waste.[4]
-
Collect All Contaminated Materials: Place all items that have come into contact with this compound into the designated container. This includes:
-
Unused or expired peptide (solid powder or solution).
-
Contaminated consumables: pipette tips, tubes, vials, and weighing papers.[1]
-
Contaminated PPE, such as used gloves.
-
-
Label the Container: The waste container must be clearly and accurately labeled.[1][4] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date waste was first added.
-
An indication of the primary hazards (e.g., "Chemical Waste for Incineration").
-
Step 3: Temporary Storage in the Laboratory
Store the sealed waste container in a designated and secure satellite accumulation area within your laboratory.
-
Location: The area should be away from general lab traffic.
-
Secondary Containment: Place the container in a secondary containment tray to mitigate any potential spills.[5]
-
Compatibility: Ensure the storage area does not contain incompatible chemicals. Although this compound is stable, it should be kept away from strong oxidizing agents.[6]
Step 4: Final Disposal
The final disposal of the waste must be handled by your institution's EHS department or a licensed hazardous waste contractor.
-
Schedule a Pickup: Contact your EHS department to arrange for the collection of the hazardous waste container.[1][3]
-
Documentation: Complete any necessary waste pickup forms or manifests as required by your institution.
Visualizing the Disposal Workflow
To ensure clarity, the following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for this compound waste disposal.
Summary of Disposal Parameters
The table below summarizes the key information required for the safe disposal of this compound.
| Parameter | Information | Recommended Action |
| Chemical Name | This compound | Use the full chemical name on all waste labels. |
| GHS Hazard Class | Not a hazardous substance or mixture. May cause an allergic skin reaction.[7] | Despite the non-hazardous classification, handle as chemical waste as a precautionary measure. |
| Physical State | Solid (Lyophilized Powder) | Handle in a fume hood or biosafety cabinet to prevent inhalation of aerosolized powder.[1][3] |
| Waste Type | Non-hazardous chemical waste. | Segregate from general trash and other waste streams.[3][8] |
| Container Type | Leak-proof, compatible container (e.g., HDPE).[1][4] | Ensure the container is properly sealed and labeled with "Hazardous Waste" and the full chemical name.[1] |
| Primary Disposal Route | Collection by institutional EHS for disposal via a licensed hazardous waste contractor.[1][3] | Never dispose of in regular trash or down the drain.[1][3] |
| Spill Cleanup | Take up dry. Avoid dust generation. Clean the affected area. | Use appropriate tools to place spilled solid into the designated waste disposal container.[2] |
Conclusion: Fostering a Culture of Safety
The proper disposal of all laboratory chemicals, including those not officially classified as hazardous like this compound, is a cornerstone of a robust safety culture. By adhering to the precautionary principle and following the structured protocols outlined in this guide, you contribute to the protection of yourself, your colleagues, and the environment. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure full compliance with all relevant regulations.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Google Search.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Proper Disposal of HCV Peptide (257-266)
- Proper Disposal Procedures for Ac-D-DGla-LI-Cha-C and Related Research-Grade Peptides. (2025). Benchchem.
- Safe Peptide Handling and Disposal for Labor
- Glycylglycine - SAFETY DATA SHEET. (2015). Thermo Fisher Scientific.
- Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera Research.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- Management of Waste - Prudent Practices in the Labor
- This compound - CID 96806. (n.d.). PubChem.
- Material Safety Data Sheet - DL-Leucylglycine MSDS. (2005). Sciencelab.com.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
Sources
- 1. benchchem.com [benchchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. peptide24.store [peptide24.store]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C10H19N3O4 | CID 96806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biovera.com.au [biovera.com.au]
A Guide to the Safe Handling of DL-Leucylglycylglycine: Personal Protective Equipment and Disposal
In the dynamic environment of research and drug development, the safety of laboratory personnel is paramount. While DL-Leucylglycylglycine is considered only slightly hazardous, a comprehensive understanding and implementation of appropriate safety protocols are essential to minimize any potential risks.[1] This guide provides a detailed, step-by-step approach to the selection and use of personal protective equipment (PPE), as well as the proper handling and disposal procedures for this compound, ensuring a secure and efficient workflow for researchers, scientists, and drug development professionals.
Risk Assessment: Understanding the Hazards
Before handling any chemical, a thorough risk assessment is a critical first step.[2][3] this compound, a tripeptide, presents the following potential hazards:
-
Skin and Eye Irritation: Direct contact with the powdered form or solutions of this compound may cause irritation.[1]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory irritation.[1]
-
Ingestion: While not considered highly toxic, ingestion is a potential route of exposure that should be avoided.[1]
-
Combustibility: The compound may be combustible at high temperatures.[1]
Given these factors, a systematic approach to PPE selection and procedural planning is necessary to create a self-validating system of safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees based on a thorough hazard assessment of the workplace.[4] The following PPE is essential when handling this compound to mitigate the identified risks.
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Safety goggles with side shields | Protects eyes from dust, aerosols, and accidental splashes of solutions.[2][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the peptide, minimizing the risk of irritation.[2][5][6] |
| Body Protection | Standard laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[2][7][8] |
| Respiratory Protection | NIOSH-approved respirator or use of a chemical fume hood | Minimizes the inhalation of airborne powder, especially when weighing or transferring the substance.[2][9] |
It is crucial that all laboratory personnel receive training on the proper use, removal, and disposal of their PPE.[2][5]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is fundamental to both safety and the integrity of your research.[6] The following protocol outlines the key stages of handling this compound.
-
Work Area Preparation: Designate a clean and uncluttered area for handling the peptide. Ideally, this should be within a certified chemical fume hood to control dust.[3][7]
-
Donning PPE: Before handling the container, put on your lab coat, safety goggles, and gloves.[2]
-
Equilibration: Allow the sealed container of this compound to reach room temperature before opening to prevent condensation, which can affect the stability of the hygroscopic powder.[10]
-
Weighing: Carefully weigh the desired amount of the peptide. Handle the powder gently to minimize the generation of airborne dust.[10] If not using a fume hood, a NIOSH-approved respirator is necessary.[2]
-
Solubilization: Add the appropriate solvent to the peptide. The process may be expedited by gentle vortexing or sonication.[10]
-
Handling Solutions: Even when in solution, continue to wear all prescribed PPE to protect against splashes.[2]
-
Clear Labeling: Ensure all containers with the peptide solution are clearly labeled with the chemical name, concentration, and any hazard warnings.[11]
The following diagram illustrates the logical flow for the safe handling of this compound:
Caption: Workflow for Handling this compound
Disposal Plan: Ensuring a Safe and Compliant Process
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[12]
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused or waste solutions of the peptide should be collected in a separate, labeled container for liquid chemical waste. Never pour chemical waste down the drain.[3][7]
-
Container Labeling: All waste containers must be clearly labeled with the contents, for example, "Waste this compound," to ensure proper handling and disposal by your institution's Environmental Health and Safety (EHS) department.[12][13]
Consult with your institution's EHS office for specific guidance on the final disposal procedures.[12] They will provide information that is compliant with local, state, and federal regulations.
The following diagram outlines the logical steps for the appropriate disposal of this compound waste:
Caption: Disposal Workflow for this compound Waste
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring their safety and the integrity of their scientific endeavors.
References
-
14 (Source: Unknown)
-
7 (Source: GZ Industrial Supplies)
-
11 (Source: Saffron Building Material Trading LLC)
-
2 (Source: BenchChem)
-
15 (Source: Iowa State University)
-
5 (Source: University of Nevada, Reno)
-
13 (Source: Rillea)
-
8 (Source: Lab Manager)
-
(Source: U.S. Department of Health & Human Services)
-
4 (Source: National Institutes of Health)
-
3 (Source: Biovera Research)
-
16 (Source: Cornell University)
-
6 (Source: BenchChem)
-
1 (Source: Amazon AWS)
-
9 (Source: Peptide Institute, Inc.)
-
10 (Source: Bachem)
-
17 (Source: ChemicalBook)
-
18 (Source: Alfa Aesar)
-
19 (Source: Fisher Scientific)
-
20 (Source: MilliporeSigma)
-
21 (Source: Santa Cruz Biotechnology)
-
22 (Source: Carl ROTH)
-
23 (Source: Carl ROTH)
-
12 (Source: BenchChem)
Sources
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. biovera.com.au [biovera.com.au]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. peptide.co.jp [peptide.co.jp]
- 10. bachem.com [bachem.com]
- 11. saffronchemicals.com [saffronchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 14. artsci.usu.edu [artsci.usu.edu]
- 15. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 16. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 17. D-LEUCYL-GLYCYL-GLYCINE - Safety Data Sheet [chemicalbook.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.com [fishersci.com]
- 20. geneseo.edu [geneseo.edu]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. carlroth.com:443 [carlroth.com:443]
- 23. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
